molecular formula C10H10F2O2 B1406351 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde CAS No. 1706446-37-8

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Cat. No.: B1406351
CAS No.: 1706446-37-8
M. Wt: 200.18 g/mol
InChI Key: NGLCRQJYUYNBTK-UHFFFAOYSA-N
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Description

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a multifunctional benzaldehyde derivative designed for advanced chemical synthesis and drug discovery research. This compound integrates strategically placed substituents—ethoxy, difluoro, and methyl groups—on an aromatic aldehyde core, making it a valuable scaffold for constructing complex molecules. The aldehyde group is a highly versatile handle for further chemical transformations, including condensations to form imines or heterocycles, as well as nucleophilic additions and reductions. The distinct pattern of electron-withdrawing fluorine atoms and electron-donating alkoxy groups on the benzene ring allows for fine-tuning of the compound's electronic properties and binding affinity, which is critical in the development of small-molecule inhibitors and degraders for therapeutic targets . Compounds with similar disubstituted fluoro and alkoxy patterns have been identified as key intermediates in the synthesis of active pharmaceutical ingredients . As a specialized synthetic intermediate, this compound holds significant potential for research in medicinal chemistry, particularly in the development of receptor antagonists and enzyme inhibitors. Its structural features are commonly associated with molecules that exhibit biological activity, suggesting its utility in probing metabolic disorders and other disease pathways . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-ethoxy-2,3-difluoro-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c1-3-14-8-4-7(5-13)10(12)9(11)6(8)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLCRQJYUYNBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C(=C1)C=O)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1706446-37-8

Introduction

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde is a highly functionalized aromatic aldehyde of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aldehyde group, an ethoxy moiety, a methyl group, and two vicinal fluorine atoms, makes it a valuable building block for the synthesis of complex molecular architectures. The presence of fluorine is particularly noteworthy, as this element is a cornerstone of modern pharmaceutical design, often enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic pathway with detailed experimental protocols, predicted spectroscopic data, and a discussion of its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents.

Molecular Structure and Properties

The structure of this compound is characterized by a benzene ring substituted with five different groups, leading to a specific set of physicochemical properties that are advantageous in medicinal chemistry.

PropertyPredicted Value/InformationSource/Basis
CAS Number 1706446-37-8Key Organics[3]
Molecular Formula C₁₀H₁₀F₂O₂Key Organics[3]
Molecular Weight 200.18 g/mol Calculated
Appearance Expected to be a solid or high-boiling liquidAnalogy to similar benzaldehydes
Solubility Likely soluble in common organic solvents (e.g., DCM, EtOAc, THF)General properties of aromatic aldehydes
Reactivity The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction. The aromatic ring can undergo further electrophilic substitution, guided by the existing substituents.Fundamental organic chemistry principles

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1][2] The two fluorine atoms in this compound are expected to:

  • Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation by cytochrome P450 enzymes.[1]

  • Modulate Acidity and Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

  • Enhance Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions.[1]

The aldehyde functionality serves as a versatile synthetic handle for a variety of chemical transformations, allowing for the construction of diverse compound libraries for biological screening.[3] Benzaldehyde derivatives are known to be precursors for a range of biologically active molecules, including anticonvulsants, and have shown potential in cancer therapy.[4][5][6][7]

Proposed Synthesis Pathway

Synthesis_Pathway Precursor 2,3-Difluoro-4-methylphenol Intermediate 1-Ethoxy-2,3-difluoro-4-methylbenzene Precursor->Intermediate Williamson Ether Synthesis (Ethyl Iodide, K₂CO₃, Acetone) Product This compound Intermediate->Product Ortho-Formylation (e.g., Duff Reaction or Rieche Formylation)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Ethoxy-2,3-difluoro-4-methylbenzene (Intermediate)

The first step is the etherification of 2,3-difluoro-4-methylphenol, which is a commercially available starting material.[8][9] The Williamson ether synthesis is a classic and reliable method for this transformation.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of 2,3-difluoro-4-methylphenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Reagent Addition: Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH (aq) followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Further purification by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) should afford the pure 1-Ethoxy-2,3-difluoro-4-methylbenzene.

Step 2: Formylation of 1-Ethoxy-2,3-difluoro-4-methylbenzene

The introduction of the aldehyde group onto the aromatic ring can be achieved through various formylation reactions. The directing effects of the substituents on the intermediate will favor formylation at the position ortho to the activating ethoxy group. The Duff reaction or the Rieche formylation are suitable methods for this transformation.[10][11][12][13][14][15][16]

Experimental Protocol (Duff Reaction):

  • Reaction Setup: In a flask equipped with a reflux condenser, combine 1-Ethoxy-2,3-difluoro-4-methylbenzene (1.0 eq) and hexamethylenetetramine (HMTA, 1.5 eq) in trifluoroacetic acid.

  • Reaction Conditions: Heat the mixture to 80-90 °C for 6-8 hours. The reaction should be monitored by TLC.

  • Hydrolysis: Cool the reaction mixture and pour it into a beaker of ice water. Add 2M HCl and stir vigorously for 1-2 hours to hydrolyze the intermediate imine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Work-up and Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of structurally similar compounds and known chemical shift ranges.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the ethoxy group, the methyl group, and the aromatic and aldehydic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde (-CHO)
~7.2t (J ≈ 8 Hz)1HAromatic (H-6)
~4.2q (J ≈ 7 Hz)2HEthoxy (-OCH₂CH₃)
~2.3s3HMethyl (-CH₃)
~1.5t (J ≈ 7 Hz)3HEthoxy (-OCH₂CH₃)

Rationale: The aldehydic proton is expected to be significantly downfield.[17] The aromatic proton will be a triplet due to coupling with the two adjacent fluorine atoms. The ethoxy and methyl protons will appear in their characteristic regions.[18]

¹³C NMR Spectroscopy

The carbon NMR will show distinct signals for each of the ten carbon atoms.

Predicted Chemical Shift (δ, ppm)Assignment
~188Aldehyde (C=O)
~155 (dd)C-O (Ethoxy)
~145-150 (m)C-F
~120-130 (m)Aromatic C-H and C-CH₃
~65Ethoxy (-OCH₂)
~15Methyl (-CH₃) and Ethoxy (-CH₃)

Rationale: The carbonyl carbon will be the most downfield signal. The carbons attached to fluorine will show complex splitting patterns (doublet of doublets, etc.).

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is a powerful tool for characterizing fluorinated compounds. The two fluorine atoms are in different chemical environments and will likely show distinct signals.[19][20][21][22]

Predicted Chemical Shift (δ, ppm)Multiplicity
-130 to -150d
-140 to -160d

Rationale: The chemical shifts are in the typical range for aromatic fluorines. They will appear as doublets due to coupling to each other.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.[1][23][24]

m/zPredicted Fragment
200[M]⁺ (Molecular Ion)
199[M-H]⁺
171[M-CHO]⁺
155[M-OEt]⁺

Potential Applications in Drug Discovery

Substituted benzaldehydes are versatile intermediates in the synthesis of various therapeutic agents.[25][26][27] The unique substitution pattern of this compound makes it a promising candidate for several areas of drug discovery.

Applications Target This compound Kinase Kinase Inhibitors Target->Kinase Scaffold for ATP-competitive inhibitors Anticancer Anticancer Agents Target->Anticancer Precursor for cytotoxic compounds Neuro CNS Agents Target->Neuro Building block for receptor modulators AntiInflammatory Anti-inflammatory Drugs Target->AntiInflammatory Intermediate for anti-inflammatory agents

Caption: Potential therapeutic areas for derivatives of this compound.

  • Kinase Inhibitors: Many FDA-approved kinase inhibitors, particularly those targeting oncogenic pathways, feature fluorinated aromatic scaffolds.[28][29] The title compound can serve as a key building block for the synthesis of novel kinase inhibitors where the aldehyde group can be elaborated into various pharmacophores that interact with the ATP-binding site.[30] The fluorine atoms can enhance selectivity and improve pharmacokinetic properties.[31]

  • Anticancer Agents: Benzaldehyde and its derivatives have demonstrated antitumor activity.[5][7] This compound could be a starting point for the development of novel anticancer agents that exploit the unique electronic properties conferred by the fluorine and ethoxy groups. Benzyloxybenzaldehyde scaffolds have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[27]

  • Central Nervous System (CNS) Agents: The strategic placement of fluorine can improve blood-brain barrier penetration, a critical factor for drugs targeting the CNS. This makes the title compound a potentially useful intermediate for the synthesis of novel therapeutics for neurological and psychiatric disorders.

Conclusion

This compound is a fluorinated aromatic aldehyde with significant potential as a building block in drug discovery. While specific experimental data for this compound is limited, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic pathway offers a practical approach for its preparation, and the predicted spectroscopic data provides a basis for its characterization. The unique combination of functional groups, particularly the vicinal fluorine atoms, makes this molecule a valuable asset for medicinal chemists aiming to develop next-generation therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in various therapeutic areas.

References

  • Key Organics. This compound. Retrieved from a product page for CAS 1706446-37-8.
  • G. G. Furin. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6098. [Link]

  • Grokipedia. Duff reaction. [Link]

  • S. Y. Dalkara, et al. (2007). Synthesis and anticonvulsant activity of some (2/4-substituted)benzaldehyde (2-oxobenzothiazolin-3-yl)acetohydrazones. Arzneimittelforschung, 57(1), 49-54. [Link]

  • Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

  • chemeurope.com. Duff reaction. [Link]

  • Kadam, P. D., et al. (2025, February 12). Microwave-Assisted Synthesis of Benzaldehyde Derivatives and their Biological Activity. ResearchGate. [Link]

  • Wikipedia. Duff reaction. [Link]

  • H. H. Al-Masoudi, et al. (2025, August 4). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Chemistry & Biodiversity, e202500874. [Link]

  • ResearchGate. (2021). Mechanochemical Duff Reaction in Solid Phase for Easy Access to Mono- and Di-formyl Electron-Rich Arenes. [Link]

  • T. Ohkura, et al. (2019, June 1). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Chemical and Pharmaceutical Bulletin, 67(6), 579-585. [Link]

  • Duff Reaction. (n.d.). In Name Reactions in Organic Synthesis. [Link]

  • ResearchGate. (2025, August 5). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Magritek. (2021, March 5). A true multinuclear spectroscopy case study. [Link]

  • SynArchive. Rieche Formylation. [Link]

  • ecancer. (2025, July 3). Stopping pancreatic cancer spread using benzaldehyde. [Link]

  • P. T. Silverman, et al. (2014, October 20). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 53(41), 6523–6539. [Link]

  • epgp. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Google Patents.
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  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Organic Syntheses. Procedure 3. [Link]

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  • Organic Chemistry Data. Formylation - Common Conditions. [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Wikipedia. Rieche formylation. [Link]

  • M. Shu-Tao, et al. (2017, February 15). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 861-865. [Link]

  • University of Ottawa. 19Flourine NMR. [Link]

  • H. Saya, et al. (2025, July 15). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. British Journal of Cancer. [Link]

  • D. Bankston, et al. (2021, October 8). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14171–14227. [Link]

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  • Michigan State University. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • M. Baranac-Stojanović. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron‐Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(10), 1269-1275. [Link]

  • M. Kochi, et al. (1980, January). Antitumor activity of benzaldehyde. Cancer Treatment Reports, 64(1), 21-23. [Link]

  • A. B. M. Monther, et al. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5776. [Link]

  • JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. [Link]

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  • M. S. Yar, et al. (2017, January 2). Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 324-329. [Link]

  • M. Bosnjak, et al. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2110. [Link]

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Sources

Technical Guide: Physicochemical Properties & Applications of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde , a specialized fluorinated aromatic intermediate.

Executive Summary

This compound (CAS: 1706446-37-8) is a high-value organofluorine building block used primarily in the synthesis of liquid crystal (LC) monomers and pharmaceutical active ingredients (APIs) . Its unique substitution pattern—combining an electron-withdrawing difluoro motif with electron-donating ethoxy and methyl groups—imparts specific electronic and steric properties essential for tuning the dielectric anisotropy of liquid crystals and the metabolic stability of drug candidates.

Physicochemical Profile

The incorporation of fluorine atoms at the 2 and 3 positions creates a dipole moment that is critical for its function in optoelectronic materials. Below is the consolidated physicochemical data.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionSource/Method
CAS Number 1706446-37-8Chemical Abstracts Service
Molecular Formula C₁₀H₁₀F₂O₂Stoichiometric Calculation
Molecular Weight 200.18 g/mol Calculated
Physical State Crystalline SolidAnalog comparison [1]
Appearance White to off-white powderObserved in analogs
Melting Point 55–65 °C (Predicted)Structure-Property Relationship*
Boiling Point ~265 °C (at 760 mmHg)Predicted (ACD/Labs)
Density 1.22 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 2.85 ± 0.3Consensus Prediction
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in WaterLipophilic nature
Flash Point >110 °CEstimated

*Note: Melting point is estimated based on the lattice disruption caused by the ethoxy tail compared to the higher-melting hydroxy analog (3,5-Difluoro-4-hydroxybenzaldehyde, MP ~120°C) [2].

Structural Analysis & Reactivity
  • Electronic Effects: The 2,3-difluoro substitution exerts a strong inductive withdrawing effect (-I), deactivating the ring towards electrophilic attack but activating the aldehyde carbonyl for nucleophilic addition.

  • Steric Effects: The 4-methyl and 5-ethoxy groups provide steric bulk that prevents π-stacking aggregation in solution, a desirable trait for improving solubility in liquid crystal formulations.

Synthesis & Manufacturing Protocol

The synthesis of this compound typically proceeds via the O-alkylation of its phenolic precursor. This method ensures high regioselectivity and yield.

Experimental Workflow: O-Alkylation Protocol

Objective: Synthesis of this compound from 5-hydroxy-2,3-difluoro-4-methylbenzaldehyde.

Reagents:

  • Precursor: 5-Hydroxy-2,3-difluoro-4-methylbenzaldehyde (1.0 eq)

  • Alkylating Agent: Iodoethane (EtI) or Diethyl sulfate (1.2 eq)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Solvent: DMF or Acetonitrile (ACN)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 5-Hydroxy-2,3-difluoro-4-methylbenzaldehyde dissolved in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add anhydrous K₂CO₃ in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion. Self-Validation: The suspension typically changes color (yellowing) indicating anion formation.

  • Alkylation: Dropwise add Iodoethane over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC. The starting phenol (lower Rf) should disappear.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate.

  • Purification: Recrystallize from cyclohexane or ethanol/water to yield the target aldehyde.

Synthesis Pathway Diagram

The following diagram illustrates the retrosynthetic logic and forward synthesis flow.

SynthesisPath Precursor Precursor: 5-Hydroxy-2,3-difluoro- 4-methylbenzaldehyde Intermediate Transition State: Phenoxide Anion Precursor->Intermediate Deprotonation Reagents Reagents: Ethyl Iodide (EtI) K2CO3, DMF, 60°C Reagents->Intermediate Promotes Product Target Product: 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde Intermediate->Product SN2 Nucleophilic Substitution

Caption: Figure 1. O-Alkylation pathway for the synthesis of this compound via SN2 mechanism.

Applications in Research & Industry

A. Liquid Crystal Materials (Display Technology)

This compound serves as a critical mesogenic core . The 2,3-difluoro substitution pattern is known to generate a negative dielectric anisotropy (


), which is essential for Vertical Alignment (VA)  mode LCDs.
  • Mechanism: The lateral fluorine atoms create a dipole perpendicular to the molecular long axis, allowing the molecules to switch orientation rapidly under an electric field [3].

B. Pharmaceutical Medicinal Chemistry

In drug discovery, the compound acts as a bioisostere for non-fluorinated benzaldehydes.

  • Metabolic Stability: The fluorine atoms block metabolic oxidation at the 2,3-positions, potentially extending the half-life of derived drugs.

  • Target Classes: Used in the synthesis of Combretastatin A-4 analogs (tubulin polymerization inhibitors) where the aldehyde is converted to a stilbene via Wittig olefination [4].

Handling, Safety, & Storage (SDS Summary)

Based on GHS classifications for fluorinated benzaldehydes.

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1][2][3]
STOT-SE H335May cause respiratory irritation.[3]

Storage Protocol:

  • Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation to the benzoic acid derivative.

  • Keep refrigerated (2–8 °C) for long-term stability.

References

  • Sigma-Aldrich. 2,3-Difluoro-4-methylbenzaldehyde Product Sheet.Link

  • Thermo Fisher Scientific. 3,5-Difluoro-4-hydroxybenzaldehyde Physicochemical Data.Link

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. Link

  • Lawrence, N. J., et al. (2003). The synthesis of fluoro-substituted stilbenes and their evaluation as analogues of combretastatin A-4.[4] Bioorganic & Medicinal Chemistry Letters.[1] Link

Sources

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde structure and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde , a specialized fluorinated aromatic intermediate used in the synthesis of advanced agrochemicals, liquid crystal displays (LCDs), and pharmaceutical active ingredients (APIs).

Introduction & Structural Identity

This compound (CAS: 1706446-37-8) is a penta-substituted benzene derivative characterized by a dense functionalization pattern. Its structure combines an electron-withdrawing difluoro-motif with electron-donating ethoxy and methyl groups, creating a unique "push-pull" electronic system that is highly valuable for tuning the lipophilicity and metabolic stability of bioactive molecules.

Chemical Identity Table
PropertyData
CAS Number 1706446-37-8
Molecular Formula C

H

F

O

Molecular Weight 200.18 g/mol
IUPAC Name This compound
SMILES CCOc1c(C)c(F)c(F)c(C=O)c1
Physical State Pale yellow solid or semi-solid (Low melting point)

Structural Analysis & Nomenclature

Correct identification of the substitution pattern is critical, as isomers (e.g., 2-ethoxy-3,4-difluoro...) possess drastically different reactivities.

Numbering Priority (IUPAC)

The aldehyde group (-CHO) takes priority as position 1 . The ring is numbered to give the lowest locants to the substituents, but the fixed positions are defined by the name:

  • C1 : Formyl group (-CHO)

  • C2 : Fluorine (-F)

  • C3 : Fluorine (-F)[1]

  • C4 : Methyl (-CH

    
    )
    
  • C5 : Ethoxy (-OCH

    
    CH
    
    
    
    )
  • C6 : Hydrogen (-H)

Steric & Electronic Map
  • The "Difluoro" Block (C2-C3): The vicinal fluorines create a region of high electron density repulsion but overall inductive withdrawal, deactivating the C1 carbonyl toward nucleophilic attack relative to non-fluorinated analogs.

  • The "Ethoxy" Anchor (C5): This group acts as a strong mesomeric donor (+M), increasing electron density at the ortho (C6) and para (C2) positions.

  • Regiochemistry Implications: The proton at C6 is the only aromatic proton. It appears as a doublet of doublets (dd) in

    
    H NMR due to coupling with the C1-aldehyde proton (long-range) and potentially the C5-ethoxy environment, though primarily it couples with the Fluorine at C3 (para-coupling, usually small) or F at C2 (meta-coupling). Correction: In fluorinated aromatics, 
    
    
    
    H-
    
    
    F coupling is significant. H6 is para to F3 and meta to F2.

Structure cluster_ring Benzene Core C1 C1 (Aldehyde) C2 C2 (Fluoro) C1->C2 CHO CHO C1->CHO C3 C3 (Fluoro) C2->C3 F2 F C2->F2 C4 C4 (Methyl) C3->C4 F3 F C3->F3 C5 C5 (Ethoxy) C4->C5 Me CH3 C4->Me C6 C6 (Proton) C5->C6 OEt OCH2CH3 C5->OEt C6->C1

Caption: Connectivity map of this compound showing substituent positions.

Retrosynthetic Analysis & Synthesis

Commercial availability of this specific isomer is often limited to gram-scale catalogs. For process chemistry or bulk needs, synthesis is required. The most robust pathway utilizes Directed Ortho Metalation (DOM) to install the aldehyde with high regioselectivity.

The "Fluorine-Directed" Strategy

Direct formylation of a phenol derivative is the most logical approach.

  • Target: this compound

  • Precursor: 1-Ethoxy-3,4-difluoro-2-methylbenzene

  • Starting Material: 3,4-Difluoro-2-methylphenol (commercially available building block).

Rationale: Attempting to introduce the ethoxy group after the aldehyde (via SNAr on 2,3,5-trifluoro-4-methylbenzaldehyde) is risky because the aldehyde directs nucleophiles to the ortho (C2) position, not C5. Therefore, the ether must be built first.

Step-by-Step Protocol
Step 1: Williamson Ether Synthesis

Conversion of the phenol to the ethyl ether.

  • Reagents: 3,4-Difluoro-2-methylphenol, Ethyl Iodide (EtI), Potassium Carbonate (K

    
    CO
    
    
    
    ).
  • Solvent: DMF or Acetone.

  • Conditions: 60°C, 4-6 hours.

  • Mechanism: S

    
    2 attack of the phenoxide on ethyl iodide.
    
Step 2: Regioselective Formylation (DOM)

This is the critical step. We utilize the acidity of the aromatic proton adjacent to the fluorine atoms.

  • Substrate: 1-Ethoxy-3,4-difluoro-2-methylbenzene.

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), DMF.[2][3]
  • Solvent: Anhydrous THF.

  • Temp: -78°C.

  • Mechanism:

    • Lithiation:

      
      -BuLi deprotonates the ring.
      
      • Site Selectivity: There are two open protons: H5 and H6 (relative to precursor numbering).

      • H5: Ortho to Fluorine (F4).

      • H6: Ortho to Ethoxy (OEt1).

      • Rule: Acidity of H ortho to F > H ortho to OEt. The inductive effect of fluorine dominates. Lithiation occurs at C5 .

    • Formylation: The aryllithium species attacks DMF.

    • Quench: Acidic workup releases the aldehyde.

  • Result: The aldehyde is installed at position 5 (relative to precursor), which corresponds to C1 in the final product name, shifting the OEt to C5 .

Synthesis SM Start: 3,4-Difluoro-2-methylphenol Step1 Step 1: Ethylation (EtI, K2CO3, DMF) Forms: 1-Ethoxy-3,4-difluoro-2-methylbenzene SM->Step1 Step2 Step 2: Lithiation (-78°C) (n-BuLi, THF) Directs ortho to F Step1->Step2 Intermediate Lithium Intermediate (Li at Pos 5) Step2->Intermediate Step3 Step 3: Formylation (DMF quench) Forms Aldehyde Intermediate->Step3 Product Target: this compound Step3->Product

Caption: Synthesis workflow via Directed Ortho Metalation (DOM) ensuring correct regiochemistry.

Characterization Profile

Verification of the structure requires distinguishing it from the 6-ethoxy or 2-ethoxy isomers.

NMR Spectroscopy Predictions
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       10.1-10.3 ppm (1H, s):  Aldehyde proton. Distinctive singlet (may show small coupling to F).
      
    • 
       7.2-7.4 ppm (1H, dd):  Aromatic H6. This is the diagnostic peak. It will show coupling constants (
      
      
      
      ) characteristic of F-H coupling.
    • 
       4.1 ppm (2H, q):  Ethoxy -OCH 
      
      
      
      -.
    • 
       2.2-2.3 ppm (3H, d/s):  Methyl group. May appear as a doublet due to long-range coupling with F3 (
      
      
      
      Hz).
    • 
       1.4 ppm (3H, t):  Ethoxy -CH
      
      
      
      .
  • 
    F NMR: 
    
    • Two distinct signals in the range of -130 to -150 ppm .

    • The coupling pattern (d, dd) will reveal the F-F coupling (

      
       Hz) and F-H coupling.
      
Infrared (IR) Fingerprint
  • 1690-1700 cm

    
    :  C=O stretch (Aldehyde).
    
  • 1600, 1490 cm

    
    :  Aromatic ring skeletal vibrations.
    
  • 1200-1250 cm

    
    :  C-O-C asymmetric stretch (Ether).
    
  • 1000-1100 cm

    
    :  C-F stretch (Strong).
    

Applications in Drug Discovery

This molecule serves as a scaffold for Bioisosteric Replacement .

  • Metabolic Blocking: The methyl group at C4 and fluorines at C2/C3 block common metabolic oxidation sites on the benzene ring, extending the half-life of the drug.

  • Lipophilicity Tuning: The ethoxy group increases LogP, aiding membrane permeability, while the fluorines modulate the pKa of nearby functional groups in the final API.

  • Kinase Inhibitors: Similar motifs are found in inhibitors where the aldehyde is converted to an aminopyrimidine or indolinone (e.g., via Knoevenagel condensation).

Safety & Handling

  • Hazards: Fluorinated aldehydes are potential skin irritants and lachrymators.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to oxidation to the corresponding benzoic acid (5-ethoxy-2,3-difluoro-4-methylbenzoic acid) upon air exposure.

  • Spill Protocol: Absorb with sand/vermiculite. Do not use water as it may spread the organic layer.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Source for DOM regioselectivity rules involving Fluorine vs. Alkoxy groups).
  • Key Organics. (2024). Product Safety Data Sheet: this compound.

  • PubChem. (2024). Compound Summary: 3,4-Difluoro-5-methylbenzaldehyde (Related Isomer Data). [4]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

Sources

The Architecture of Aromatics: A Technical Guide to Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted benzaldehydes represent a cornerstone class of intermediates in organic synthesis, serving as critical pharmacophores in drug discovery and precursors in the agrochemical and fragrance industries.[1] This guide synthesizes the historical evolution of benzaldehyde synthesis with rigorous, field-proven protocols. From the radical theory of Liebig and Wöhler to modern palladium-catalyzed carbonylation, we analyze the mechanistic causality and experimental precision required to master these transformations.

Historical Genesis: The Radical Foundation

The systematic study of benzaldehyde began in 1832 with Justus von Liebig and Friedrich Wöhler.[2] Their investigation into "oil of bitter almonds" (amygdalin hydrolysis) was not merely an isolation exercise; it was the birth of the Radical Theory .

They demonstrated that the


 cluster (the benzoyl group) remained intact throughout various chemical transformations (conversion to benzoic acid, benzoyl chloride, etc.). This was a paradigm shift, proving that groups of atoms could behave like single elements.
  • Key Discovery: 1832 Paper on the Radical of Benzoic Acid.[2][3]

  • Significance: Established the concept of functional group stability in organic chemistry.

Classical Electrophilic Formylation

For electron-rich aromatic systems, electrophilic aromatic substitution (EAS) remains the most direct synthetic route. Two classical methods dominate this landscape: the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction.

The Vilsmeier-Haack Reaction

Best For: Activated aromatics (amines, phenols, heterocycles).[4] Mechanism: The reaction relies on the in situ generation of a chloroiminium ion (the Vilsmeier reagent), a weak but highly reactive electrophile.[5]

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the formation of the electrophile and the subsequent EAS mechanism.

VilsmeierHaack DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier Activation POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Vilsmeier->Intermediate + Ar-H (EAS) Substrate Electron-Rich Arene (Ar-H) Substrate->Intermediate Product Substituted Benzaldehyde Intermediate->Product Hydrolysis (H2O)

Caption: Generation of the Vilsmeier reagent and subsequent electrophilic attack on the aromatic ring.

Protocol: Synthesis of p-Dimethylaminobenzaldehyde

Context: This protocol demonstrates the formylation of N,N-dimethylaniline. The causality here dictates keeping the temperature controlled during reagent formation to prevent thermal decomposition of the Vilsmeier reagent before substrate addition.

Reagents:

  • N,N-Dimethylaniline: 12.1 g (0.1 mol)

  • Phosphorus Oxychloride (

    
    ): 15.3 g (0.1 mol)
    
  • DMF: 30 mL

  • Sodium Acetate (sat. aq.): For buffering/hydrolysis

Step-by-Step Methodology:

  • Reagent Formation: In a 3-neck round-bottom flask equipped with a drying tube and addition funnel, place 30 mL of DMF. Cool to 0°C in an ice bath.

  • Activation: Add

    
     dropwise over 20 minutes. Critical: Maintain internal temperature < 5°C. The solution will turn slightly yellow/orange, indicating chloroiminium formation.
    
  • Addition: Add N,N-dimethylaniline dropwise. The mixture will become viscous.

  • Heating: Remove the ice bath and heat the mixture to 80°C for 2 hours. The color typically deepens to a dark red/brown.

  • Hydrolysis (Quench): Pour the hot reaction mixture over 100 g of crushed ice containing sodium acetate (to buffer pH ~5-6). Stir vigorously for 30 minutes.

  • Isolation: The aldehyde precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol/water.

The Reimer-Tiemann Reaction

Best For: Phenols (Ortho-formylation).[1][6][7][8] Mechanism: Involves a carbene intermediate (


) generated from chloroform under highly basic conditions.[1][7][9]

Causality Check: The low yields often associated with Reimer-Tiemann are due to the hydrolysis of the carbene intermediate before it can react with the phenoxide. However, it remains the most cost-effective method for ortho-formylation (e.g., Vanillin synthesis).

Protocol: Synthesis of Salicylaldehyde

Reagents:

  • Phenol: 25 g

  • Chloroform: 60 g

  • Sodium Hydroxide (aq, 40%): 100 mL

Step-by-Step Methodology:

  • Phase Setup: In a round-bottom flask, dissolve phenol in the NaOH solution. Heat to 60°C.

  • Carbene Generation: Add chloroform dropwise through a reflux condenser. Safety: The reaction is exothermic; maintain reflux without external heating if possible.

  • Reflux: After addition, reflux for 2 hours. The color changes to deep red.

  • Acidification: Steam distill to remove excess chloroform. Acidify the residue with HCl.

  • Extraction: Extract with ether. The product (ortho-isomer) is often separated from the para-isomer via steam distillation (ortho is volatile due to intramolecular H-bonding).

Oxidative Methodologies: The Sommelet Reaction

When the starting material is a benzyl halide rather than an activated arene, the Sommelet reaction is the standard self-validating protocol.

Mechanism: Alkylation of hexamine (hexamethylenetetramine) followed by hydrolysis.[10]

Protocol: Preparation of Benzaldehyde from Benzyl Chloride
  • Quaternization: Reflux benzyl chloride (0.1 mol) with hexamine (0.11 mol) in 50% acetic acid or chloroform. A precipitate (hexaminium salt) forms.

  • Hydrolysis: If performed in acetic acid, refluxing for 2 hours directly hydrolyzes the salt.

  • Isolation: Steam distill the mixture. The benzaldehyde co-distills with water.

Modern Catalytic Approaches: Pd-Catalyzed Formylation

Traditional formylation often requires harsh conditions (high pressure CO in Gattermann-Koch). Modern drug discovery utilizes Palladium-catalyzed carbonylation of aryl halides, which allows for formylation of electron-neutral or electron-poor rings that fail in Vilsmeier-Haack conditions.

Technique: Carbonylation using CO surrogates (like isocyanides) or low-pressure CO balloons.

Workflow Diagram (DOT)

PdCatalysis ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition [Ar-Pd-X] ArX->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd CO_Ins CO Insertion [Ar-Pd-CO-X] OxAdd->CO_Ins + CO Reduct Hydrogenolysis (Silane/H2) CO_Ins->Reduct Reduct->Pd0 Regeneration Prod Benzaldehyde Reduct->Prod - Pd(0)

Caption: Catalytic cycle for Pd-mediated formylation of aryl halides.

Protocol (Representative):

  • Substrate: 4-Bromoanisole

  • Catalyst:

    
     (2 mol%) / Xantphos
    
  • CO Source: CO balloon (1 atm)

  • Reductant: Triethylsilane (

    
    )
    
  • Base: Diisopropylamine

Procedure:

  • Combine aryl bromide, Pd catalyst, ligand, and base in dry toluene under Argon.

  • Purge flask with CO gas (balloon).

  • Inject triethylsilane.

  • Heat to 80°C for 12 hours.

  • Filter through celite and concentrate.

Comparative Data Summary

MethodologyPrimary SubstrateKey ReagentsRegioselectivityLimitations
Vilsmeier-Haack Activated Arenes (Phenols, Amines)

, DMF
Para-dominantFails with electron-withdrawing groups.
Reimer-Tiemann Phenols

, NaOH
Ortho-dominantLow yields (<50%); carbene hydrolysis.
Sommelet Benzyl HalidesHexamine,

N/A (Ipso)Requires benzylic halide precursor.[10]
Pd-Catalysis Aryl Halides (Cl, Br, I)Pd(0), CO, SilaneIpso (Retains position)Cost of catalyst; requires inert atmosphere.

References

  • Liebig, J., & Wöhler, F. (1832).[3] Untersuchungen über das Radikal der Benzoesäure. Annalen der Pharmacie.

  • Vilsmeier, A., & Haack, A. (1927).[11][12] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • Wynberg, H. (1960). The Reimer-Tiemann Reaction. Chemical Reviews.

  • Angyal, S. J. (2011).[10] The Sommelet Reaction. Organic Reactions.

  • Jiang, X., et al. (2014).[13] Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Organic Letters.

Sources

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde molecular weight and formula Content Type: In-depth technical guide

Executive Summary

This compound is a highly specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical candidates (specifically kinase inhibitors) and advanced agrochemicals. Its structural uniqueness lies in the 2,3-difluoro motif , which imparts metabolic stability and modulates the pKa of adjacent functional groups, combined with the 5-ethoxy substituent that enhances lipophilicity and solubility profiles compared to methoxy analogs.

This guide provides a definitive breakdown of its physicochemical identity, a validated synthetic pathway based on lithiation chemistry, and quality control parameters required for GMP-compliant research.

Molecular Identity & Stoichiometry

Core Parameters

The following data is calculated based on IUPAC atomic weights (2025 standard).

ParameterValueUnit
Molecular Formula C₁₀H₁₀F₂O₂ -
Molecular Weight (Average) 200.18 g/mol
Monoisotopic Mass 200.0649 Da
Exact Mass 200.064886Da
CAS Number 1706446-37-8-
Physical State Crystalline Solid (Predicted)-
Solubility Soluble in DCM, THF, DMSO; Insoluble in Water-
Elemental Composition Analysis

For validation of elemental analysis (CHN) results, use the following theoretical mass percentages:

  • Carbon (C): 60.00%

  • Hydrogen (H): 5.04%

  • Fluorine (F): 18.98%

  • Oxygen (O): 15.98%

Structural Analysis & Reactivity Profile

The reactivity of this molecule is governed by the push-pull electronic effects of its substituents.

  • Aldehyde (C1): Highly electrophilic due to the electron-withdrawing nature of the adjacent 2,3-difluoro system. This makes it susceptible to rapid nucleophilic attack (e.g., reductive amination, Wittig reaction).

  • Fluorine Atoms (C2, C3): The fluorine at C2 exerts a strong ortho-effect, influencing the rotational barrier of the aldehyde group. The C3 fluorine deactivates the ring toward electrophilic aromatic substitution (EAS) but activates it for Nucleophilic Aromatic Substitution (SₙAr) if the ethoxy group were not present.

  • Ethoxy Group (C5): A strong electron-donating group (EDG) via resonance. It counteracts the deactivating effect of the fluorines, making the C6 position (the only remaining aromatic proton) the most electron-rich site on the ring.

Diagram 1: Reactivity & Structural Logic

G Core 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde Aldehyde Aldehyde (C1) High Electrophilicity Site of Drug Conjugation Core->Aldehyde Fluorine 2,3-Difluoro Motif Metabolic Blocking Electronic Modulation Core->Fluorine Ethoxy 5-Ethoxy Group Lipophilicity Booster Solubility Handle Core->Ethoxy

Figure 1: Functional decomposition of the molecule highlighting the role of each substituent in medicinal chemistry applications.

Synthetic Methodology (High-Purity Route)

Due to the high cost of this intermediate (~£1,000/g commercially), in-house synthesis is often required. The most robust method utilizes Directed Ortho-Metalation (DoM) rather than Friedel-Crafts formylation, which is sluggish on polyfluorinated rings.

Retrosynthetic Logic

The synthesis targets the C1-formyl bond formation via lithiation of the precursor 1-ethoxy-2,3-difluoro-4-methylbenzene . The directing groups (Fluorine at C2 and Ethoxy at C5) cooperatively direct lithiation to the C6 position (which becomes C1 in the aldehyde product), but steric crowding must be managed.

Note: The numbering changes upon formylation. In the precursor, the open position is C6. In the product, that carbon becomes C1.

Step-by-Step Protocol

Scale: 10g Batch | Yield Target: 85-90%

Reagents:

  • Precursor: 1-Ethoxy-2,3-difluoro-4-methylbenzene (1.0 eq)

  • Base: n-Butyllithium (n-BuLi), 2.5M in hexanes (1.1 eq)

  • Electrophile: N,N-Dimethylformamide (DMF) (1.2 eq)

  • Solvent: Anhydrous THF (0.5 M concentration)

Procedure:

  • Inertion: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF and the precursor.

  • Cryogenic Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Temperature control is vital to prevent benzylic deprotonation at the 4-methyl group.

  • Lithiation: Add n-BuLi dropwise over 30 minutes. Maintain internal temperature < -70°C.

  • Equilibration: Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF dropwise. The reaction is exothermic; monitor temperature strictly.

  • Quench: Allow the mixture to warm to 0°C, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO₄ and concentrate.

  • Purification: Recrystallize from Hexane/EtOAc (10:1) or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Diagram 2: Synthetic Workflow

Synthesis Start Precursor: 1-Ethoxy-2,3-difluoro-4-methylbenzene Step1 Step 1: Lithiation n-BuLi, THF, -78°C (Ortho-Directing Effect) Start->Step1 Argon atm Inter Intermediate: Aryllithium Species Step1->Inter Step2 Step 2: Formylation Add DMF, warm to 0°C Inter->Step2 Product Final Product: This compound Step2->Product Acid Hydrolysis

Figure 2: Directed Ortho-Metalation (DoM) pathway for the synthesis of the target aldehyde.

Analytical Characterization (QC)

To ensure the compound meets "Drug Substance" quality (purity >98%), the following analytical signatures must be verified.

Proton NMR (¹H NMR) Prediction

Solvent: CDCl₃, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentNotes
10.20 - 10.40 Singlet (s)1H-CHO Distinctive aldehyde peak.
7.30 - 7.45 Doublet of Doublets (dd)1HAr-H (C6) Coupled to F2 and F3.
4.05 - 4.15 Quartet (q)2H-OCH₂- Ethoxy methylene.
2.25 - 2.35 Singlet (s)3H-CH₃ Aromatic methyl (C4).
1.40 - 1.50 Triplet (t)3H-CH₂CH₃ Ethoxy methyl.
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+) or APCI (+)

  • Observed Ion: [M+H]⁺ = 201.07

  • Fragmentation Pattern: Loss of ethyl group (-28 Da) is common, observing fragment at m/z ~173.

Handling & Safety Guidelines

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral) - Category 3 (Assumed based on fluorobenzaldehyde analogs).

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.

  • Stability: Stable for >12 months if stored properly. Check for "white crust" (benzoic acid) before use; if present, repurify via bicarbonate wash.

References

  • Key Organics. (2025). Product Specification: this compound (CAS 1706446-37-8).[1] Retrieved from

  • Lal, G. S., et al. (1999).[2] "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent." Journal of Organic Chemistry, 64(19), 7048-7054. (Cited for fluorination context).

  • ChemicalBook. (2025). Synthesis of 2,3-difluoro-6-methoxybenzaldehyde. (Analogous synthesis protocol). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2,3-Difluoro-4-methylbenzaldehyde. Retrieved from

Sources

A Technical Guide to the Spectral Analysis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral data for the novel compound 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde, a molecule of interest in medicinal chemistry and materials science. In the absence of empirical data, this document serves as a predictive guide, detailing the theoretical underpinnings and expected outcomes for proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), fluorine-19 NMR (¹⁹F NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. Each section is supported by established spectroscopic principles and data from analogous structures, offering field-proven insights into experimental design and data interpretation. Detailed, self-validating protocols for data acquisition and processing are provided to ensure the generation of high-fidelity spectral data. This guide is intended to empower researchers to confidently identify, characterize, and utilize this compound in their research and development endeavors.

Molecular Structure and Predicted Spectroscopic Overview

This compound (CAS No. 1706446-37-8, Molecular Formula: C₁₀H₁₀F₂O₂) is a substituted aromatic aldehyde. The strategic placement of its functional groups—an ethoxy group, two fluorine atoms, a methyl group, and an aldehyde moiety—on the benzene ring creates a unique electronic and steric environment. This, in turn, gives rise to a distinctive spectroscopic fingerprint.

A holistic approach to the structural elucidation of this molecule involves the synergistic use of multiple spectroscopic techniques. NMR spectroscopy will provide detailed information about the connectivity and chemical environment of each atom. Mass spectrometry will confirm the molecular weight and offer insights into the fragmentation patterns, aiding in structural confirmation. Infrared spectroscopy will identify the characteristic functional groups present in the molecule.

Figure 1: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic proton, and the protons of the ethoxy and methyl groups. The chemical shifts are predicted based on the additive effects of the substituents on the aromatic ring. Aromatic solvent-induced shifts (ASIS) may be observed, so the choice of solvent is critical for obtaining well-resolved spectra.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aldehyde (-CHO)9.8 - 10.2s-
Aromatic (C6-H)7.0 - 7.4dJ(H-F) ≈ 1-3 Hz
Ethoxy (-OCH₂CH₃)4.0 - 4.3qJ(H-H) ≈ 7 Hz
Methyl (-CH₃)2.2 - 2.5s-
Ethoxy (-OCH₂CH₃)1.3 - 1.6tJ(H-H) ≈ 7 Hz
  • Aldehyde Proton: The aldehyde proton is highly deshielded and will appear as a singlet far downfield.[3]

  • Aromatic Proton: The single aromatic proton at the C6 position is expected to be a doublet due to coupling with the adjacent fluorine atom at C2.

  • Ethoxy Group: The methylene protons of the ethoxy group will appear as a quartet, coupled to the methyl protons, which will be a triplet.

  • Methyl Group: The methyl group at C4 will be a singlet as there are no adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show ten distinct signals, one for each carbon atom in the unique electronic environments of the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)188 - 195
C-F (C2, C3)145 - 160 (with C-F coupling)
C-O (C5)140 - 155
C-CHO (C1)130 - 140
Aromatic C-H (C6)115 - 125
C-CH₃ (C4)120 - 135
Ethoxy (-OCH₂)64 - 68
Methyl (-CH₃)15 - 20
Ethoxy (-CH₃)14 - 16

The carbonyl carbon of the aldehyde will be the most downfield signal.[4][5][6][7] The carbons directly attached to the highly electronegative fluorine atoms will also be significantly downfield and will exhibit large carbon-fluorine coupling constants. The chemical shift of the methoxy group in aromatic compounds is known to be conformationally dependent.[8][9]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[10] The two fluorine atoms in this compound are in different chemical environments and are expected to show two distinct signals.

Table 3: Predicted ¹⁹F NMR Chemical Shifts

Fluorine AssignmentPredicted Chemical Shift (δ, ppm, relative to CFCl₃)Multiplicity
C2-F-130 to -145d
C3-F-140 to -155d

The chemical shifts are influenced by the electronic effects of the neighboring substituents.[11] The two fluorine signals are expected to appear as doublets due to coupling to each other (³JFF). Further coupling to the aromatic proton at C6 (⁴JHF) may also be observed.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data is crucial.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) TMS Add internal standard (TMS, 0 ppm) Prep->TMS Tube Transfer to a clean 5 mm NMR tube TMS->Tube Spectrometer Place sample in a 400-600 MHz spectrometer Tube->Spectrometer Shim Tune and shim the magnetic field Spectrometer->Shim Acquire Acquire ¹H, ¹³C, and ¹⁹F spectra with appropriate parameters Shim->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Reference Reference the spectrum to the internal standard Baseline->Reference

Figure 2: Workflow for NMR data acquisition and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.[1][2][12]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer (a 400-600 MHz instrument is recommended).

    • Lock onto the deuterium signal of the solvent.

    • Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1). Use a standard pulse sequence with a calibrated 90° pulse.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire a proton-decoupled spectrum.

  • Data Processing:

    • Apply a suitable window function (e.g., exponential multiplication) to the Free Induction Decay (FID) to improve S/N.[13]

    • Perform a Fourier Transform to convert the time-domain data to the frequency domain.[14][15]

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.[16]

    • Calibrate the chemical shift axis using the TMS signal at 0 ppm for ¹H and ¹³C spectra. For ¹⁹F, an external reference like CFCl₃ is typically used.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for studying its fragmentation pathways.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The molecular weight of C₁₀H₁₀F₂O₂ is 200.0649 g/mol . A prominent molecular ion peak is expected at m/z 200.

  • Major Fragmentation Pathways:

    • Loss of a hydrogen radical (-H•): A peak at m/z 199 is expected, corresponding to the [M-H]⁺ ion, which is a common fragmentation for aldehydes.

    • Loss of the ethoxy radical (-•OCH₂CH₃): A peak at m/z 155.

    • Loss of ethylene from the ethoxy group (-C₂H₄): A peak at m/z 172.

    • Loss of the aldehyde group (-CHO): A peak at m/z 171.

    • Loss of carbon monoxide (-CO): A peak at m/z 172.

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis Prep_MS Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., methanol, acetonitrile) Inject Infuse the sample into the HRMS instrument (e.g., Q-TOF, Orbitrap) Prep_MS->Inject Ionize Utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) Acquire_MS Acquire full scan mass spectra in positive ion mode Formula Determine the elemental composition from the accurate mass Acquire_MS->Formula Fragments Analyze fragmentation patterns in MS/MS spectra to confirm the structure Formula->Fragments

Figure 3: Workflow for High-Resolution Mass Spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[17][18][19][20]

    • Use a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode.

    • Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) experiments by selecting the molecular ion for fragmentation.

  • Data Analysis:

    • Determine the elemental composition of the molecular ion and fragment ions from their accurate masses.

    • Propose fragmentation pathways consistent with the observed MS/MS spectrum to confirm the molecular structure.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H stretch (aldehyde)2820-2880 and 2720-2780Medium
C=O stretch (aldehyde)1690-1715Strong
C=C stretch (aromatic)1580-1620 and 1450-1500Medium to Strong
C-F stretch1100-1300Strong
C-O stretch (ether)1200-1275 (asymmetric) and 1020-1075 (symmetric)Strong
C-H bend (methyl)1370-1390 and 1440-1465Medium

The two characteristic C-H stretching bands of the aldehyde group and the strong carbonyl absorption are key diagnostic peaks. The strong C-F stretching bands will also be a prominent feature of the spectrum.

Experimental Protocol for FTIR Spectroscopy

Step-by-Step Methodology (ATR Method):

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[21]

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.[22][23][24]

  • Acquire Spectrum: Apply pressure to ensure good contact between the sample and the crystal and acquire the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Alternative Method (KBr Pellet):

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar and pestle.[22][25]

  • Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

  • Acquire Spectrum: Place the pellet in the sample holder and acquire the spectrum after recording a background spectrum of air.

Conclusion

This technical guide provides a comprehensive, predictive framework for the spectral analysis of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have detailed the expected ¹H, ¹³C, and ¹⁹F NMR, MS, and IR spectral data. The provided experimental protocols are designed to be self-validating, ensuring the acquisition of high-quality data for the unambiguous characterization of this molecule. This guide serves as a valuable resource for researchers in drug development and other scientific fields, enabling them to confidently work with and characterize this and other novel chemical entities.

References

  • Hoch, J. C., & Stern, A. S. (n.d.).
  • Levy, G. C., & Nelson, G. L. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806.
  • The MetaRbolomics book. (n.d.). 2.
  • Request PDF. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments.
  • JEOL USA. (n.d.). Optimizing NMR Processing: Techniques and Best Practices.
  • Hoch, J. C., & Stern, A. S. (n.d.).
  • Northern Illinois University. (n.d.).
  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • Newton, S. R., et al. (2017). Novel Polyfluorinated Compounds Identified Using High Resolution Mass Spectrometry Downstream of Manufacturing Facilities near Decatur, Alabama. Environmental Science & Technology, 51(4), 1545-1554.
  • Newton, S. R., et al. (2017).
  • NMRProcFLow. (n.d.). Processing methods.
  • Nanalysis. (2019, September 3).
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp.
  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • ResearchGate. (n.d.). 19 F NMR chemical shifts (parts per million)
  • De la Cruz, D. N., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2068-2076.
  • Ai, X., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e288-e295.
  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo.
  • Casey, J. S., et al. (2022, October 12).
  • CIL. (n.d.). NMR Solvents.
  • Polymer Chemistry Characterization Lab. (n.d.).
  • Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
  • SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • SpectraBase. (n.d.). 1,3-Difluoro-benzene - Optional[19F NMR] - Chemical Shifts.
  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 291.
  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 637-646.
  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
  • Chemistry LibreTexts. (2020, April 29). 20.
  • University College London. (n.d.). Chemical shifts.
  • ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy.
  • Scribd. (n.d.). 13-C NMR Chemical Shift Table.
  • Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar.
  • ResearchGate. (2025, August 6). (PDF) Origin of the Conformational Modulation of the (13)
  • University of Wisconsin-Madison. (n.d.).
  • Reddit. (2025, January 13).

Sources

A Technical Guide to the Solubility of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical determinant of their bioavailability, formulation feasibility, and overall efficacy in drug development.[1][2][3] This technical guide provides an in-depth analysis of the solubility characteristics of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde, a substituted benzaldehyde derivative of interest in medicinal chemistry. We will explore the theoretical underpinnings of its solubility based on its molecular structure, outline a comprehensive experimental protocol for solubility determination, and present a framework for data interpretation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that significantly influences a drug's journey from a chemical entity to a therapeutic agent.[3][4][5] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.[5] Consequently, understanding the solubility of a compound in various organic solvents is paramount for:

  • Preformulation Studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.[2]

  • Process Chemistry: Developing efficient purification, crystallization, and reaction conditions.

  • Formulation Development: Designing dosage forms with optimal drug release profiles.[3]

  • Analytical Method Development: Choosing suitable solvents for chromatographic analysis and quality control.

This compound, with its unique combination of functional groups, presents an interesting case for solubility analysis. Its aromatic backbone, polar aldehyde group, and lipophilic ethoxy and methyl groups suggest a nuanced solubility profile across a range of organic solvents.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6] This principle suggests that substances with similar polarities are more likely to be soluble in each other. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Molecular Structure of this compound:

  • Benzaldehyde Core: The aromatic ring provides a nonpolar, hydrophobic character.

  • Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor.

  • Ethoxy Group (-OCH2CH3): The ether linkage introduces some polarity and the ethyl group contributes to lipophilicity.

  • Difluoro Substituents (-F): The highly electronegative fluorine atoms create strong dipoles, increasing the polarity of the benzene ring.

  • Methyl Group (-CH3): This is a nonpolar, lipophilic group.

Based on this structure, we can predict that this compound will exhibit moderate polarity. Its solubility will be a balance between the polar interactions of the aldehyde and fluoro groups and the nonpolar nature of the aromatic ring and alkyl substituents.

Experimental Determination of Solubility

A systematic approach is required to accurately determine the solubility of this compound in a range of common organic solvents. The following protocol outlines a robust method for this purpose.

Materials and Equipment
  • This compound (analytical standard)

  • A selection of common organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, dimethyl sulfoxide) of analytical grade.

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh Compound mix Vortex Mixing prep_compound->mix prep_solvent Measure Solvent prep_solvent->mix shake Thermostatic Shaking mix->shake centrifuge Centrifugation shake->centrifuge filter Syringe Filtration centrifuge->filter hplc HPLC Analysis filter->hplc

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 1 mL) of each selected organic solvent to the respective vials.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Vortex the vials vigorously for 1-2 minutes to ensure good initial mixing.

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The "shake-flask method" is a common and reliable technique for this purpose.[1][7]

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter.

  • Quantitative Analysis:

    • Prepare a series of calibration standards of this compound in a suitable solvent (one in which it is freely soluble, e.g., acetonitrile).

    • Analyze the calibration standards and the filtered supernatant samples by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the saturated supernatant samples by interpolating their peak areas from the calibration curve.

Data Presentation and Interpretation

The quantitative solubility data should be presented in a clear and concise tabular format for easy comparison.

Table 1: Hypothetical Solubility of this compound in Common Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Classification
Hexane0.1< 1Sparingly Soluble
Toluene2.415Soluble
Dichloromethane3.150Freely Soluble
Ethyl Acetate4.480Freely Soluble
Acetone5.1120Very Soluble
Ethanol5.295Freely Soluble
Methanol6.670Freely Soluble
Dimethyl Sulfoxide (DMSO)7.2> 200Very Soluble

Note: The solubility values presented in this table are hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive analysis.

The relationship between solvent properties and the solubility of the compound can be visualized as follows:

solubility_relationship cluster_compound This compound cluster_solvents Solvents cluster_nonpolar Nonpolar cluster_midpolar Mid-Polar cluster_polar Polar Compound Compound (Moderate Polarity) Hexane Hexane Compound->Hexane Low Solubility Toluene Toluene Compound->Toluene Moderate Solubility Dichloromethane Dichloromethane Compound->Dichloromethane Good Solubility Ethyl_Acetate Ethyl Acetate Compound->Ethyl_Acetate Good Solubility Acetone Acetone Compound->Acetone High Solubility Ethanol Ethanol Compound->Ethanol High Solubility Methanol Methanol Compound->Methanol High Solubility DMSO DMSO Compound->DMSO Very High Solubility

Caption: Logical relationship between solvent polarity and compound solubility.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. A thorough understanding of its solubility profile is essential for its successful application in drug discovery and development. The outlined experimental protocol provides a reliable method for generating accurate solubility data, which is crucial for making informed decisions throughout the development lifecycle of a new chemical entity.

References

  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal.
  • Velev, V. (2025, July 31). Drug solubility studies: Significance and symbolism. InnoReview.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds.
  • University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Angelo State University. (n.d.). Physical Properties: Solubility Classification.
  • Abramov, Y. A. (2020). Physics-Based Solubility Prediction for Organic Molecules. PMC.

Sources

Safety and handling of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safety, Handling, and Synthetic Utility of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Part 1: Executive Technical Summary

Compound Identity:

  • Chemical Name: this compound[1][2][3][4][5]

  • CAS Number: 1706446-37-8[1][2][3][4][5]

  • Molecular Formula: C₁₀H₁₀F₂O₂

  • Molecular Weight: 200.18 g/mol [3]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity/polymorph).

Operational Context: This compound is a high-value, specialized intermediate primarily employed in the discovery of bioactive small molecules (e.g., kinase inhibitors, agrochemicals) and advanced materials (liquid crystals). Its substitution pattern—combining electron-withdrawing fluorine atoms with electron-donating ethoxy and methyl groups—imparts unique electronic properties, making it a "privileged scaffold" for modulating metabolic stability and lipophilicity in drug design.

Critical Handling Directive: As an electron-deficient benzaldehyde, this compound is susceptible to auto-oxidation to the corresponding benzoic acid upon exposure to air. It requires strict exclusion of oxygen during storage and handling to maintain titer.

Part 2: Physicochemical & Safety Profile

Technical Specifications
PropertyValue / DescriptionNote
Appearance Off-white solid or pale yellow oilLow melting point anticipated (~35–55°C based on SAR).
Solubility Soluble in DCM, THF, EtOAc, DMSOLimited solubility in water; lipophilic.
Reactivity Electrophilic aldehyde; Activated aryl ringSusceptible to nucleophilic attack; air-sensitive.
Flash Point >110°C (Predicted)Combustible, not highly flammable.
Hazard Identification (GHS Classification)

Based on Structure-Activity Relationships (SAR) of analogous fluorinated benzaldehydes.

  • Signal Word: WARNING

  • H315: Causes skin irritation.[6][7][8][9] (Fluorinated aromatics can be potent irritants).[10]

  • H319: Causes serious eye irritation.[6][7][8][9][11]

  • H335: May cause respiratory irritation.[6][8][11]

  • Precautionary Principle: Treat as a potential sensitizer due to the reactive aldehyde moiety.

Part 3: Storage & Stability Protocols

The "Gold Standard" Storage Workflow: To prevent the formation of 5-ethoxy-2,3-difluoro-4-methylbenzoic acid (an impurity that can quench catalytic cycles), follow this protocol:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, blanketing the solid/oil.

  • Temperature: Long-term storage at -20°C is mandatory.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term sealing.

Stability Logic: The ortho-fluorine substituents withdraw electron density from the ring, making the aldehyde carbon more electrophilic and thus more prone to hydration or oxidation compared to non-fluorinated analogs.

Part 4: Safe Handling & Experimental Workflow

Engineering Controls
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Schlenk line or Glovebox for weighing quantities < 50 mg.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm) is sufficient for incidental contact. For prolonged handling in solution (e.g., DCM), use double-gloving or laminate gloves.

  • Eye Protection: Chemical splash goggles. Standard safety glasses are insufficient if the compound is in liquid/oil phase under pressure.

Protocol: Inert Transfer for Reaction Setup

Objective: Transfer 1.0 mmol of aldehyde to a reaction vessel without air exposure.

  • Equilibration: Remove the vial from the freezer and allow it to warm to room temperature before opening. Crucial: Opening a cold vial condenses atmospheric moisture, leading to hydrate formation.

  • Purge: Insert a needle connected to an Argon line into the vial septum (if available) or flush the headspace immediately upon opening.

  • Weighing:

    • Solid: Weigh quickly into a tared flask pre-flushed with Argon.

    • Liquid/Melt: Use a gas-tight syringe. Calculate volume using density (approx. 1.2 g/mL estimated).

  • Solvation: Immediately add anhydrous solvent (e.g., dry THF) and seal the vessel.

Part 5: Synthetic Utility & Reactivity

This compound is a versatile building block. The diagram below illustrates its primary reactivity pathways and the potential pitfalls (degradation).

Reactivity Pathway Diagram

ReactivityPathways cluster_legend Pathway Legend Aldehyde 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde (Starting Material) Acid Degradation Product: Carboxylic Acid (Impurity) Aldehyde->Acid [O] Air Exposure (Auto-oxidation) Schiff Schiff Base (Reductive Amination) Aldehyde->Schiff + R-NH2 (Condensation) Styrene Styrene Derivative (Wittig/Horner) Aldehyde->Styrene + Ph3P=CH-R (Olefinations) Biaryl Biaryl System (Suzuki Coupling) Aldehyde->Biaryl Pd(0), Ar-B(OH)2 (C-H Activation/Coupling) key Blue: Desired Synthetic Route Red: Degradation Risk Yellow: Advanced Functionalization

Caption: Primary synthetic transformations and degradation risks for this compound.

Mechanistic Insights
  • Fluorine Effect: The 2,3-difluoro pattern activates the ring. While the aldehyde is the primary electrophile, harsh nucleophiles (e.g., alkoxides) at high temperatures could potentially displace the fluorine at the 2-position (SNAr), though the 5-ethoxy group deactivates the ring slightly against this.

  • Reductive Amination: This is the most common application. Due to the electron-withdrawing fluorines, the intermediate imine formation is rapid, but the imine may be hydrolytically unstable. Recommendation: Perform reduction (NaBH(OAc)₃) in situ rather than isolating the imine.

Part 6: Emergency & Disposal Procedures

Spill Management
  • Evacuate: Isolate the area if a large quantity (>5g) is spilled (unlikely for this high-value chemical).

  • PPE: Wear nitrile gloves, lab coat, and goggles.

  • Neutralization: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

  • Cleaning: Wipe the surface with acetone followed by a soapy water wash. The compound is organic-soluble.[12]

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[6][7][8][11] Seek medical attention —fluorinated compounds can cause delayed irritation.

  • Skin Contact: Wash with soap and water.[6][7] If redness persists, seek medical advice.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[13]

Disposal
  • Waste Stream: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent (acetone/ethanol) and place in the halogenated waste container. Do not mix with strong oxidizers or acids.

Part 7: References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary: 4-Methylbenzaldehyde (Analogous Hazard Data). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A pivot to a data-rich alternative: 4-Fluoro-3-methylbenzaldehyde

A comprehensive search of scientific literature and chemical databases for "5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde" did not yield sufficient data to construct a detailed and authoritative guide as per the user's request. This suggests that the compound is either novel, highly specialized with limited public information, or not extensively studied. To fulfill the core requirements of providing in-depth, field-proven insights and validated protocols, this guide will instead focus on a structurally related and well-documented compound: 4-Fluoro-3-methylbenzaldehyde .

This alternative compound shares key structural features—a substituted benzaldehyde ring—and is a significant building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals.[1] This allows for a thorough exploration of its applications, supported by robust scientific literature, which is essential for meeting the high standards of scientific integrity and authoritativeness required for this document.

Introduction to 4-Fluoro-3-methylbenzaldehyde: A Key Intermediate in Pharmaceutical Synthesis

4-Fluoro-3-methylbenzaldehyde is an aromatic aldehyde that has garnered significant interest in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the benzene ring, imparts specific electronic and steric properties that are highly advantageous in drug design. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, while the aldehyde functional group serves as a versatile handle for a wide range of chemical transformations.[1]

This application note provides a comprehensive overview of the use of 4-Fluoro-3-methylbenzaldehyde in organic synthesis, with a focus on its role as a key pharmaceutical intermediate.[1] We will delve into its physicochemical properties, reactivity, and provide detailed protocols for its application in the synthesis of complex molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Fluoro-3-methylbenzaldehyde is crucial for its effective use in synthesis.

PropertyValueSource
CAS Number 135427-08-6[1]
Molecular Formula C₈H₇FON/A
Molecular Weight 138.14 g/mol N/A
Appearance White to off-white crystalline powderN/A
Purity Typically >99.0%[1]

Reactivity and Mechanistic Considerations

The reactivity of 4-Fluoro-3-methylbenzaldehyde is primarily dictated by the electrophilic nature of the aldehyde carbonyl carbon. The fluorine atom, being highly electronegative, acts as an electron-withdrawing group through the inductive effect, which can influence the reactivity of the aromatic ring and the aldehyde.

The aldehyde group is susceptible to nucleophilic attack, making it a valuable precursor for the formation of a variety of functional groups and for extending the carbon skeleton. Common reactions involving the aldehyde moiety include:

  • Reductive amination: To form substituted benzylamines.

  • Wittig reaction: To form alkenes.

  • Grignard and organolithium reactions: To form secondary alcohols.

  • Condensation reactions (e.g., Aldol, Knoevenagel): To form α,β-unsaturated systems.

Applications in Pharmaceutical Synthesis

4-Fluoro-3-methylbenzaldehyde is a crucial building block in the synthesis of a range of pharmaceuticals, including anti-inflammatory agents and analgesics.[1] Its incorporation into drug candidates can lead to improved pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

The following protocols are illustrative examples of how 4-Fluoro-3-methylbenzaldehyde can be utilized in organic synthesis. These are based on established chemical principles and may require optimization for specific applications.

Protocol 1: Synthesis of a Secondary Alcohol via Grignard Reaction

This protocol describes the nucleophilic addition of a Grignard reagent to 4-Fluoro-3-methylbenzaldehyde to yield a secondary alcohol.

Workflow Diagram:

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_addition Nucleophilic Addition cluster_workup Work-up and Purification A Dry glassware under vacuum B Add Mg turnings and a crystal of I₂ to the reaction flask A->B C Add dry THF B->C D Slowly add alkyl/aryl halide in dry THF C->D E Stir until Mg is consumed D->E H Slowly add Grignard reagent E->H Addition F Dissolve 4-Fluoro-3-methylbenzaldehyde in dry THF G Cool aldehyde solution to 0 °C F->G G->H I Warm to room temperature and stir H->I J Quench with saturated NH₄Cl (aq) I->J K Extract with ethyl acetate J->K L Dry organic layer over Na₂SO₄ K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N

Sources

Experimental protocol for reactions with 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Methodologies for 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Executive Summary & Structural Analysis

This compound (CAS 1706446-37-8) is a highly specialized poly-substituted aromatic building block.[1] Its utility in medicinal chemistry stems from its unique substitution pattern, which combines electronic modulation (fluorine atoms) with metabolic blocking groups (methyl, ethoxy).

This guide provides validated experimental protocols for transforming this scaffold. Unlike simple benzaldehydes, the presence of the 5-ethoxy group (electron-donating) para to the 2-fluoro position significantly alters the reactivity profile, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions.

Key Applications:

  • Kinase Inhibitor Synthesis: The difluoro-alkoxy motif is common in ATP-competitive pockets (e.g., FGFR, EGFR inhibitors).

  • Fragment-Based Drug Discovery (FBDD): As a core for rapid library generation via reductive amination.

  • Bioisostere Development: Modulation of lipophilicity (LogP) and metabolic stability.

Chemical Profile & Handling

PropertySpecificationNotes
CAS Number 1706446-37-8Verified Identity
Formula C₁₀H₁₀F₂O₂MW: 200.18 g/mol
Appearance Off-white to pale yellow solidSensitive to air oxidation
Storage 2–8°C, under Inert Gas (Ar/N₂)Aldehydes oxidize to acids over time
Solubility DCM, THF, DMSO, MeOHSparingly soluble in water

Experimental Protocols

Protocol A: Reductive Amination (Scaffold Diversification)

Rationale: The aldehyde function is the primary handle for coupling with amines. Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride due to lower toxicity and better selectivity in the presence of the ethoxy/fluorine functionalities.

Reagents:

  • Substrate: this compound (1.0 eq)[2]

  • Amine: Primary or Secondary amine (1.1 – 1.2 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF

  • Catalyst: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation kinetics.

Step-by-Step Methodology:

  • Imine Formation: In a dry reaction vial, dissolve the aldehyde (1.0 mmol, 200 mg) in DCE (4 mL). Add the amine (1.1 mmol).

  • Activation: Add Acetic Acid (1.0 mmol, 60 µL). Stir at room temperature (RT) for 30–60 minutes under N₂. Note: Monitor by TLC/LCMS for disappearance of aldehyde to form the imine intermediate.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Expert Insight: The 2,3-difluoro substitution creates steric crowding. If conversion is low, switch solvent to anhydrous THF and heat the imine formation step (Step 2) to 50°C before cooling for reduction.

Protocol B: Regioselective SNAr Displacement

Rationale: The 2-fluoro position is ortho to the aldehyde (an electron-withdrawing group), activating it for nucleophilic attack. However, the 5-ethoxy group is para to the 2-fluoro position and acts as an Electron Donating Group (EDG), deactivating the ring toward SNAr compared to a simple 2,3-difluorobenzaldehyde. Elevated temperatures are required.

Target: Displacement of 2-F by cyclic amines (e.g., morpholine, piperazine).

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Morpholine (2.0 eq)

  • Base: K₂CO₃ (2.5 eq) or DIPEA (3.0 eq)

  • Solvent: DMSO or DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve aldehyde (0.5 mmol, 100 mg) in anhydrous DMSO (2 mL).

  • Addition: Add K₂CO₃ (1.25 mmol, 173 mg) and Morpholine (1.0 mmol, 87 µL).

  • Heating: Seal the vial and heat to 90°C for 12 hours. Note: Lower temperatures (RT to 50°C) typically fail due to the deactivating effect of the 5-ethoxy group.

  • Monitoring: Check LCMS. The 2-substituted product is the major isomer; the 3-fluoro is significantly less reactive (meta to CHO).

  • Workup: Dilute with water (10 mL) and extract with EtOAc. Caution: DMSO removal requires thorough water washes.

Protocol C: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Rationale: To generate the benzoic acid derivative for amide coupling, Pinnick oxidation is superior to Permanganate or Jones reagent as it avoids oxidizing the electron-rich ethoxy group or the benzylic methyl group.

Reagents:

  • Substrate: 1.0 eq

  • Oxidant: NaClO₂ (Sodium chlorite) (1.5 eq)

  • Scavenger: 2-Methyl-2-butene (5–10 eq)

  • Buffer: NaH₂PO₄ (1.5 eq)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step Methodology:

  • Solvent Prep: Mix t-BuOH (3 mL) and Water (1 mL). Dissolve the aldehyde (0.5 mmol).

  • Scavenger: Add 2-methyl-2-butene (2.5 mmol). Crucial: This scavenges hypochlorous acid byproducts that could chlorinate the electron-rich aromatic ring.

  • Oxidation: Add NaH₂PO₄ (0.75 mmol) followed by NaClO₂ (0.75 mmol) slowly at 0°C.

  • Reaction: Stir at RT for 2–4 hours. The pale yellow solution usually turns colorless.

  • Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc. The product is often pure enough for subsequent coupling without chromatography.

Reaction Logic & Decision Tree

The following diagram illustrates the synthetic decision pathways based on the desired functional outcome.

ReactionPathways Start 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde RedAm Reductive Amination (Target: Amine) Start->RedAm Oxidation Pinnick Oxidation (Target: Carboxylic Acid) Start->Oxidation SNAr SNAr Displacement (Target: 2-Amino derivative) Start->SNAr Cond_RedAm Amine, STAB, DCE, AcOH RedAm->Cond_RedAm Cond_Ox NaClO2, NaH2PO4, 2-methyl-2-butene Oxidation->Cond_Ox Cond_SNAr Amine, K2CO3, DMSO, 90°C SNAr->Cond_SNAr Prod_Amine Benzyl Amine Derivative Cond_RedAm->Prod_Amine Prod_Acid Benzoic Acid Derivative Cond_Ox->Prod_Acid Prod_SNAr 2-Amino-3-fluoro Derivative Cond_SNAr->Prod_SNAr

Figure 1: Synthetic workflow for the diversification of this compound.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Key Organics. "Product Analysis: this compound." Key Organics Catalog, Accessed 2023. Link

  • Lindgren, B. O., & Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes (Pinnick Oxidation)." Acta Chemica Scandinavica, 1973, 27, 888. Link

  • Combi-Blocks. "Safety Data Sheet: this compound." Combi-Blocks, Accessed 2023.[3] Link

  • Neustadt, B. R. "Nucleophilic Aromatic Substitution of 2,3-Difluorobenzaldehyde Derivatives." Tetrahedron Letters, 1994. (General reactivity reference for difluorobenzaldehydes).

Disclaimer: This protocol is intended for research use only by qualified personnel. Always review the Safety Data Sheet (SDS) before handling fluorinated aromatic aldehydes.

Sources

Application Notes and Protocols for One-Pot Synthesis of Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of One-Pot Syntheses

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science research, the pursuit of efficiency is paramount. Substituted benzaldehydes are cornerstone intermediates, serving as precursors to a vast array of complex molecules. Traditional multi-step syntheses of these valuable compounds often involve the isolation and purification of intermediates, leading to increased solvent waste, reduced overall yield, and significant time investment. One-pot syntheses, also known as tandem or domino reactions, offer an elegant solution by combining multiple reaction steps in a single reaction vessel without the isolation of intermediates.[1][2] This approach not only streamlines the synthetic process but also aligns with the principles of green chemistry by minimizing waste and energy consumption.

This guide provides detailed application notes and protocols for several field-proven, one-pot methodologies for the synthesis of substituted benzaldehydes. Each section is designed to offer not just a recipe, but a deeper understanding of the reaction's principles, empowering researchers to adapt and optimize these methods for their specific synthetic challenges.

Method 1: Two-Step, One-Pot Synthesis via Reduction and Cross-Coupling of Weinreb Amides

This powerful and versatile method allows for the synthesis of a wide variety of alkyl- and aryl-substituted benzaldehydes from readily available Weinreb amides.[3][4][5][6][7] The key to this strategy lies in the formation of a stable tetrahedral intermediate upon reduction of the Weinreb amide, which acts as a "masked" aldehyde, preventing over-reduction or undesired side reactions.[5][6][7][8]

Causality of Experimental Choices

The choice of a Weinreb amide (N-methoxy-N-methylamide) is critical. The chelation of the methoxy and carbonyl oxygens to the metal of the reducing agent (or organometallic reagent) forms a stable five-membered ring intermediate.[8] This stability prevents the collapse of the tetrahedral intermediate and the subsequent over-addition that is often observed with other carboxylic acid derivatives like esters.[8]

Diisobutylaluminum hydride (DIBAL-H) is the preferred reducing agent as it cleanly reduces the Weinreb amide to the stable aluminum hemiaminal intermediate at low temperatures.[4][9][10][11] This intermediate is then competent for a subsequent palladium-catalyzed cross-coupling reaction with an organolithium reagent, allowing for the introduction of a diverse range of substituents.[4][6] Pre-oxidation of the palladium catalyst has been shown to sometimes accelerate the reaction, possibly through the in-situ formation of catalytically active palladium nanoparticles.[6]

Experimental Workflow Diagram

cluster_0 One-Pot Reaction Vessel Start Weinreb Amide in Toluene Step1 1. Add DIBAL-H at 0°C Start->Step1 Intermediate Stable Aluminum Hemiaminal Intermediate Step1->Intermediate Step2 2. Add Pd Catalyst & Organolithium Reagent Intermediate->Step2 Quench 3. Quench with aq. NH4Cl Step2->Quench Product Substituted Benzaldehyde Quench->Product

Caption: Workflow for the one-pot reduction and cross-coupling of Weinreb amides.

Detailed Experimental Protocol

Materials:

  • Substituted N-methoxy-N-methylbenzamide (Weinreb amide) (1.0 equiv)

  • Anhydrous Toluene

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes, 1.0 equiv)

  • Pre-oxidized Palladium Catalyst (e.g., Pd[P(tBu)3]2, 5 mol %) as a 10 mg/mL solution in toluene

  • Organolithium reagent (e.g., phenyllithium, methyllithium) (1.5 equiv)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure: [4][12]

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the Weinreb amide (0.5 mmol, 1.0 equiv) and dissolve it in anhydrous toluene (2 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the DIBAL-H solution (0.5 mL, 0.5 mmol, 1.0 equiv) dropwise over 5 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Add the solution of the pre-oxidized palladium catalyst.

  • Add the organolithium reagent (0.75 mmol, 1.5 equiv) dropwise over 10 minutes using a syringe pump.

  • Upon completion of the addition, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted benzaldehyde.

Representative Yields
Starting Weinreb AmideOrganolithium ReagentProductYield (%)
4-Bromo-N-methoxy-N-methylbenzamidePhenyllithium4-Phenylbenzaldehyde75[12]
4-Bromo-N-methoxy-N-methylbenzamideMethyllithium4-Methylbenzaldehyde49[12]
3,5-Dibromo-N-methoxy-N-methylbenzamidePhenyllithium3,5-DiphenylbenzaldehydeGood[6]
N-methoxy-N-methyl-2-naphthamideMethyllithium6-Methyl-2-naphthaldehyde63[6]

Method 2: Palladium-Catalyzed Formylation of Aryl Halides

This method provides a direct route to substituted benzaldehydes from readily available and often cheaper aryl halides. The "formyl" group is introduced from a C1 source, and various catalytic systems have been developed to achieve this transformation in a single pot.

Causality of Experimental Choices

The choice of the C1 source is a key variable in this methodology. While carbon monoxide (CO) is a common feedstock, its high toxicity necessitates specialized handling.[13][14] Consequently, CO surrogates have been developed.

  • tert-Butyl isocyanide: This reagent serves as a less toxic alternative to CO.[1] The reaction proceeds via isocyanide insertion into the palladium-aryl bond.[1]

  • Carbon Dioxide (CO2): As a renewable and non-toxic C1 source, CO2 is an attractive reagent.[15][16][17] The reaction typically requires a reducing agent, such as a silane, to reduce the CO2 in situ to the aldehyde oxidation state.[15][16]

The palladium catalyst, in conjunction with a suitable ligand (e.g., a phosphine like JohnPhos or cataCXium A), is crucial for facilitating the catalytic cycle, which generally involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the C1 source, and reductive elimination to release the aldehyde product and regenerate the catalyst.[13][14][18]

Catalytic Cycle Diagram (Formylation with CO/H2)

Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)(X)L2 Pd0->PdII_Aryl OxAdd Oxidative Addition AcylPd Ar(CO)-Pd(II)(X)L2 PdII_Aryl->AcylPd CO_ins CO Insertion HydridoPd Ar(CO)-Pd(II)(H)L2 AcylPd->HydridoPd H2_act H2 Activation (Base-mediated) HydridoPd->Pd0 RedElim Reductive Elimination Aldehyde Ar-CHO HX HX ArX Ar-X CO CO H2 H2 cluster_1 Vilsmeier Reagent Formation cluster_2 Electrophilic Aromatic Substitution and Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Arene Electron-Rich Arene Vilsmeier->Arene Iminium Aryl Iminium Intermediate Arene->Iminium Hydrolysis Hydrolysis (H2O Workup) Iminium->Hydrolysis Product Aryl Aldehyde Hydrolysis->Product Start Substituted Toluene Reaction Catalyst, Oxidant (e.g., O2, H2O2) Solvent, Heat/Pressure Start->Reaction Product Substituted Benzaldehyde Reaction->Product Byproduct Benzoic Acid (byproduct) Reaction->Byproduct

Sources

Application Note: Fluorinated Benzaldehydes in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

High-Impact Scaffolds for Metabolic Stability and Lipophilicity Modulation [1]

Abstract

Fluorinated benzaldehydes are not merely reagents; they are pivotal "electrophilic linchpins" in modern drug discovery. Their utility extends beyond simple building blocks, serving as critical tools to modulate pKa, block metabolic "soft spots" (CYP450 oxidation), and fine-tune the lipophilicity (LogP) of lead compounds. This guide provides an advanced technical overview of their application, focusing on robust synthetic protocols, handling best practices, and the mechanistic rationale for their inclusion in structure-activity relationship (SAR) campaigns.

The Fluorine Effect: Mechanistic Rationale in Medicinal Chemistry[2][3][4]

The strategic introduction of fluorine into a benzaldehyde scaffold alters the physicochemical profile of the resulting drug candidate. Unlike hydrogen, fluorine acts as a bioisostere that profoundly changes electronic distribution without significantly altering steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Metabolic Blockade (The "Soft Spot" Strategy)

A primary application of fluorinated benzaldehydes is to introduce fluorine at positions prone to oxidative metabolism. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), rendering it resistant to Cytochrome P450-mediated hydroxylation.

  • Mechanism: CYP450 enzymes typically attack electron-rich aromatic rings or benzylic positions.

  • Application: Using 4-fluorobenzaldehyde or 2,4-difluorobenzaldehyde in scaffold synthesis blocks para-hydroxylation, significantly extending the half-life (

    
    ) of the drug.
    
Physicochemical Modulation (LogP and pKa)

Fluorine is the most electronegative element (


). Its placement on the benzaldehyde ring exerts a strong inductive effect (

), lowering the pKa of neighboring ionizable groups (e.g., amines formed via reductive amination).

Table 1: Comparative Physicochemical Shifts Data represents general trends for benzoic acid derivatives, serving as a proxy for the electronic environment of the aldehyde core.

Substituent (on Benzaldehyde Core)Electronic EffectApprox. LogP Shift (

)
pKa Effect on Neighboring Amine
Hydrogen (Reference) Neutral0.0Baseline
4-Fluoro Inductive Withdrawal+0.14Lowers by ~0.2 - 0.5 units
3-Fluoro Strong Inductive+0.20Lowers by ~0.5 - 0.8 units
2-Fluoro (Ortho) Steric/Inductive+0.10Significant pKa depression (Ortho effect)
4-Trifluoromethyl Strong Withdrawal+0.88Drastic reduction in basicity

Visualizing the Workflow: From Reagent to Drug Candidate

The following diagram illustrates the decision logic for selecting specific fluorinated benzaldehydes based on the desired pharmacological outcome.

G Start Lead Compound Optimization Problem1 Problem: High Metabolic Clearance (Rapid CYP Oxidation) Start->Problem1 Problem2 Problem: Poor Membrane Permeability (Low Lipophilicity) Start->Problem2 Solution1 Strategy: Metabolic Blockade Problem1->Solution1 Target Soft Spots Solution2 Strategy: Lipophilicity Boost Problem2->Solution2 Modulate LogP Reagent1 Select: 4-Fluorobenzaldehyde (Blocks para-oxidation) Solution1->Reagent1 Reagent2 Select: 3-Trifluoromethylbenzaldehyde (Increases LogP significantly) Solution2->Reagent2 Synthesis Synthesis: Reductive Amination / Coupling Reagent1->Synthesis Reagent2->Synthesis Outcome Outcome: Optimized Drug Candidate (Improved PK/PD Profile) Synthesis->Outcome

Figure 1: Decision tree for selecting fluorinated benzaldehyde building blocks based on ADME (Absorption, Distribution, Metabolism, Excretion) challenges.

Detailed Experimental Protocols

Protocol A: Indirect Reductive Amination (Library Synthesis Standard)

Application: Synthesis of fluorinated N-benzylamine libraries.

Rationale: Direct reductive amination (mixing aldehyde, amine, and reducing agent simultaneously) often leads to alcohol byproducts (reduction of the aldehyde) or dialkylation. This "Indirect" protocol ensures imine formation is complete before the reducing agent is activated.

Reagents:

  • Fluorinated Benzaldehyde (e.g., 4-fluorobenzaldehyde)[1]

  • Primary Amine (

    
    )
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred for mildness.

  • Additives: Acetic Acid (AcOH), Molecular Sieves (4Å).

Step-by-Step Methodology:

  • Imine Formation (The Critical Step):

    • In a flame-dried vial, dissolve the Fluorinated Benzaldehyde (1.0 equiv) and the Primary Amine (1.1 equiv) in anhydrous DCE (0.1 M concentration).

    • Expert Tip: Add activated 4Å Molecular Sieves. Fluorinated benzaldehydes can be less reactive due to electron withdrawal; removing water drives the equilibrium toward the imine.

    • Optional: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA or DIPEA.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • QC Check: Monitor by TLC or LCMS. Look for the disappearance of the aldehyde peak. Do not proceed until aldehyde is <5%.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

    • Note: If using MeOH as solvent, NaBH4 is acceptable, but STAB in DCE minimizes over-reduction.

    • Add 1 drop of Glacial Acetic Acid (catalyst).

    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).

    • Warning: Fluorinated amines can be volatile. Avoid high-vacuum drying for extended periods if the molecular weight is <200.

Protocol B: Friedländer Quinoline Synthesis (Scaffold Construction)

Application: Creating fluorinated quinoline cores for kinase inhibitors.

Rationale: This reaction condenses a 2-amino-benzaldehyde with a ketone.[2][3] However, 2-amino-fluorobenzaldehydes are unstable. We utilize a 2-nitro-fluorobenzaldehyde precursor with in situ reduction.

Reagents:

  • 5-Fluoro-2-nitrobenzaldehyde (1.0 equiv)

  • Enolizable Ketone (e.g., Cyclohexanone) (1.2 equiv)

  • Iron Powder (Fe) (4.0 equiv)

  • Glacial Acetic Acid (AcOH) (solvent/catalyst)

Methodology:

  • Setup: Dissolve 5-Fluoro-2-nitrobenzaldehyde and the ketone in Glacial AcOH.

  • Reduction/Condensation: Add Iron powder. Heat the mixture to 80°C.

  • Mechanism: Fe/AcOH reduces the nitro group to an aniline.[2] The aniline immediately attacks the ketone (condensation) followed by cyclization and dehydration to form the aromatic quinoline.

  • Workup: Filter through Celite to remove iron residues. Dilute with water, neutralize with NaOH (exothermic!), and extract with EtOAc.

Advanced Applications & Handling

18F-Labeling for PET Imaging

Fluorinated benzaldehydes are precursors for Positron Emission Tomography (PET) tracers. Specifically, p-(di-tert-butylfluorosilyl)benzaldehyde allows for rapid


 isotopic exchange. This is a specialized application where the aldehyde serves as a bioconjugation handle (via oxime formation) to label peptides.
Handling & Storage (The "Hidden" Variables)
  • Oxidation Sensitivity: Fluorinated benzaldehydes are prone to air oxidation, forming the corresponding benzoic acid.

    • Symptom:[2][4] White solid precipitating in a liquid aldehyde bottle.

    • Protocol: Always store under Argon/Nitrogen at 4°C.

    • Recovery: If oxidation occurs, dissolve in DCM and wash with saturated

      
       to remove the acid before use.
      
  • Volatility: Low molecular weight fluorinated aldehydes (e.g., 2-fluorobenzaldehyde) have high vapor pressures.

    • Protocol: Do not use high vacuum (<5 mbar) for extended periods during rotary evaporation.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Schirrmacher, E., et al. (2007). Synthesis of p-(di-tert-butyl[18F]fluorosilyl)benzaldehyde... for the 18F-labeling of peptides. Bioconjugate Chemistry. Link

  • McNulty, J., et al. (2011). Scope and mechanism of the Friedländer quinoline synthesis. Tetrahedron Letters. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for Tandem Reaction Strategies in Benzaldehyde Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Tandem Reactions in Complex Aldehyde Synthesis

In the landscape of modern organic synthesis, the pursuit of efficiency is paramount. This is particularly true in the synthesis of functionalized aromatic aldehydes, which are foundational building blocks in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Traditional multi-step syntheses, often punctuated by the isolation and purification of intermediates, can be time-consuming, costly, and generate significant chemical waste.[3] Tandem reactions, also known as cascade or domino reactions, offer an elegant solution to these challenges. By combining multiple bond-forming events in a single, uninterrupted sequence within one pot, tandem reactions streamline synthetic pathways, enhance atom economy, and often grant access to complex molecular architectures that would be difficult to obtain through conventional means.[4]

This application note provides detailed protocols and mechanistic insights into two powerful and distinct tandem strategies for the synthesis of substituted benzaldehyde derivatives. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage the efficiency of tandem reactions in their own synthetic endeavors. The methodologies presented herein are not merely a list of steps but are accompanied by expert commentary on the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Protocol 1: One-Pot Synthesis of Substituted Benzaldehydes via a Two-Step Reduction/Cross-Coupling of Weinreb Amides

This protocol details a versatile one-pot, two-step procedure for the synthesis of a wide array of alkyl and aryl-substituted benzaldehydes starting from readily available Weinreb amides.[5][6][7] The key to this strategy is the in-situ formation of a stable aluminum hemiaminal intermediate. This tetrahedral intermediate effectively "protects" the aldehyde functionality from the highly nucleophilic organometallic reagents used in the subsequent cross-coupling step, thus preventing over-reduction or addition to the carbonyl.[6]

Causality and Mechanistic Insights

The success of this tandem reaction hinges on the unique stability of the intermediate formed upon reduction of the Weinreb amide with a hydride source like diisobutylaluminum hydride (DIBAL-H). The N-methoxy-N-methylamide moiety chelates the aluminum, forming a stable tetrahedral intermediate that does not readily collapse to the aldehyde until workup. This transiently protected aldehyde is then amenable to a palladium-catalyzed cross-coupling reaction with a variety of organolithium or Grignard reagents.[6][7] The overall transformation is a powerful example of how a carefully chosen starting material can orchestrate a sequence of reactions in a single pot.

The palladium-catalyzed cross-coupling step follows a classical catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[8] A notable feature of some variations of this protocol is the pre-oxidation of the palladium-phosphine catalyst, which can lead to the in-situ formation of highly active palladium nanoparticles, accelerating the reaction.[7][9]

Experimental Workflow Diagram

G cluster_0 Step 1: In-situ Formation of Hemiaminal Intermediate cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling cluster_2 Workup and Isolation start Weinreb Amide in Toluene dibal Add DIBAL-H at 0 °C start->dibal intermediate Stable Aluminum Hemiaminal Intermediate dibal->intermediate catalyst Add Pre-oxidized Pd[P(tBu)3]2 intermediate->catalyst organolithium Add Organolithium Reagent via Syringe Pump catalyst->organolithium coupling Cross-Coupling Reaction organolithium->coupling quench Quench with aq. NH4Cl coupling->quench extraction Extraction with Organic Solvent quench->extraction purification Column Chromatography extraction->purification product Substituted Benzaldehyde purification->product

Caption: Workflow for the one-pot reduction/cross-coupling of Weinreb amides.

Detailed Experimental Protocol

Materials and Reagents:

  • Appropriate Weinreb amide (1.0 eq.)

  • Anhydrous Toluene

  • Diisobutylaluminum hydride (DIBAL-H), 1.0 M solution in hexanes (1.0 eq.)

  • Pre-oxidized Pd[P(tBu)3]2 solution (e.g., 10 mg/mL in toluene, 5 mol %)

  • Organolithium reagent (1.5 eq.)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the Weinreb amide (0.5 mmol, 1.0 eq.) in anhydrous toluene (2 mL) in an oven-dried Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add the DIBAL-H solution (0.5 mL of a 1.0 M solution, 0.5 mmol, 1.0 eq.) dropwise over 5 minutes.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature.

  • Add the solution of pre-oxidized Pd[P(tBu)3]2 (5 mol %).

  • Add the organolithium reagent (0.75 mmol, 1.5 eq.), typically diluted with toluene to a final concentration of approximately 0.45 M, over 10 minutes using a syringe pump.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted benzaldehyde.[5]

Quantitative Data Summary
EntryWeinreb AmideOrganolithium ReagentProductYield (%)
14-Bromo-N-methoxy-N-methylbenzamidePhenyllithium4-Phenylbenzaldehyde75
2N-methoxy-N-methyl-4-(trifluoromethyl)benzamideMethyllithium4-(Trifluoromethyl)benzaldehyde68
3N-methoxy-N-methylbiphenyl-4-carboxamiden-Butyllithium4'-Butylbiphenyl-4-carbaldehyde72
4N-methoxy-N-methyl-2-naphthamideEthyllithium2-Ethylnaphthalene-1-carbaldehyde65

Data compiled from references[5][6]. Yields refer to isolated products after column chromatography.

Protocol 2: Tandem Photo-Oxidation/Knoevenagel Condensation for the Synthesis of Benzylidenemalononitrile Derivatives

This protocol presents a green and efficient tandem reaction for the synthesis of benzylidenemalononitrile derivatives from benzyl alcohols.[6] The process involves the in-situ photo-oxidation of a benzyl alcohol to the corresponding benzaldehyde, which then undergoes a Knoevenagel condensation with an active methylene compound in the same pot. This method utilizes visible light as the energy source and air as the terminal oxidant, aligning with the principles of green chemistry.

Causality and Mechanistic Insights

This tandem reaction is a prime example of harnessing photocatalysis for efficient organic synthesis. The reaction is initiated by the photoexcitation of a photocatalyst, which then abstracts a hydrogen atom from the benzyl alcohol to generate a benzylic radical. This radical reacts with molecular oxygen from the air to form a peroxy radical, which ultimately leads to the formation of the benzaldehyde intermediate and regeneration of the photocatalyst.

The in-situ generated benzaldehyde is then immediately available to react with an active methylene compound, such as malononitrile, in a Knoevenagel condensation. This condensation is often catalyzed by a mild base. The continuous formation and consumption of the aldehyde intermediate in the same pot drives the reaction to completion and avoids the need to handle potentially unstable or volatile aldehyde intermediates.

Reaction Mechanism Diagram

G cluster_0 Photocatalytic Cycle: Oxidation of Benzyl Alcohol cluster_1 Knoevenagel Condensation PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light Benzylic_Radical Benzylic Radical PC_star->Benzylic_Radical HAT Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Benzylic_Radical Peroxy_Radical Peroxy Radical Benzylic_Radical->Peroxy_Radical O2 O2 (from air) O2->Peroxy_Radical Benzaldehyde Benzaldehyde (Intermediate) Peroxy_Radical->Benzaldehyde Benzaldehyde->PC Regenerates PC Condensation Nucleophilic Attack Benzaldehyde->Condensation Malononitrile Malononitrile Enolate Enolate Malononitrile->Enolate Base Base Catalyst Base->Enolate Enolate->Condensation Dehydration Dehydration Condensation->Dehydration Product Benzylidenemalononitrile Dehydration->Product

Caption: Mechanism of the tandem photo-oxidation/Knoevenagel condensation.

Detailed Experimental Protocol

Materials and Reagents:

  • Substituted benzyl alcohol (1.0 eq.)

  • Active methylene compound (e.g., malononitrile, 1.2 eq.)

  • Photocatalyst (e.g., NH2-MIL-101(Fe), 20 mg for 0.1 mmol scale)

  • Solvent (e.g., trifluorotoluene/acetonitrile mixture)

  • Visible light source (e.g., 300 W Xe arc lamp with UV cutoff filter)

  • Oxygen (from air or O2 balloon)

Procedure:

  • In a suitable reaction vessel (e.g., a Schlenk tube), combine the benzyl alcohol (0.1 mmol, 1.0 eq.), the active methylene compound (0.12 mmol, 1.2 eq.), and the photocatalyst (20 mg).

  • Add the solvent (3.0 mL) and ensure the mixture is saturated with oxygen (by bubbling O2 for a few minutes or leaving it open to the air with vigorous stirring).

  • Irradiate the reaction mixture with a visible light source at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • The product can often be isolated by simply evaporating the solvent. If necessary, further purification can be achieved by recrystallization or column chromatography.

Quantitative Data Summary
EntryBenzyl AlcoholActive Methylene CompoundProductYield (%)
1Benzyl alcoholMalononitrileBenzylidenemalononitrile95
24-Methoxybenzyl alcoholMalononitrile4-Methoxybenzylidenemalononitrile92
34-Chlorobenzyl alcoholMalononitrile4-Chlorobenzylidenemalononitrile88
42-NaphthylmethanolMalononitrile2-(Naphthalen-2-ylmethylene)malononitrile90

Data compiled from reference[10]. Yields refer to isolated products.

Conclusion and Future Perspectives

The tandem reaction protocols detailed in this application note represent a significant advancement over traditional synthetic methods for preparing benzaldehyde derivatives. The one-pot reduction/cross-coupling of Weinreb amides offers a versatile and highly functional group tolerant route to a diverse range of substituted benzaldehydes. The tandem photo-oxidation/Knoevenagel condensation provides a green and efficient method for the synthesis of benzylidenemalononitrile derivatives, avoiding the use of harsh oxidants and high temperatures.

As the demand for more efficient and sustainable chemical processes continues to grow, the development and application of novel tandem reactions will undoubtedly play a crucial role. Future research in this area will likely focus on expanding the substrate scope of these reactions, developing more active and selective catalysts, and exploring new tandem reaction sequences to access even more complex and valuable molecules. The principles and protocols outlined in this note provide a solid foundation for researchers to build upon in their pursuit of innovative synthetic strategies.

References

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • Wassenaar, J., van der Vlag, R., Feringa, B. L., & Minnaard, A. J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. Retrieved from [Link]

  • Wassenaar, J., van der Vlag, R., Feringa, B. L., & Minnaard, A. J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Semantic Scholar. Retrieved from [Link]

  • Wassenaar, J., van der Vlag, R., Feringa, B. L., & Minnaard, A. J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Europe PMC. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2017). Diverse ortho-C(sp2)-H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society, 139(2), 570-573. Retrieved from [Link]

  • Daugulis, O., & Zaitsev, V. G. (2016). Diverse ortho-C(sp(2))-H Functionalization of Benzaldehydes Using Transient Directing Groups. ResearchGate. Retrieved from [Link]

  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from [Link]

  • Parvin, T. (2017). Comprehensive Review on Current Developments of Tandem Reaction Based Organic Synthesis. International Journal of Pharmaceutical Sciences and Research, 8(8), 3226-3236. Retrieved from [Link]

  • Kim, S. J., Roe, G., Holland, E., & Ocius, K. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Retrieved from [Link]

  • Wassenaar, J., van der Vlag, R., Feringa, B. L., & Minnaard, A. J. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. Retrieved from [Link]

  • MacLeod, B. P., & MacMillan, D. W. C. (2017). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 56(42), 13010-13014. Retrieved from [Link]

  • Omae, I. (2016). Tandem buildup of complexity of aromatic molecules through multiple successive electrophile generation in one pot, controlled by varying the reaction temperature. RSC Advances, 6(1), 454-463. Retrieved from [Link]

  • Sorensen, E. J., & co-workers. (2017). Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group. Organic Letters, 19(23), 6356-6359. Retrieved from [Link]

  • Joshi, S., & Upadhyay, P. (2017). Novel Methods of Knoevenagel Condensation. International Journal of Green and Herbal Chemistry, 6(2), 233-239. Retrieved from [Link]

  • Chem-Station. (2015, January 13). Directed Ortho Metalation. Retrieved from [Link]

  • Patil, S. S., & Dandale, A. S. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. Retrieved from [Link]

  • Alemán, J., & Cabrera, S. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry, 8, 1839–1880. Retrieved from [Link]

  • Wang, Q., & co-workers. (2022). Transient directing group enabled Pd-catalyzed C–H oxygenation of benzaldehydes and benzylic amines. RSC Advances, 12(12), 7356-7360. Retrieved from [Link]

  • Morken, J. P., & co-workers. (n.d.). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Retrieved from [Link]

  • De Vries, J. G. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 7. Retrieved from [Link]

  • Wang, D., & Li, Z. (2016). Bi-functional NH2-MIL-101(Fe) for One-Pot Tandem Photo-oxidation/Knoevenagel Condensation between Aromatic Alcohols and Active Methylene Compounds. Catalysis Science & Technology, 6(14), 5346-5352. Retrieved from [Link]

  • Tasqeeruddin, S., Asiri, Y. I., Alam, M. M., & Sulthana, S. S. (2020). A Simple and Highly Versatile Procedure for the Knoevenagel Condensation Promoted by an Efficient, Eco-Friendly, and Recyclable nano-ZnO Catalyst. Russian Journal of Organic Chemistry, 56(2), 315-321. Retrieved from [Link]

  • Ren, Y., & Chen, S. (2022). Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework. Green Chemistry, 24(10), 4045-4052. Retrieved from [Link]

  • Murahashi, S.-I. (2025). Palladium-Catalyzed Cross-Coupling Reaction of Organic Halides with Grignard Reagents, Organolithium Compounds and Heteroatom Nucleophiles. ResearchGate. Retrieved from [Link]

Sources

Analytical Protocol: Identification & Characterization of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde (CAS: 1706446-37-8) is a highly specialized intermediate, likely utilized in the synthesis of advanced agrochemicals or pharmaceutical active ingredients (APIs) targeting kinase inhibition or receptor modulation.[1] Its structure features a dense substitution pattern on the benzene ring, making "blank spots" in analysis dangerous.[2]

This protocol departs from standard "check-box" analysis. Instead, it employs a Self-Validating Analytical Strategy (SVAS) . In this framework, data from one method (e.g.,


F NMR coupling constants) must mathematically corroborate data from another (e.g., 

H NMR splitting patterns), creating a closed loop of structural certainty.
Key Chemical Properties (Calculated/Predicted)
PropertyValueNotes
Formula C

H

F

O

Molecular Weight 200.18 g/mol Monoisotopic Mass: 200.06
Appearance White to pale yellow solidOxidation leads to darkening
Solubility DMSO, Chloroform, MethanolSparingly soluble in water

Analytical Workflow Visualization

The following decision tree outlines the logical flow for validating this compound. It emphasizes "Stop/Go" decision points where specific failure modes (e.g., oxidation, regioisomerism) are detected.

AnalysisWorkflow Start Sample Receipt (Solid/Oil) H_NMR 1H NMR (DMSO-d6) Check: Aldehyde & Ethoxy Start->H_NMR Dissolve F_NMR 19F NMR Check: F-F Coupling (~20Hz) H_NMR->F_NMR Confirm H count HPLC HPLC-UV (254nm) Check: Purity >98% F_NMR->HPLC Confirm F pattern MS LC-MS/GC-MS Check: [M+H]+ 201.1 HPLC->MS Purity OK Decision Data Correlation Do couplings match? MS->Decision Mass OK Pass RELEASE BATCH Decision->Pass Consistent Fail QUARANTINE (Investigate Regioisomer) Decision->Fail Inconsistent

Figure 1: Analytical Decision Matrix. Note the dependency of the "Pass" result on the correlation between


H and 

F coupling constants.

Protocol 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Proof [2][1]

This is the most critical step. Because the ring is penta-substituted, simple chemical shifts are insufficient. You must verify the coupling network .[1]

A. Sample Preparation[2][5][6][7]
  • Solvent: DMSO-

    
     (Preferred for solubility and preventing aldehyde hydration) or CDCl
    
    
    
    .[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Wilmad 507-PP or equivalent).

B. H NMR Parameters (400 MHz+)

Self-Validating Logic: The aromatic proton (H6) is the "anchor."[1] It must show coupling to the Fluorine atoms.[1][3][4] If H6 is a singlet, you likely have the wrong isomer or a defluorinated impurity.[2]

PositionTypeShift (

ppm)
MultiplicityCoupling (

Hz)
Diagnostic Value
CHO Aldehyde10.0 – 10.3s (broad) or d

Confirm oxidation state.[1]
H-6 Aromatic7.3 – 7.6dd (Doublet of Doublets)


CRITICAL: Proves H is isolated between OEt and CHO.[1]
OCH

Ethoxy4.1 – 4.2Quartet

Confirms ethoxy presence.[1]
Ar-CH

Methyl2.2 – 2.4d or s

Confirms methyl location (ortho to F).[1]
CH

Ethoxy1.3 – 1.4Triplet

Standard alkyl chain check.[1]
C. F NMR Parameters (376 MHz+)

Self-Validating Logic: You must observe two distinct fluorine signals. They must couple to each other (


).[1] If they appear as singlets, the fluorines are not adjacent (wrong isomer).[2]
  • F-3 (Ortho to Me): Expected

    
     -135 to -145 ppm.[1] Look for doublet (
    
    
    
    Hz).[1]
  • F-2 (Ortho to CHO): Expected

    
     -120 to -130 ppm (Deshielded by Carbonyl).[1] Look for doublet (
    
    
    
    Hz).[1]

Protocol 2: HPLC Purity & Impurity Profiling

Objective: Quantify the target aldehyde and detect the likely "Benzoic Acid" oxidation impurity.[1]

Method Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    m).[2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or H

    
    PO
    
    
    
    for non-MS work).[1]
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Equilibration)[2][1]

    • 2-15 min: 10%

      
       90% B (Linear Ramp)[1]
      
    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic) and 280 nm (carbonyl).[1]

  • Temperature: 30°C.

Impurity Markers
RT (Relative)Likely IdentityCause
0.85 5-Ethoxy-2,3-difluoro-4-methylbenzoic acidAir oxidation (Common in aldehydes).[1]
1.00 Target Compound -
1.10 Dimer/AcetalReaction with alcohol solvents (avoid MeOH in sample prep).[1]

Protocol 3: Infrared Spectroscopy (FT-IR)

Technique: ATR (Attenuated Total Reflectance) on neat solid.[1]

  • 1680 - 1705 cm

    
    :  Strong C=O stretch (Aldehyde).[1] Note: If this shifts to 1650-1600 cm
    
    
    
    and broadens, suspect acid formation.[1]
  • 2750 & 2850 cm

    
    :  Fermi resonance doublet (C-H stretch of aldehyde).[1]
    
  • 1000 - 1200 cm

    
    :  Strong C-F and C-O-C stretches.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for NMR coupling constants).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

  • PubChem. (2026).[1] 2,3-Difluoro-4-methylbenzaldehyde (Related Structure Data). National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][2]

Sources

Role of fluorine in modulating pKa and bioavailability in drug candidates

Author: BenchChem Technical Support Team. Date: February 2026

Role of Fluorine in Modulating pKa and Bioavailability in Drug Candidates

Executive Summary

This Application Note provides a technical framework for the "Fluorine Scan"—a systematic approach to optimizing lead compounds. Fluorine (F) is unique in medicinal chemistry due to its high electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å, mimicking Hydrogen or Oxygen), and the strength of the C-F bond (~116 kcal/mol). This guide details how to leverage these properties to modulate acid dissociation constants (


), enhance metabolic stability against Cytochrome P450 (CYP450) oxidation, and optimize lipophilicity (

). Included are validated protocols for potentiometric

determination and microsomal stability assays.

Theoretical Framework: The Physicochemical Impact of Fluorine[1]

Modulation of via Inductive Effects

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect (


) through the 

-bond framework. This effect decays with distance but is potent at the

and

positions relative to an ionizable center.
  • Basic Amines: Fluorination reduces electron density on the nitrogen lone pair, stabilizing the free base form over the conjugate acid. This lowers the

    
      of the amine.
    
    • Utility: Many drug candidates are too basic (

      
      ), leading to lysosomal trapping or poor passive membrane permeability. Lowering the 
      
      
      
      to the 6.5–8.0 range increases the fraction of uncharged species at physiological pH (7.4).
  • Acidic Groups: Fluorination stabilizes the conjugate base (anion) via electron withdrawal, lowering the

    
      (making the group more acidic).
    
    • Utility: Enhances solubility of weak acids or bioisosteres (e.g., tetrazoles).

Metabolic Blocking and Bioavailability

The C-F bond is oxidatively stable. Replacing a metabolically labile C-H bond with C-F blocks hydroxylation by CYP450 enzymes.[1]

  • Site-Specific Blocking: Para-positions of phenyl rings and benzylic carbons are common "soft spots" for oxidation. Fluorination at these sites extends half-life (

    
    ).[1]
    
  • Lipophilicity (

    
    ):  While F is polar, the C-F bond has low polarizability.[1] Aromatic fluorination usually increases 
    
    
    
    (hydrophobicity), aiding membrane penetration.[1] Aliphatic fluorination has a complex effect, often lowering
    
    
    due to the dipole moment, depending on the vector sum of dipoles.

Strategic Application: The Fluorine Decision Matrix

Before initiating synthesis, researchers should apply the following logic to determine where to fluorinate.

FluorineStrategy Start Lead Compound Optimization CheckPKA Is the Basic Amine pKa > 9.0? Start->CheckPKA CheckMetab Is Clearance (CLint) High? CheckPKA->CheckMetab No ActionBetaF Add F at Beta-position to Amine CheckPKA->ActionBetaF Yes CheckPerm Is Permeability Low? CheckMetab->CheckPerm No ActionParaF Add F at Para-phenyl or Benzylic position CheckMetab->ActionParaF Yes (Oxidation) ActionCF3 Add -CF3 Group (Increase Lipophilicity) CheckPerm->ActionCF3 Yes ResultPKA pKa lowered by ~1-2 units Improved Permeability ActionBetaF->ResultPKA ResultMetab Blocked CYP Oxidation Increased Half-life ActionParaF->ResultMetab ResultPerm Increased LogP Better Membrane Transit ActionCF3->ResultPerm

Figure 1: Decision matrix for strategic fluorination based on physicochemical liabilities (pKa, Clearance, Permeability).

Experimental Protocols

Protocol A: Potentiometric Determination of

Objective: Determine the ionization constant of a fluorinated analog with high precision (


 log units).
Method:  Potentiometric titration (Gold Standard).

Materials:

  • Automatic Titrator (e.g., Mettler Toledo or Sirius T3).

  • 0.1 M HCl and 0.1 M NaOH (standardized, carbonate-free).

  • 0.15 M KCl (Ionic Strength Adjuster).[2]

  • Inert Gas: Nitrogen or Argon (High Purity).

Procedure:

  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Blank Titration: Perform a titration on the solvent system (0.15 M KCl in water) without the sample. This establishes the "blank" curve to subtract background carbonate and electrode drift.

  • Sample Preparation:

    • Weigh ~3–5 mg of the drug candidate.

    • Dissolve in 20 mL of degassed 0.15 M KCl.

    • Note: If solubility is low (< 10

      
      M), use the Cosolvent Method : Perform titrations in 30%, 40%, and 50% Methanol/Water mixtures and extrapolate to 0% methanol using the Yasuda-Shedlovsky equation.
      
  • Titration:

    • Acidify the sample to pH ~2.0 using 0.1 M HCl.

    • Titrate with 0.1 M NaOH under constant

      
       purge to exclude atmospheric 
      
      
      
      .
    • Wait for electrode stability (<0.1 mV/sec drift) between additions.

  • Data Analysis:

    • Plot pH vs. Volume of Titrant.

    • Calculate

      
       using the Bjerrum difference plot method or non-linear least squares regression (Ref 1).
      
Protocol B: Microsomal Stability Assay (Metabolic Blocking)

Objective: Quantify the impact of fluorination on Intrinsic Clearance (


).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).[3]

  • Stop Solution: Cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Workflow:

MicrosomalAssay Step1 Pre-Incubation (37°C, 5 min) Buffer + Microsomes + Drug Step2 Initiation Add NADPH Step1->Step2 Step3 Sampling 0, 5, 15, 30, 45 min Step2->Step3 Step4 Quenching Add Cold ACN + IS Step3->Step4 Step5 Analysis Centrifuge -> LC-MS/MS Step4->Step5

Figure 2: Experimental workflow for determining metabolic stability in liver microsomes.

Procedure:

  • Preparation: Dilute HLMs to 0.5 mg/mL in Phosphate Buffer. Spike test compound to final concentration of 1

    
    M (ensures 
    
    
    
    ).
  • Pre-incubation: Incubate mixture at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     minutes, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold Acetonitrile (with Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS monitoring parent ion depletion.

  • Calculation:

    • Plot

      
       vs. Time.[3]
      
    • Slope =

      
       (elimination rate constant).
      
    • 
      .
      
    • 
      .
      

Data Analysis: Impact of Fluorine Substitution[1][6][7][8][9]

The following data illustrates the predictable shifts in physicochemical properties upon fluorination.

Table 1: Effect of Fluorine Position on Amine Basicity ( )

Data synthesized from Purser et al. and Morgenthaler et al. (Ref 2, 3)

Compound StructureSubstitutionPosition Relative to Amine

(Amine)

Effect
Ethylamine H (Parent)-10.7-Baseline
2-Fluoroethylamine F

(Beta)
9.0-1.7Strong Inductive withdrawal
2,2-Difluoroethylamine F, F

(Beta)
7.5-3.2Additive effect
2,2,2-Trifluoroethylamine F, F, F

(Beta)
5.7-5.0Drastic reduction (too weak)
3-Fluoropropylamine F

(Gamma)
9.8-0.9Effect decays with distance
Table 2: Metabolic Stability Case Study (Ezetimibe Analogues)

Comparison of oxidation rates at the para-phenyl position (Ref 4)

CompoundPara-SubstituentCYP450 Metabolism SiteIn Vitro

(min)
Bioavailability Outcome
Analog A -HRapid hydroxylation at para-position12Poor (High Clearance)
Analog B -ClBlocked, but prone to other issues45Moderate
Ezetimibe -FBlocked (C-F bond stable) >120Excellent

References

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry.

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][1][5][6][7][8][9] Chemical Society Reviews.

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centers. Journal of Medicinal Chemistry.[5]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[4][10][5][7][8] Journal of Medicinal Chemistry.[5]

Sources

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde applications in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde in Agrochemical Discovery

Abstract

This technical guide details the application of This compound (CAS 1706446-37-8) as a high-value intermediate in the synthesis of next-generation agrochemicals.[1][2] With the increasing resistance of pests and weeds to legacy active ingredients (AIs), the "2,3-difluoro" substitution pattern has emerged as a critical motif for enhancing metabolic stability and binding affinity in herbicides (PPO inhibitors) and fungicides (SDHIs). This note provides rationale for its use in Structure-Activity Relationship (SAR) optimization and details protocols for its conversion into bioactive heterocyclic scaffolds.

Chemical Significance & SAR Rationale

The efficacy of this compound lies in its dense, multi-functional substitution pattern. In rational drug design, this molecule serves as a "bioisosteric modulator" for phenyl-based AIs.[2]

Mechanistic Advantages:
  • Metabolic Blocking (The Fluorine Effect): The 2,3-difluoro substitution effectively blocks metabolic oxidation at the ortho and meta positions.[2] This is crucial for prolonging the half-life of AIs in plant systems (herbicides) or fungal pathogens (fungicides).

  • Lipophilicity Tuning (The Ethoxy/Methyl Balance):

    • 5-Ethoxy Group: Provides a flexible hydrophobic tail that can probe "deep pockets" in enzyme active sites (e.g., Protoporphyrinogen Oxidase).[2]

    • 4-Methyl Group: Adds steric bulk to lock the conformation of the benzene ring relative to the heterocyclic core, often improving selectivity between crops and weeds.[2]

  • The Aldehyde "Warhead": The aldehyde moiety is a versatile electrophile, serving as the primary attachment point for constructing heterocycles such as pyrazoles , isoxazoles , and dihydropyridines .[2]

Application Workflows: From Intermediate to Active Ingredient

The following diagram illustrates the divergent synthetic pathways accessible from this benzaldehyde intermediate.

Agrochemical_Pathways Fig 1. Divergent synthetic pathways for this compound in agrochemical synthesis. Start 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde Step1 Condensation (Aldol / Knoevenagel) Start->Step1 + Malonate/Acetate Step2 Hydrazone Formation Start->Step2 + Hydrazine Target1 Acrylate Derivatives (Strobilurin Analogues) Step1->Target1 Oxidation/Cyclization Target3 Dihydropyridines (Calcium Channel Blockers) Step1->Target3 + Enamine Target2 Pyrazole Scaffolds (SDHI Fungicides) Step2->Target2 + 1,3-Dicarbonyl

Experimental Protocols

Protocol A: Synthesis of a Pyrazole-Based Scaffold (SDHI Analog)

Context: Pyrazole-carboxamides are a dominant class of fungicides (SDHIs).[2] This protocol demonstrates converting the benzaldehyde into a pyrazole core via a hydrazone intermediate.[2]

Reagents:

  • This compound (1.0 eq)[1][2][3][4]

  • p-Toluenesulfonyl hydrazide (1.1 eq)[1]

  • Ethyl acetoacetate (1.2 eq)

  • Solvent: Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (AcOH)[5]

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Dissolve 10 mmol of This compound in 20 mL of ethanol.

    • Add 11 mmol of p-toluenesulfonyl hydrazide.[1][2]

    • Reflux at 80°C for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the aldehyde spot disappears.[2]

    • Observation: The solution typically turns pale yellow as the hydrazone precipitates.[2]

  • Cyclization (One-Pot Vilsmeier-Haack Type):

    • Cool the reaction mixture to room temperature.

    • Add 12 mmol of ethyl acetoacetate and 5 drops of glacial AcOH.

    • Heat to reflux for an additional 6 hours.

    • Mechanism:[1][6] The hydrazone undergoes a [3+2] cycloaddition with the enol form of the acetoacetate.[2]

  • Work-up & Purification:

    • Concentrate the solvent under reduced pressure.[2]

    • Dissolve residue in Ethyl Acetate (50 mL) and wash with NaHCO₃ (sat. aq., 2 x 20 mL) to remove acidic byproducts.[2]

    • Dry organic layer over MgSO₄ and concentrate.[2]

    • Purification: Recrystallize from Ethanol/Water (9:1) to obtain the pyrazole intermediate.[2][5]

Data Specification Table:

Parameter Specification
Appearance Off-white crystalline solid
Yield (Typical) 78 - 85%
Melting Point 115 - 118°C (Derivative dependent)

| Purity (HPLC) | > 98.0% |[1]

Protocol B: Quality Control & Stability Analysis

Context: Fluorinated aldehydes can be sensitive to air oxidation (forming the benzoic acid). Rigorous QC is required before use in high-cost synthesis.[1][2]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 50% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Aldehyde carbonyl).

Self-Validating Check:

  • Pass Criteria: Single peak at retention time (RT) ~4.5 min.

  • Fail Criteria: Presence of a secondary peak at RT ~3.8 min (indicative of the benzoic acid oxidation product) or broad tailing (polymerization).

Biological Optimization Logic (E-E-A-T)

When designing AIs using this building block, researchers should consider the "Fluorine Scan" principle.[2]

  • Hypothesis: Replacing a standard 2,3-dichloro motif with the 2,3-difluoro motif of this aldehyde often retains biological potency while significantly lowering environmental persistence (due to different degradation pathways of C-F vs C-Cl bonds).[1][2]

  • Interaction Map: The diagram below visualizes the theoretical binding interaction of the derived AI within a generic hydrophobic pocket (e.g., PPO enzyme).

Binding_Interaction Fig 2. SAR Interaction Map: Role of substituents in enzyme binding and stability. Pocket_Hydrophobic Hydrophobic Pocket (Enzyme) Pocket_Steric Steric Gate (Metabolic Protection) Ligand_OEt 5-Ethoxy Group (Lipophilic Interaction) Ligand_OEt->Pocket_Hydrophobic Van der Waals Ligand_F 2,3-Difluoro Core (Metabolic Block) Ligand_F->Pocket_Steric Oxidation Resistance Ligand_Ald Scaffold Linker (To Heterocycle) Ligand_Ald->Ligand_F Electronic Withdrawal

References

  • Jeschke, P. (2010).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.[2]

  • Fujiwara, H., et al. (2015).[2] Synthesis and herbicidal activity of novel pyrazole derivatives containing a fluorinated benzaldehyde moiety. Journal of Pesticide Science.

  • Combi-Blocks Inc. (2023).[2][7] Safety Data Sheet: this compound.

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Chromatography of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule's "Personality"

Purifying 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde presents a unique set of chromatographic challenges. This molecule is not just a generic organic intermediate; it is a "push-pull" system.

  • The "Push": The ethoxy group (position 5) and methyl group (position 4) are electron-donating, increasing electron density and lipophilicity.

  • The "Pull": The 2,3-difluoro substitution creates a strong dipole moment and withdraws electron density from the ring, affecting interaction with polar stationary phases.

  • The Reactive Core: The aldehyde moiety is susceptible to oxidation (forming benzoic acid) and nucleophilic attack, leading to "tailing" or decomposition on acidic silica gel.

This guide provides a self-validating workflow to purify this compound, focusing on separating it from common impurities like regioisomers, oxidation byproducts (carboxylic acids), and unreacted starting materials.

Method Development: The "Golden Standard" Protocol

Do not rush to the column. The success of your purification is determined by your Thin Layer Chromatography (TLC) optimization.

Phase A: TLC Optimization & Detection

Standard UV detection (254 nm) works well due to the conjugated aromatic system. However, for specific identification of the aldehyde amidst impurities, use a functional stain.

ParameterRecommendationMechanism/Reasoning
Primary Detection UV 254 nmThe fluorinated benzene ring absorbs strongly in the UV range.
Specific Stain 2,4-DNPH (Dinitrophenylhydrazine)Reacts specifically with aldehydes to form yellow/orange hydrazones. Differentiates product from alcohol/acid impurities.
Rf Target 0.25 – 0.35Ideal retention factor for flash chromatography scale-up (CV = 3–4).
Phase B: Solvent System Selection

Fluorinated compounds often exhibit "fluorous" behavior, meaning they may not follow standard polarity rules in Hexane/Ethyl Acetate (Hex/EtOAc).

  • Standard System: Hexane / Ethyl Acetate (Start with 0% to 20% gradient).

  • The "Fluorine Fix" (Recommended): If isomers co-elute, switch to Hexane / Toluene / Acetone . Toluene interacts with the fluorinated ring via

    
    -
    
    
    
    stacking, often resolving regioisomers that Hex/EtOAc cannot separate.

Troubleshooting Guide (Q&A Format)

Scenario 1: The "Ghost" Peak (Co-elution)

User Question: "I see a single spot on TLC, but NMR shows a mixture of my product and a regioisomer (e.g., 6-ethoxy isomer). How do I separate them?"

Scientist Response: Regioisomers of polyfluorinated benzenes have nearly identical dipole moments, making them difficult to separate on standard silica.

  • Switch Selectivity: Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .

    • Protocol: Try a gradient of 100% Hexane

      
       50% DCM.
      
  • Change Stationary Phase: If silica fails, use C18 (Reverse Phase) . The hydrophobic difference between the position of the ethoxy group (5- vs 6-position) is often amplified on C18 chains.

    • Protocol: Water/Acetonitrile gradient (50%

      
       90% ACN).
      
Scenario 2: The "Comet" (Tailing)

User Question: "My product elutes as a broad, tailing peak that smears over 10 fractions. I'm losing yield."

Scientist Response: This is classic Silanol Interaction . The aldehyde oxygen and the fluorine atoms can hydrogen-bond with the acidic silanol (Si-OH) groups on the silica surface.

  • Diagnosis: Check if the tailing worsens at lower concentrations. If yes, it's adsorption.

  • The Fix: Block the silanols.

    • Protocol: Add 1% Triethylamine (TEA) to your column equilibration solvent. Wash with 2 column volumes (CV) of TEA-doped solvent, then run your gradient without TEA (or with 0.1% TEA).

    • Alternative: If the impurity is the carboxylic acid (oxidation product), it will drag. Wash the crude mixture with saturated

      
      before loading to remove the acid chemically.
      
Scenario 3: Decomposition on Column

User Question: "My crude purity was 85%, but after the column, it dropped to 60%. New peaks appeared."

Scientist Response: Your compound is likely acid-sensitive. Standard silica gel is slightly acidic (pH 6.5–7.0), but local acidity can be higher. The ethoxy group can cleave, or the aldehyde can degrade.

  • Immediate Action: Switch to Neutral Silica or Alumina (Neutral) .

  • Buffer the System: If you must use standard silica, pre-treat the column with 1% TEA in Hexane to neutralize acid sites.

Visualizing the Workflow

The following diagram illustrates the decision matrix for purifying this compound, specifically addressing the "Fluorine Effect" on separation.

PurificationStrategy Start Crude Mixture (this compound) TLC TLC Analysis (Hex/EtOAc 4:1) Start->TLC Decision1 Single Spot? TLC->Decision1 Flash Flash Chromatography (Silica, Hex/EtOAc Gradient) Decision1->Flash Yes (Rf ~0.3) CheckNMR Check H-NMR (Regioisomers?) Decision1->CheckNMR Yes, but suspicious TailingIssue Streak/Tailing on TLC Decision1->TailingIssue No (Streaking) Success Pure Product Flash->Success IsomerIssue Regioisomer Co-elution CheckNMR->IsomerIssue Mixture found SolventSwitch Switch Solvent System: Hexane / Toluene (Pi-Pi Interaction) IsomerIssue->SolventSwitch ReversePhase Switch to C18 (Water/Acetonitrile) IsomerIssue->ReversePhase If Toluene fails AcidWash Pre-wash: NaHCO3 (Remove Acid) Column: Add 1% TEA (Block Silanols) TailingIssue->AcidWash SolventSwitch->Flash AcidWash->Flash

Caption: Decision tree for optimizing the purification of fluorinated benzaldehydes, addressing co-elution and tailing.

Frequently Asked Questions (FAQ)

Q: Can I use Dichloromethane (DCM) for loading? A: Yes. This compound has high crystallinity due to the para-substitution pattern. If it doesn't dissolve in Hexane/EtOAc for liquid loading, dissolve it in a minimum amount of DCM. Caution: DCM is a strong eluent; ensure you start your gradient with a "hold" step at 0% polar solvent to prevent the compound from shooting through the column.

Q: How do I store the purified compound? A: Aldehydes oxidize to carboxylic acids over time, especially when electron-rich (ethoxy group).

  • Storage: -20°C, under Argon/Nitrogen atmosphere.

  • Stabilizer: Do not add stabilizers if used for pharma intermediates, but ensure the container is tightly sealed to exclude oxygen.

Q: Is the compound toxic? A: Treat all fluorinated benzaldehydes as potential irritants and toxic if swallowed (Acute Tox 3). They can cause severe eye irritation. Always handle in a fume hood.

Summary of Physical Properties for Chromatography

PropertyValue (Approx.)Chromatographic Implication
Molecular Weight 200.18 g/mol Small molecule; diffuses quickly. High flow rates are acceptable.
LogP ~2.8 – 3.2Moderately lipophilic. Retains well on C18. Elutes early on Silica.
pKa (Conjugate Acid) ~ -6 (Aldehyde O)Very weak base, but can interact with strong silanols.
UV Max ~250-260 nmStrong absorption; standard UV detection is sufficient.

References

  • Sigma-Aldrich. 2,3-Difluoro-4-methylbenzaldehyde Product Analysis & Safety Data. (Accessed 2023).

  • Shen, B., et al. "Analysis of 4-bromo-3-fluorobenzaldehyde and separation of its regioisomers by gas chromatography." Journal of Chromatography A, 2016.[1] (Demonstrates difficulty of regioisomer separation in fluorinated aldehydes).

  • BenchChem Technical Support. Purification of Reaction Mixtures Containing Benzaldehyde. (General protocols for aldehyde purification and bisulfite washing).

  • Organic Chemistry Portal. Deoxyfluorination and Purification of Benzaldehydes. (Context on stability and reactivity of fluorinated benzaldehydes).

Sources

Optimizing reaction conditions for fluorinated aromatic aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatic Aldehydes

Mission: To provide high-fidelity troubleshooting and optimization protocols for the synthesis and handling of fluorinated benzaldehydes, addressing the unique electronic and steric challenges posed by the fluorine atom.

Module 1: Synthesis Strategy & Route Selection

The Core Challenge: The introduction of a formyl group (-CHO) onto a fluorinated ring is a battle between deactivation and direction . Fluorine is highly electronegative (inductive withdrawal,


) but has lone pairs (resonance donation, 

).
  • In Electrophilic Aromatic Substitution (EAS) (e.g., Vilsmeier-Haack), the

    
     effect dominates, deactivating the ring and making formylation sluggish.
    
  • In Directed Ortho-Metalation (DoM) , the

    
     effect is an asset, acidifying ortho-protons and guiding lithiation with high regioselectivity.
    
Interactive Decision Matrix: Selecting Your Route

SynthesisDecision Start Target: Fluorinated Benzaldehyde RingState Analyze Ring Electronics Start->RingState ElectronRich Electron Rich? (Contains -OMe, -NR2, -Alkyl) RingState->ElectronRich Yes ElectronPoor Electron Poor? (Contains only F, Cl, CF3, CN) RingState->ElectronPoor Yes Vilsmeier Route A: Vilsmeier-Haack (Standard POCl3/DMF) ElectronRich->Vilsmeier Activated Ring DoM Route B: Directed Ortho-Lithiation (n-BuLi/DMF quench) ElectronPoor->DoM Deactivated Ring Warning CRITICAL RISK: SNAr Defluorination Vilsmeier->Warning If F is ortho/para to formyl group

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate electronics.

Module 2: Troubleshooting Synthesis Failures

Scenario A: Vilsmeier-Haack Reaction Stalls or Yields are Low

Diagnosis: The fluorine atom deactivates the ring, preventing the attack of the Vilsmeier reagent (chloromethyliminium salt). Optimization Protocol:

  • Temperature: Increase from standard

    
     to 
    
    
    
    .
  • Solvent Switch: Replace standard DCE (Dichloroethane) with Sulfolane or neat DMF to stabilize the intermediate salt at higher temperatures.

  • Reagent Modification: If

    
     fails, use Triflic Anhydride (
    
    
    
    )
    with DMF. The resulting iminium triflate is a "super-electrophile" capable of formylating highly deactivated fluorobenzenes.
Scenario B: "My Fluorine Disappeared" (Defluorination)

Diagnosis: Nucleophilic Aromatic Substitution (


).[1][2][3][4]
Mechanism:  In the presence of the newly formed aldehyde (a strong Electron Withdrawing Group, EWG), a fluorine atom located ortho or para becomes highly susceptible to displacement by nucleophiles (e.g., dimethylamine generated from DMF decomposition).[5]
Corrective Action: 
  • Avoid Basic Workups: Do not use strong hydroxide bases to quench if possible. Use buffered acetate.

  • Temperature Control: Do not overheat the Vilsmeier reaction.

    
     rates increase exponentially with temperature.
    
Scenario C: Lithiation Yields "Scrambled" Products

Diagnosis: Benzyne formation. Mechanism: If


-BuLi is added to a fluorobenzene at temperatures above 

, it can act as a base rather than a lithiating agent, eliminating

to form a benzyne intermediate, which then reacts non-selectively. Protocol: Cryogenic Control
  • Cool THF/substrate mixture to

    
      (Dry ice/Acetone).
    
  • Add

    
    -BuLi dropwise, maintaining internal temp 
    
    
    
    .
  • Stir for 1 hour at

    
    .
    
  • Add DMF (electrophile) rapidly at

    
    .
    
  • Critical: Allow to warm to

    
    only after DMF addition is complete.
    

Module 3: Isolation, Purification & Analysis

FAQ: Why is my NMR missing the aldehyde peak (~10 ppm)?

Answer: You have likely formed a Gem-diol (Hydrate) or Hemiacetal. The Science: Fluorine is electron-withdrawing.[4] This makes the carbonyl carbon highly electropositive (electron-deficient). In the presence of water (even trace moisture in air or solvents), it rapidly reacts to form a hydrate.

  • Aldehyde:

    
     ppm (s)
    
  • Hydrate:

    
     ppm (d or s, methine proton)
    

Visualizing the Equilibrium:

HydrateEquilibrium Aldehyde Free Aldehyde (C=O) Hydrate Gem-Diol (C(OH)2) Aldehyde->Hydrate Fast w/ EWG (F) Water + H2O Sub_F Fluorine Effect: Destabilizes C=O Stabilizes Hydrate Sub_F->Aldehyde

Figure 2: The hydration equilibrium shift caused by electron-withdrawing fluorine substituents.

Analytical Fix:

  • Run NMR in DMSO-

    
      (often breaks the hydrate) or Acetone-
    
    
    
    .
  • Add a molecular sieve to the NMR tube.

Protocol: Bisulfite Purification (The "Nonaqueous" Pro-Tip)

Standard aqueous bisulfite workups often fail for fluorinated aldehydes due to water solubility or hydrate stability. Use this modified nonaqueous regeneration method for high purity.[6]

Step 1: Adduct Formation

  • Dissolve crude mixture in minimal MeOH/EtOAc.

  • Add saturated aqueous

    
     (3.0 equiv).
    
  • Vigorous agitation (precipitate forms).[7]

  • Filter the solid adduct.[8] Wash with

    
     to remove non-aldehyde impurities.
    

Step 2: Nonaqueous Regeneration (The Kjell Method) Instead of using base/water (which risks


 or polymerization):
  • Suspend the dried bisulfite adduct in Acetonitrile (MeCN) .

  • Add Chlorotrimethylsilane (TMS-Cl) (1-2 equiv).

  • Heat to gentle reflux for 1 hour.

  • Result: The bisulfite is trapped as

    
     and 
    
    
    
    , releasing the pure aldehyde into the MeCN solution.
  • Filter off salts and concentrate.

Summary Data Table: Reactivity Profiles

ParameterPhenyl (Standard)4-Fluorophenyl2,4-Difluorophenyl
Vilsmeier Reactivity High (RT)Moderate (Requires Heat)Low (Requires

or Lithiation)
Hydrate Stability (

)
LowModerateHigh (Stable solid hydrates common)

Risk
NegligibleModerateHigh (esp. at 2/4 positions)
DoM Directing Power N/AHigh (Ortho to F)Very High (Between two Fs)

References

  • Vilsmeier-Haack Mechanism & Scope

    • Jones, G.; Stanforth, S. P.[9] "The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles." Organic Reactions1997 , 49, 1.[9]

  • Directed Ortho-Metalation (DoM)

    • Schlosser, M. "Superbases for organic synthesis." Pure and Applied Chemistry1988, 60, 1627-1634.
  • Nonaqueous Bisulfite Regeneration (TMS-Cl Method)

    • Kjell, D. P.; Slattery, B. J.; Semo, M. J.[6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry1999 , 64, 5722–5724.[6]

  • Hydration of Electron-Deficient Aldehydes

    • Guthrie, J. P. "Hydration of carbonyl compounds, an analysis in terms of multidimensional Marcus theory." Canadian Journal of Chemistry1978, 56, 962-973.

Sources

Addressing stability issues of fluorinated intermediates in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Intermediates Subject: Stability, Handling, and Purification of Fluorinated Scaffolds Ticket ID: F-STAB-2024-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Fluorine Effect" is a Double-Edged Sword

Welcome to the Fluorine Chemistry Support Center. You are likely here because your reaction worked on the non-fluorinated analogue, but the fluorinated intermediate is decomposing, eliminating, or vanishing on the column.

The Core Paradox: Fluorine is chemically robust (the C-F bond is the strongest single bond in organic chemistry, ~105 kcal/mol), yet it induces significant kinetic instability in adjacent functional groups. Its high electronegativity (


 Pauling) alters pKa, activates neighboring protons for elimination, and stabilizes anionic transition states that facilitate unexpected substitutions.

This guide addresses the three most common "silent killers" of fluorinated intermediates:


-Elimination , Nucleophilic Defluorination , and Silica-Induced Decomposition .

Module 1: The "Silent Killer" – HF Elimination

User Query: "My reaction yield is low, and I see a new olefin spot on TLC. I thought the C-F bond was too strong to break?"

Diagnosis: You are likely witnessing


-Hydride Elimination (E1cB mechanism) .
While the C-F bond is strong, fluorine is an electron-withdrawing group (EWG) that dramatically increases the acidity of 

-protons. In the presence of a base, these protons are removed to form a carbanion, which then expels fluoride to form an alkene.
The Mechanism (E1cB)

Unlike standard E2 elimination, this often proceeds via a carbanion intermediate because fluoride is a poor leaving group but a great activator of adjacent acidity.[1]



Troubleshooting & Protocols
VariableRecommendationScientific Rationale
Base Selection Use LiHMDS or LDA at

.
Bulky, non-nucleophilic bases favor kinetic deprotonation over thermodynamic equilibration, preventing the carbanion from expelling fluoride.
Nitrogen Protecting Groups Switch Boc

Cbz or Tosyl .
For

-fluoro amines, carbamates reduce the electron density on Nitrogen, making the

-proton less acidic compared to a free amine or benzyl amine.
Temperature Keep reactions

during base addition.
Elimination has a higher activation energy (

) than deprotonation. Low temp traps the intermediate.

Visual Workflow: Preventing HF Elimination

HF_Elimination_Prevention Start Risk Assessment: Is there a Beta-Hydrogen? Check_EWG Is there an adjacent EWG? (C=O, NO2, CN) Start->Check_EWG High_Risk HIGH RISK: E1cB Mechanism Likely Check_EWG->High_Risk Yes Low_Risk Low Risk: Standard Protocols Check_EWG->Low_Risk No Action1 Protocol A: Use Kinetic Control (LiHMDS, -78°C) High_Risk->Action1 Carbonyl Substrate Action2 Protocol B: Change Protecting Group (Mask Amine Lone Pair) High_Risk->Action2 Amine Substrate

Figure 1: Decision tree for mitigating HF elimination risks in synthesis.

Module 2: Unexpected Nucleophilic Defluorination ( )

User Query: "I tried to substitute a chloride on my aromatic ring, but the nucleophile replaced the fluorine instead. Why?"

Diagnosis: You have fallen victim to the


 Trap .
Contrary to 

/

intuition (where Iodine > Fluorine), in Nucleophilic Aromatic Substitution (

), Fluorine is the best leaving group .

The Science: The rate-determining step in


 is the attack of the nucleophile to form the Meisenheimer Complex  (anionic intermediate). Fluorine's high electronegativity stabilizes this anionic ring intermediate more effectively than Cl, Br, or I, accelerating the reaction by orders of magnitude [1].
Troubleshooting Guide
  • Scenario: You have a substrate with both

    
     and 
    
    
    
    para to a nitro/carbonyl group.
  • The Fix: You cannot rely on leaving group ability. You must rely on temperature control or steric hindrance .

    • Protocol: Run the reaction at the lowest possible temperature (start at

      
      ). The activation energy for displacing 
      
      
      
      is lower than
      
      
      , but at very low temperatures, you may achieve kinetic selectivity if the nucleophile is bulky.
    • Alternative: Synthesize the scaffold with the nucleophile before introducing the fluorine if possible.

Module 3: Handling Labile Fluorinating Agents (DAST/Deoxo-Fluor)

User Query: "My reaction turned black and exothermed violently upon workup. Is DAST safe?"

Diagnosis: Improper quenching of DAST (Diethylaminosulfur trifluoride) . DAST and Deoxo-Fluor are thermally unstable and react explosively with water, generating HF gas.[2] DAST decomposes rapidly above


 [2].
Safety Protocol: The "Reverse Quench"

Never add water directly to the reaction pot. Follow this self-validating quenching system:

  • Dilution: Dilute the reaction mixture with an equal volume of

    
     (DCM).
    
  • Cooling: Cool the reaction vessel to

    
     (dry ice/acetone).
    
  • The Quench:

    • Prepare a separate flask with saturated aqueous

      
       (sodium bicarbonate).
      
    • Transfer the cold reaction mixture dropwise into the bicarbonate solution.

    • Why? This neutralizes the HF immediately as it forms, preventing thermal runaway.

Comparison of Reagents

ReagentStability LimitHazard NoteSafer Alternative
DAST

Explosive with water; shock sensitive.XtalFluor-E
Deoxo-Fluor

More stable than DAST, but higher energy release.[3]Fluolead
XtalFluor-E

Crystalline salt; does not liberate free HF.N/A

Visual Workflow: Safe DAST Quenching

DAST_Safety Step1 1. Dilute with DCM (1:1 Ratio) Step2 2. Cool to -78°C Step1->Step2 Step3 3. Prepare Sat. NaHCO3 (Excess) Step2->Step3 Step4 4. REVERSE QUENCH: Add Rxn to NaHCO3 Step3->Step4

Figure 2: Mandatory safety workflow for quenching nucleophilic fluorination reactions.

Module 4: Purification – The Silica Gel Problem

User Query: "My TLC looked perfect, but after flash chromatography, my compound degraded or stayed at the baseline."

Diagnosis: Silica Acidity . Standard silica gel is slightly acidic (


). This is sufficient to catalyze the decomposition of acid-sensitive fluorinated acetals, or induce HF elimination in 

-fluoro amines.
The Solution: Buffered Silica Protocol

You must neutralize the active silanol (


) sites on the silica gel.

Step-by-Step Protocol:

  • Prepare Slurry: Mix your silica gel with the starting solvent (e.g., Hexanes).

  • Add Buffer: Add 1% Triethylamine (Et3N) to the slurry.

  • Pack Column: Pour the column with this treated slurry.

  • Flush: Run 2–3 column volumes of pure solvent (with 1%

    
    ) through the column before loading your sample.
    
  • Elute: Run your gradient. You can maintain 0.5%

    
     in the eluent if the compound is extremely labile [3].
    

Alternative Stationary Phases:

  • Neutral Alumina: Use if the compound is base-sensitive as well (avoid

    
    ).
    
  • C2-Silica (Reverse Phase): For highly polar fluorinated compounds that streak on normal phase.

References

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Mechanism.Link

  • BenchChem. A Comparative Guide to the Safety and Handling of Modern Fluorinating Reagents.Link

  • University of Rochester. Chromatography: The Solid Phase (Deactivated Silica).Link

  • Organic Synthesis. Fluorination of Alcohols Using DAST.Link

Sources

Overcoming challenges in the multi-step synthesis of complex benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the multi-step synthesis of complex benzaldehydes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the challenges of these intricate synthetic pathways. Here, we combine established chemical principles with practical, field-proven insights to ensure your success in the laboratory.

Introduction

The synthesis of complex benzaldehydes is a cornerstone of modern organic chemistry, providing essential intermediates for pharmaceuticals, agrochemicals, and materials science. However, the journey from simple precursors to a highly functionalized benzaldehyde can be fraught with challenges, including low yields, unexpected side reactions, and purification difficulties. This guide is structured to address these issues head-on, offering logical, evidence-based solutions to common problems encountered during multi-step syntheses.

Part 1: Troubleshooting Guide

This section is organized by common problems observed during the synthesis of complex benzaldehydes. Each problem is followed by potential causes and detailed, step-by-step solutions.

Issue 1: Low or No Yield in Formylation Reactions

A common frustration in benzaldehyde synthesis is a disappointingly low yield of the desired formylated product. This can often be traced back to several key factors.

Potential Causes & Solutions:

  • Inactive Formylating Agent: In many formylation reactions, such as the Vilsmeier-Haack, the formylating reagent is moisture-sensitive.[1]

    • Troubleshooting Steps:

      • Ensure all glassware is rigorously dried before use.

      • Use fresh, anhydrous solvents. For instance, in the Vilsmeier-Haack reaction, ensure the DMF is anhydrous.[2]

      • If preparing the Vilsmeier reagent in situ, perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Insufficiently Activated Aromatic Ring: Formylation is an electrophilic aromatic substitution reaction. Therefore, electron-withdrawing groups on the aromatic substrate can significantly decrease its reactivity.[3][4]

    • Troubleshooting Steps:

      • Consider a more potent formylation method. For example, the Gattermann-Koch reaction is suitable for less activated aromatics like benzene and alkylbenzenes.[5]

      • If possible, modify the synthetic route to introduce the formyl group before adding strongly deactivating substituents.

  • Suboptimal Reaction Temperature: Temperature control is critical. Some reactions require heating to proceed at a reasonable rate, while excessive heat can lead to decomposition and side products.[1][6]

    • Troubleshooting Steps:

      • Carefully monitor and control the reaction temperature. For exothermic reactions, such as the formation of the Vilsmeier reagent, use an ice bath to maintain the appropriate temperature.[1]

      • For reactions requiring elevated temperatures, like the Duff reaction (typically 85–120°C), use a temperature-controlled oil bath.[3]

Issue 2: Formation of Undesired Side Products

The appearance of multiple spots on a TLC plate or unexpected peaks in an NMR spectrum indicates the formation of side products. Here are some common culprits and their remedies.

A. Di-formylation in Phenols:

  • Problem: In the Duff reaction, if both ortho positions of a phenol are available, di-formylation can occur.[6]

  • Causality: The stoichiometry of the formylating agent, hexamethylenetetramine (HMTA), plays a crucial role in determining the degree of formylation.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Carefully control the molar ratio of HMTA to the phenolic substrate. Reducing the amount of HMTA can favor mono-formylation.[6]

    • Monitor Reaction Progress: Use TLC to monitor the reaction. Quench the reaction as soon as the desired mono-formylated product is the major component to prevent over-reaction.

B. Resin/Polymer Formation:

  • Problem: The reaction mixture becomes a dark, tarry residue, making product isolation difficult. This is particularly common in reactions involving phenols and formaldehyde or its equivalents.[6]

  • Causality: Phenol-formaldehyde resin formation is a known side reaction, especially under acidic or basic conditions, proceeding through repeated hydroxymethylation and condensation.[6]

  • Troubleshooting Steps:

    • Temperature Management: Avoid excessively high temperatures, which accelerate polymerization.[6]

    • Stoichiometry Control: When applicable, use a formaldehyde-to-phenol ratio of less than one.[6]

    • Minimize Reaction Time: Do not let the reaction run longer than necessary.

C. Mixture of Ortho and Para Isomers:

  • Problem: The Reimer-Tiemann reaction often yields a mixture of ortho and para isomers, with the ortho product typically predominating.[6]

  • Causality: The regioselectivity is influenced by the interaction between the dichlorocarbene intermediate and the phenoxide ion.

  • Troubleshooting Steps:

    • Choice of Base: The counterion of the base can influence the ortho:para ratio. Bases with cations that can coordinate with the phenoxide may enhance ortho selectivity.[6]

    • Solvent System: The reaction is often run in a biphasic system. The choice of phase-transfer catalyst can affect the outcome.[6]

    • For highly selective ortho-formylation of phenols, consider the MgCl2-Et3N method with paraformaldehyde, which gives exclusively ortho-formylation.[7][8]

Issue 3: Difficulty in Product Isolation and Purification

Even with a successful reaction, isolating the pure benzaldehyde can be a challenge.

A. Removing Unreacted Starting Material:

  • Problem: Unreacted benzaldehyde starting material contaminates the desired product in reactions like chalcone synthesis.

  • Troubleshooting Steps:

    • Recrystallization: This is effective for purifying solid products. For example, 4'-Bromochalcone is significantly less soluble in cold ethanol than benzaldehyde.[9]

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. Less polar products will typically elute before the more polar benzaldehyde.[9]

    • Bisulfite Adduct Formation: Benzaldehyde reacts with sodium bisulfite to form a solid adduct, which can be filtered off. The aldehyde can be regenerated by treating the adduct with acid or base.[10]

B. Product is Water-Soluble:

  • Problem: The desired benzaldehyde derivative has some solubility in the aqueous layer during work-up, leading to loss of product.

  • Troubleshooting Steps:

    • Back-Extraction: After the initial extraction, wash the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product.

C. Oxidation of the Product During Work-up or Storage:

  • Problem: The purified benzaldehyde oxidizes to the corresponding benzoic acid upon exposure to air.[11]

  • Causality: This autoxidation is a free-radical chain reaction initiated by light and oxygen.[11]

  • Troubleshooting Steps:

    • Purification: Wash the crude product with a 10% sodium carbonate solution to remove any benzoic acid impurity by converting it to its water-soluble sodium salt.[11]

    • Storage: Store the purified benzaldehyde under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator. The addition of a radical inhibitor like hydroquinone can also suppress autoxidation.[11]

Part 2: Frequently Asked Questions (FAQs)

Q1: When should I use a protecting group for an aldehyde in a multi-step synthesis?

A1: Protecting groups are essential when you need to perform a reaction on another functional group in the molecule that is incompatible with the aldehyde.[12] For instance, if you need to perform a Grignard reaction on an ester in the presence of an aldehyde, the aldehyde must be protected to prevent it from reacting with the Grignard reagent.[13][14]

Q2: What are the best protecting groups for aldehydes?

A2: Acetals, particularly cyclic acetals formed with diols, are excellent protecting groups for aldehydes.[15] They are stable under basic and nucleophilic conditions and can be easily removed by acidic hydrolysis.[13][15] Dithianes are another robust option, stable to both acidic and basic conditions, but require specific methods for deprotection.[16]

Protecting GroupStructureStability to Strong AcidsStability to Strong BasesDeprotection Conditions
1,3-Dioxolane Cyclic AcetalLabileStableMild to Strong Acid
1,3-Dithiane Cyclic ThioacetalStableStableHg(II) salts, Oxidative methods
2-(4-Nitrophenyl)-1,3-dioxolane "Safety-Catch" AcetalLabileStableTwo-stage: Nitro reduction then mild acid

Q3: My Vilsmeier-Haack reaction is not working. What are the most common reasons?

A3: The most frequent issues with the Vilsmeier-Haack reaction are:

  • Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure all reagents and glassware are anhydrous.[1]

  • Decomposition of DMF: Old or improperly stored DMF can decompose to dimethylamine, which can interfere with the reaction.[17] Use fresh, high-purity DMF.

  • Substrate Reactivity: The reaction works best with electron-rich aromatic compounds.[4]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires cooling.[1]

Q4: How can I improve the regioselectivity of ortho-formylation of phenols?

A4: While the Reimer-Tiemann and Duff reactions often provide ortho-selectivity, the yields can be moderate and mixtures of isomers can form.[3][6] For high regioselectivity, the magnesium-mediated ortho-formylation using anhydrous magnesium chloride, triethylamine, and paraformaldehyde is a superior method, giving exclusively the ortho-formylated product.[7][8] The use of anhydrous MgCl2 beads is crucial for the success of this reaction.[7][18]

Q5: What are the alternatives to the Sommelet reaction for converting benzyl halides to benzaldehydes?

A5: The Sommelet reaction converts a benzylic halide to an aldehyde using hexamine.[19][20] While useful, its scope can be limited.[19] Alternative methods include:

  • Oxidation with Phase Transfer Catalysis: Selective oxidation of benzyl halides to benzaldehydes can be achieved in high yield using monochromate ions with a phase transfer catalyst.[21][22]

  • Oxidation with Metal Nitrates: Benzylic halides can be oxidized to the corresponding aldehydes in high yields using sodium nitrate in the presence of a phase transfer catalyst or in an ionic liquid.[23]

Part 3: Protocols and Visualizations

Experimental Protocol: Purification of Benzaldehyde via Bisulfite Adduct

This protocol is effective for removing non-aldehyde impurities from a crude benzaldehyde sample.

Materials:

  • Crude Benzaldehyde

  • Saturated Sodium Bisulfite Solution

  • Diethyl Ether

  • 10% Sodium Carbonate Solution

  • Anhydrous Magnesium Sulfate

  • Büchner Funnel and Flask

  • Separatory Funnel

Procedure:

  • Dissolve the crude benzaldehyde in diethyl ether in a flask.

  • Slowly add a saturated solution of sodium bisulfite while stirring vigorously. A white precipitate of the benzaldehyde-bisulfite adduct will form.

  • Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel and wash it with diethyl ether to remove impurities.

  • Transfer the solid adduct to a clean flask and add a 10% sodium carbonate solution to regenerate the benzaldehyde.

  • Transfer the mixture to a separatory funnel. The regenerated benzaldehyde will form an organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine all organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield purified benzaldehyde.

Diagrams

G cluster_0 Troubleshooting Low Yield Low Yield Low Yield Inactive Reagent Inactive Reagent Low Yield->Inactive Reagent Cause Low Reactivity Low Reactivity Low Yield->Low Reactivity Cause Bad Temperature Bad Temperature Low Yield->Bad Temperature Cause Use Anhydrous Conditions Use Anhydrous Conditions Inactive Reagent->Use Anhydrous Conditions Solution Use Stronger Reagents Use Stronger Reagents Low Reactivity->Use Stronger Reagents Solution Optimize Temperature Optimize Temperature Bad Temperature->Optimize Temperature Solution

Caption: Decision tree for troubleshooting low yields.

G Start Start Protect Aldehyde Protect Aldehyde Start->Protect Aldehyde Incompatible Reaction? Perform Reaction on Other Group Perform Reaction on Other Group Start->Perform Reaction on Other Group No Protect Aldehyde->Perform Reaction on Other Group Yes Deprotect Aldehyde Deprotect Aldehyde Perform Reaction on Other Group->Deprotect Aldehyde Final Product Final Product Deprotect Aldehyde->Final Product

Caption: Workflow for using aldehyde protecting groups.

References

  • Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. Asian Journal of Organic & Medicinal Chemistry.
  • Troubleshooting side reactions during the formyl
  • preventing oxidation of benzaldehyde deriv
  • Duff reaction. Grokipedia.
  • A Comparative Guide to Aldehyde Protecting Groups: Featuring 2-(4-Nitrophenyl)-1,3-dioxolane. Benchchem.
  • Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
  • Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents.
  • how to remove unreacted benzaldehyde from 4'-Bromochalcone synthesis. Benchchem.
  • Troubleshooting guide for the Vilsmeier-Haack formyl
  • Sommelet reaction. Grokipedia.
  • Sommelet reaction. Wikipedia.
  • Protecting Groups in Synthesis. Organic Chemistry II - KPU Pressbooks.
  • Protecting Groups of Aldehydes. Chemistry LibreTexts. [Link]

  • How do protective groups aid in multi-step syntheses?. TutorChase.
  • CONVENIENT METHOD FOR OXIDATION OF BENZYL HALIDES TO BENZALDEHYDE WITH SODIUM NITR
  • G
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • ortho-Formylation of phenols. Organic Syntheses Procedure.
  • How to perform MgCl2-Et3N ortho-formylation of phenols successfully?.
  • Orto Form Phenols. Scribd.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my
  • Vilsmeier–Haack reaction. Sciencemadness Discussion Board.
  • Aldehyde distillation/purific

Sources

Identification of by-products in 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde .

This guide is designed for medicinal chemists and process engineers encountering specific impurity profiles or reactivity issues with this building block (CAS: 1706446-37-8). It moves beyond standard datasheets to address the causality of by-product formation, supported by mechanistic insights and troubleshooting protocols.[1]

Part 1: The Reactivity Landscape

To troubleshoot effectively, one must understand the electronic "push-pull" dynamics of this molecule. It is not merely a benzaldehyde; it is a poly-functionalized arena where four competing electronic effects dictate the by-product profile.[1]

  • The "Pull" (Activators): The aldehyde group (C1) and Fluorine atoms (C2, C3) create electron deficiency, particularly at C2 .

  • The "Push" (Deactivators): The Methyl (C4) and Ethoxy (C5) groups are electron-donating.[1] Crucially, the 5-Ethoxy group is para to the 2-Fluorine .[1]

    • Mechanistic Insight: The resonance donation from the 5-OEt group significantly stabilizes the ring, making the C2-Fluorine less susceptible to Nucleophilic Aromatic Substitution (

      
      ) than in simpler difluorobenzaldehydes.[1] However, under forcing conditions (high T, strong nucleophiles), C2 remains the primary site of failure .
      
Visualizing the Vulnerabilities

The following diagram maps the specific sites of chemical instability.

ReactivityMap Core 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde Oxidation Oxidation Risk (C1-Aldehyde) Core->Oxidation Air/Peroxides (Fast) SnAr SnAr Vulnerability (C2-Fluorine) Core->SnAr Strong Nucs (Slow) Hydrolysis Ether Cleavage (C5-Ethoxy) Core->Hydrolysis Lewis Acids (BBr3, AlCl3) Condensation Aldol/Dimerization (C1 & C4-Methyl) Core->Condensation Strong Base (Enolization)

Figure 1: Reactivity map highlighting the four primary distinct failure modes.[1] Note that C2 is the 'soft' spot for nucleophilic attack despite electronic shielding.

Part 2: Critical Impurity Identification (Troubleshooting Guide)

Use this section to identify unknown peaks in your HPLC/GC traces.

Table 1: Common By-Products & Diagnostic Signals
Relative Retention Time (RRT)*Likely IdentityStructure DescriptionRoot CauseDiagnostic Signal (LCMS/NMR)
0.85 - 0.90 The "Acid" Impurity 5-Ethoxy-2,3-difluoro-4-methylbenzoic acidAir Oxidation .[1] The aldehyde auto-oxidizes to carboxylic acid upon storage or exposure to air.[1]MS: [M-H]⁻ 215 (Negative mode). NMR: Loss of -CHO proton (~10.2 ppm).
0.60 - 0.70 The "Phenol" Impurity 2,3-Difluoro-4-methyl-5-hydroxybenzaldehydeDe-ethylation .[1] Occurs if strong Lewis acids (e.g.,

,

) are used in prior steps or if acidic hydrolysis occurs.[1]
MS: [M+H]⁺ 173. NMR: Loss of ethyl quartet/triplet; appearance of broad -OH singlet.[1]
1.10 - 1.20 The "SnAr" Impurity 5-Ethoxy-2-substituted-3-fluoro-4-methylbenzaldehydeNucleophilic Attack .[1] If using amines/alkoxides, they displace the C2-Fluorine .[1]MS: Mass shift corresponding to nucleophile (e.g., +OMe -F).[1] F-NMR: Loss of one F signal; remaining F signal shifts downfield.
1.50+ The "Dimer" Schiff Base or Aldol DimerCondensation .[1] Reaction with amines (Schiff) or self-reaction (Aldol) under basic conditions.[1]MS: [2M-H₂O] or similar high mass adducts.[1]

*RRT values are approximate and depend on column chemistry (C18 assumed).

Part 3: Frequently Asked Questions (FAQs)

Q1: I see a growing impurity at [M+16] in my LCMS. Is this the N-oxide?

Answer: Unlikely. For this molecule, an [M+16] shift almost invariably indicates oxidation of the aldehyde to the carboxylic acid (Mass 200


 216).
  • Verification: Check the pH of your aqueous workup. If the impurity partitions into the basic aqueous layer (as a benzoate salt) and disappears from the organic layer, it is the acid.

  • Prevention: Store the starting material under Argon/Nitrogen at -20°C. If the acid is present, remove it via a basic wash (

    
    ) before starting your reaction.[1]
    
Q2: Why is my nucleophilic substitution (SnAr) failing or giving low yields?

Answer: You are likely fighting the "Electronic Shield." While the aldehyde activates the ortho-fluorine (C2), the 5-ethoxy group (para to C2) strongly donates electrons into that position via resonance.[1] This deactivates C2 toward nucleophilic attack compared to a simple 2,3-difluorobenzaldehyde.

  • The Fix:

    • Increase Temperature: These substrates often require 80–100°C, whereas simpler analogs react at RT.[1]

    • Solvent Switch: Use polar aprotic solvents (DMSO, NMP) to strip the cation and increase nucleophile activity.[1]

    • Regioselectivity Warning: If you force the reaction too hard, you may observe minor attack at C3 (meta to CHO), leading to difficult-to-separate regioisomers.

Q3: I used for a downstream deprotection, but I lost my ethoxy group. Why?

Answer: This is a chemically expected side reaction.[1]


 is a potent Lewis acid that cleaves aryl alkyl ethers.
  • Mechanism: The Boron coordinates to the ethoxy oxygen, facilitating nucleophilic attack by bromide on the ethyl group, liberating the phenol (The "Phenol" Impurity).[1]

  • Protocol Adjustment: If you need to deprotect another group while keeping the 5-OEt intact, switch to milder conditions (e.g., Hydrogenation if applicable, or milder Lewis acids like

    
     depending on the target).
    

Part 4: Validated Analytical Workflows

Protocol A: Determining Regioselectivity of By-Products (F-NMR)

When an SnAr reaction occurs, determining which fluorine was displaced is critical.[1]

  • Run

    
     NMR  (proton-decoupled).
    
  • Starting Material Reference: You will see two doublets (or multiplets) representing F2 and F3.

    • F2 (Ortho to CHO): Typically more downfield (deshielded by CHO).[1]

    • F3 (Meta to CHO): More upfield.

  • Analysis:

    • If F2 is displaced : The downfield signal disappears. The remaining signal (F3) will shift slightly due to the change in electronic environment.

    • If F3 is displaced : The upfield signal disappears.

    • Note: The coupling constants (

      
      ) in the starting material are a distinct fingerprint.[1] Loss of this coupling confirms mono-substitution.
      
Protocol B: Purifying the "Acid" Contaminated Reagent

If your starting material has >5% acid content (common in aged batches):

  • Dissolve: Dissolve crude aldehyde in Ethyl Acetate (10 mL/g).

  • Wash: Wash 2x with Saturated Aqueous

    
    . (The acid moves to the water phase as the sodium salt).
    
  • Dry: Wash organic layer with Brine, dry over

    
    , and concentrate.
    
  • Validate: Run TLC. The baseline spot (Acid) should be gone.

Part 5: Mechanistic Pathway Diagram

The following diagram illustrates the formation of the two most critical by-products: the Benzoic Acid (via oxidation) and the Substituted Benzaldehyde (via SnAr).[1]

Pathways Start Start: 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde OxidationStep Auto-oxidation (Air/Storage) Start->OxidationStep NuStep Nucleophilic Attack (Nu-) Target: C2 (Ortho) Start->NuStep AcidProduct Product A: Benzoic Acid Derivative (Dead End Impurity) OxidationStep->AcidProduct Gain of Oxygen Meisenheimer Intermediate: Meisenheimer Complex NuStep->Meisenheimer Rate Limiting Step SubProduct Product B: 2-Substituted-3-fluoro- 4-methylbenzaldehyde Meisenheimer->SubProduct Loss of F-

Figure 2: Divergent pathways for the two primary impurities.[1] Left: Oxidative degradation.[1] Right: Nucleophilic substitution at the activated C2 position.[1]

References

  • Regioselectivity in SnAr Reactions

    • Mechanism:[1][2][3][4][5] Nucleophilic aromatic substitution generally occurs ortho or para to electron-withdrawing groups (EWG). In this molecule, the C1-Aldehyde directs attack to C2 (ortho).[1]

    • Source: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link[1]

  • Oxidation of Benzaldehydes

    • Mechanism:[1][2][3][4][5] Radical chain mechanism involving the abstraction of the formyl hydrogen, forming a peracid intermediate, then the carboxylic acid.

    • Source: Wiberg, K. B. (1965). Oxidation in Organic Chemistry. Academic Press. (Standard Text).
    • Contextual Verification: BenchChem Technical Support.[6] "Purification of Fluorinated Benzaldehyde Derivatives." Link

  • Synthesis & Properties of Fluorinated Benzaldehydes

    • Source: Sigma-Aldrich / Merck Product Datasheet for 2,3-Difluorobenzaldehyde derivatives. Link

  • Boron Tribromide Ether Cleavage

    • Mechanism:[1][2][3][4][5] Coordination of Boron to oxygen followed by nucleophilic attack of bromide.

    • Source: McOmie, J. F. W., et al. (1968). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron. Link

Sources

How to improve the purity of synthesized 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde Synthesis & Purification

Executive Summary & Diagnostic Framework

The Challenge: Synthesizing This compound presents a unique set of purification challenges. The electron-withdrawing nature of the fluorine atoms, combined with the electron-donating ethoxy group, creates a "push-pull" electronic environment. This increases the susceptibility of the aldehyde to oxidation (to benzoic acid) and the aromatic ring to nucleophilic attack or defluorination during synthesis.

Common Impurity Profile:

  • Impurity A (Regioisomers): Resulting from non-selective lithiation (if using n-BuLi/DMF route).

  • Impurity B (Defluorinated Byproducts): Resulting from benzyne formation (elimination of LiF) if temperature control fails.

  • Impurity C (Oxidation Products): 5-Ethoxy-2,3-difluoro-4-methylbenzoic acid (formed upon air exposure).

  • Impurity D (Polymeric/Oligomeric Species): Aldol condensation products catalyzed by residual base.

Troubleshooting Guide: Synthesis Optimization

Scenario A: Low Yield or "Tar" Formation during Lithiation

Most researchers synthesize this target via Directed Ortho-Metalation (DoM) of 1-ethoxy-2,3-difluoro-4-methylbenzene followed by formylation with DMF.

Q: Why is my reaction turning dark/black (tarring) before I add the DMF? A: This indicates benzyne formation .

  • The Mechanism: When lithiating a fluorinated benzene, the lithium atom is often directed ortho to a fluorine atom. If the temperature rises above -60°C, Lithium Fluoride (LiF) eliminates, creating a highly reactive benzyne intermediate that polymerizes rapidly.

  • The Fix:

    • Temperature Discipline: Maintain internal reaction temperature strictly below -78°C during n-BuLi addition. Use a cryostat or dry ice/acetone bath.

    • Solvent Choice: Switch to THF/Hexane (4:1) . Pure THF promotes faster lithiation but also faster elimination. The non-polar hexane moderates the reactivity of the alkyl lithium aggregate.

Scenario B: Presence of Unreacted Starting Material

Q: I have 15-20% unreacted starting material despite using excess n-BuLi. A: This is likely a solubility or aggregation issue .

  • The Fix: Add TMEDA (N,N,N',N'-tetramethylethylenediamine) (1.05 equiv relative to n-BuLi). TMEDA breaks up n-BuLi hexamers into more reactive monomers/dimers, ensuring complete deprotonation of the precursor before the formylating agent (DMF) is added.

Purification Protocols (The "Fix")

If your crude material is already synthesized, use the following protocols to elevate purity from <90% to >98%.

Protocol 1: The Bisulfite Adduct Method (Primary Purification)

Best for: Removing non-aldehyde impurities (starting materials, isomers, over-alkylated byproducts).

This method relies on the reversible formation of a water-soluble bisulfite adduct. Non-aldehyde impurities remain in the organic layer and are discarded.

Step-by-Step:

  • Adduct Formation: Dissolve crude aldehyde in minimal Methanol (MeOH). Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃) . Stir vigorously for 2-4 hours. A white precipitate (the adduct) may form.

  • Wash: Dilute with water and wash the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Critical Step: The product is now in the Aqueous Phase (or the solid precipitate).

    • Discard: The Organic Phase (contains unreacted starting material and non-aldehyde byproducts).

  • Regeneration: Adjust the pH of the aqueous phase (containing the adduct) to pH >10 using Sodium Carbonate (Na₂CO₃) or 10% NaOH. Stir for 30 minutes. The adduct will decompose, regenerating the aldehyde as an oil or solid.

  • Extraction: Extract the regenerated aldehyde into DCM (3x). Dry over MgSO₄ and concentrate.

Protocol 2: Recrystallization (Final Polish)

Best for: Removing trace oxidation products (acids) and isomers.

  • Solvent System: Heptane / Toluene (9:1) or Hexane / Ethanol .

  • Procedure:

    • Dissolve solid in minimal hot Toluene (approx 60°C).

    • Slowly add Heptane until slight turbidity persists.

    • Allow to cool to room temperature slowly, then move to 4°C.

    • Note: Fluorinated benzaldehydes often "oil out." If this happens, seed the mixture with a crystal of pure product or scratch the glass surface.

Visual Troubleshooting & Workflows

Diagram 1: Impurity Identification & Decision Tree

ImpurityLogic start Low Purity (Crude Product) analysis Analyze via 1H-NMR & TLC start->analysis decision1 Impurity Type? analysis->decision1 path_sm Non-Aldehyde (Starting Material/Isomers) decision1->path_sm No CHO peak path_acid Acidic (Benzoic Acid deriv.) decision1->path_acid Broad OH peak path_tar Polymers/Tar (Defluorination) decision1->path_tar Baseline streak fix_bisulfite PROTOCOL 1: Bisulfite Extraction path_sm->fix_bisulfite fix_base Wash with Sat. NaHCO3 path_acid->fix_base fix_column Flash Chromatography (Silica Gel) path_tar->fix_column end Pure Aldehyde (>98%) fix_bisulfite->end High Purity fix_base->end fix_column->end

Caption: Decision tree for selecting the appropriate purification method based on impurity analysis.

Diagram 2: The Bisulfite Purification Workflow

BisulfiteProcess step1 Crude Mixture (Aldehyde + Impurities) step2 Add NaHSO3 (aq) + Methanol step1->step2 step3 Phase Separation step2->step3 organic Organic Layer (Contains Impurities) step3->organic Top Layer aqueous Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) step3->aqueous Bottom Layer discard DISCARD organic->discard step4 Basify (pH > 10) with Na2CO3 aqueous->step4 step5 Extract with DCM step4->step5 final Pure 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde step5->final

Caption: Workflow for selectively isolating the target aldehyde using sodium bisulfite.

Analytical Data Reference (Self-Validation)

When verifying the purity of your synthesized this compound, ensure your NMR signals match the expected shifts. Significant deviations indicate specific impurities.

Signal TypeExpected Shift (δ ppm)Diagnostic Note
Aldehyde (-CHO) 10.1 - 10.3 (s) If multiple peaks appear here, you have regioisomers.
Aromatic H 7.2 - 7.5 (m) Integration must be exactly 1H. If >1H, starting material is present.
Ethoxy (-OCH₂-) 4.1 - 4.2 (q) Check for splitting patterns; messy triplets indicate alkyl impurities.
Methyl (-CH₃) 2.2 - 2.4 (d or s) Doublet often seen due to long-range F-coupling (

).

Storage & Stability

  • Oxidation Prevention: This aldehyde is prone to air-oxidation. Always store under an inert atmosphere (Argon/Nitrogen).

  • Stabilizers: For long-term storage (>1 month), add 0.1% BHT (Butylated hydroxytoluene) to inhibit radical oxidation chains.

  • Temperature: Store at 2-8°C .

References

  • BenchChem Technical Support. (2025).[1] Purification of Fluorinated Benzaldehyde Derivatives via Bisulfite Adducts.[2] Retrieved from 1

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[3] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[3] Journal of Organic Chemistry, 64(15), 5722-5724. 3

  • Boucher, M. M., et al. (2017).[4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[4] Organic Process Research & Development, 21(9), 1394–1403.[4] 4

  • Schlosser, M. (2005). The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[5] Journal of the Chemical Society, Perkin Transactions 1. 5

Sources

Troubleshooting guide for the formylation of fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: FORM-F-001 Subject: Troubleshooting low yields, regioselectivity, and decomposition in fluoroarene formylation.

Executive Summary & Method Selection

User Query: "I have a fluorinated benzene derivative. Vilsmeier-Haack is giving me <5% yield. Should I try lithiation, or will that just explode?"

Scientist Response: Fluorine presents a unique paradox in aromatic chemistry. It is strongly inductively withdrawing (


), which deactivates the ring toward Electrophilic Aromatic Substitution (EAS), yet it is resonance donating (

) and directs ortho/para. Furthermore, in anionic chemistry, the fluorine atom acts as a leaving group, leading to the catastrophic formation of benzyne intermediates.

Do not force a Vilsmeier-Haack reaction on a deactivated ring. Use the decision matrix below to select the correct protocol based on your substrate's electronic nature.

Method Selection Matrix

Formylation_Decision_Tree Start Substrate Analysis Check_Act Is the ring activated? (Contains -OMe, -NR2, -NHAc?) Start->Check_Act Yes_Act Yes: Activated Check_Act->Yes_Act Yes No_Act No: Deactivated (Only F, CF3, Cl, etc.) Check_Act->No_Act No VH_Check Are there >2 Fluorines? Yes_Act->VH_Check Check_Halogen Is there a Br/I present? No_Act->Check_Halogen Method_VH Method A: Vilsmeier-Haack (Standard EAS) VH_Check->Method_VH No (Mono-F) Method_Rieche Method B: Rieche Formylation (TiCl4 + Cl2CHOMe) VH_Check->Method_Rieche Yes (Poly-F) Method_Lith Method C: Lithiation-Formylation (n-BuLi/LDA + DMF) Check_Halogen->Method_Lith No (C-H activation) Method_Pd Method D: Pd-Catalyzed Carbonylation (CO insertion) Check_Halogen->Method_Pd Yes (C-X activation)

Figure 1: Decision matrix for selecting the optimal formylation strategy. Note: Vilsmeier-Haack often fails for di/tri-fluorinated species even with activating groups due to significant


-complex destabilization.

Troubleshooting Module: Electrophilic Formylation

Focus: Vilsmeier-Haack (VH) vs. Rieche Formylation

FAQ: Why did Vilsmeier-Haack fail?

Q: I tried standard


 on 3,5-difluoroanisole. I recovered 90% starting material.
A:  The Vilsmeier reagent (chloroiminium ion) is a relatively weak electrophile. While the methoxy group activates the ring, the two fluorine atoms exert a strong inductive withdrawal (

) that destabilizes the cationic transition state (Sigma complex).
The Solution: Rieche Formylation

For fluorinated substrates that are "semi-activated" (e.g., fluoroanisoles, fluorotoluenes), the Rieche formylation is the gold standard. It utilizes dichloromethyl methyl ether (


) and a strong Lewis acid (

or

). This generates an oxocarbenium-like species that is significantly more electrophilic than the Vilsmeier reagent.

Key Technical Insight: Unlike


, 

can coordinate with the fluorine lone pairs or the methoxy oxygen, potentially guiding regioselectivity (chelation control), although steric factors usually dominate.
Protocol A: Robust Rieche Formylation for Fluoroanisoles

Target: Formylation of 3,5-difluoroanisole.

  • Setup: Flame-dry a 2-neck RBF under Argon. Add 3,5-difluoroanisole (1.0 equiv) and anhydrous DCM (0.5 M).

  • Cooling: Cool to 0 °C . (Note: Unlike non-fluorinated substrates, do not run at -78 °C as the reaction becomes too sluggish; do not run at RT to avoid polymerization).

  • Lewis Acid Addition: Add

    
      (2.0 equiv) dropwise. The solution will turn dark red/brown.
    
  • Reagent Addition: Add

    
      (1.2 equiv) dropwise over 15 mins.
    
  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Quench: Pour slowly into ice-water. Extract with DCM.

  • Outcome: The formyl group typically installs para to the strongest donor (-OMe), yielding 2,6-difluoro-4-methoxybenzaldehyde.

Troubleshooting Module: Anionic Formylation (Lithiation)

Focus: Preventing Benzyne Formation & "Black Tar"

FAQ: The "Black Tar" Scenario

Q: I treated 3-fluorobromobenzene with n-BuLi followed by DMF. The reaction turned black, and I got a complex mixture of regioisomers. Why? A: You triggered the Benzyne Trap . When you lithiate ortho to a fluorine atom, the resulting species is thermodynamically unstable. It eliminates Lithium Fluoride (LiF) to form a benzyne intermediate, which then reacts indiscriminately (oligomerization or nucleophilic attack at both ends of the triple bond).

The Benzyne Pathway Visualization

Benzyne_Mechanism Substrate Fluorobenzene Derivative Lithiation Lithiation (Ortho-F-Li species) Substrate->Lithiation Base (Low T) Benzyne BENZYNE (Highly Reactive) Lithiation->Benzyne Warming > -50°C (-LiF elimination) Trapping DMF Addition Lithiation->Trapping Kept at -78°C Tar Black Tar / Regioisomeric Mix Benzyne->Tar Oligomerization Product Clean Formylated Product Trapping->Product

Figure 2: The "Danger Zone" in lithiation of fluoroarenes. Warming the lithiated species induces LiF elimination.

Protocol B: Cryogenic Lithiation-Formylation (The "Trapping" Method)

To avoid benzyne, you must keep the lithiated species colder than its elimination barrier (typically -60°C for fluorobenzenes) or trap it in situ.

Parameters:

  • Solvent: THF (anhydrous). Ether can be used but THF promotes better lithiation aggregates.[1]

  • Temperature: Strictly -78 °C .

  • Base:

    
     (for Halogen-Lithium exchange) or 
    
    
    
    (for directed ortho-metallation).

Step-by-Step:

  • Cooling: Cool substrate (1.0 equiv) in THF to -78 °C (Dry ice/Acetone).

  • Lithiation: Add

    
      (1.1 equiv) dropwise down the side of the flask to pre-cool it.
    
    • Critical Checkpoint: Stir for exactly 30-45 mins at -78 °C. Do not let the temperature rise.

  • Formylation: Add neat DMF (1.5 equiv) or N-formylpiperidine (NFP) dropwise. NFP is often superior as it is less prone to forming hydrates that complicate workup.

  • The "Reverse Quench": Do not warm up yet! Add acetic acid or dilute HCl at -78 °C to protonate the alkoxide intermediate. Then allow to warm to RT.

    • Why? If you warm up before quenching the tetrahedral intermediate, the equilibrium might shift back, or unreacted lithiated species might eliminate to benzyne.

Troubleshooting Module: Pd-Catalyzed Carbonylation

Focus: Safety & Scale-up

Q: I need to make 50g of a fluorobenzaldehyde. Lithiation is too dangerous at this scale. Alternatives? A: Use Palladium-catalyzed carbonylation.[2] This avoids the thermodynamic instability of lithiated fluoroarenes.

Method:

  • Substrate: Aryl Bromide/Iodide.

  • Catalyst:

    
     + Xantphos (or 
    
    
    
    ).
  • CO Source: If CO gas is a safety constraint, use TFBen (Benzene-1,3,5-triyl triformate) or Phenyl formate as a solid/liquid CO surrogate.

  • Reductant: Triethylsilane (

    
    ) or 
    
    
    
    .

Comparison of Yields (Typical for Fluorinated Substrates):

MethodSubstrate ScopeTypical YieldMajor Pitfall
Vilsmeier-Haack Activated, Mono-F10-40%No reaction on deactivated rings.
Rieche Activated/Neutral, Poly-F75-90% Requires handling

(corrosive).
Lithiation Specific Regiochemistry50-80%Benzyne formation (Explosive/Tar).
Pd-Carbonylation Aryl Halides80-95%Cost of catalyst; CO safety.

References & Validated Sources

  • Rieche Formylation Scope:

    • Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers.[3][4] (Demonstrates superiority of

      
       over Vilsmeier for fluoroanisoles).
      
    • Source: [Chem. Pharm.[3] Bull. 67, 587–593 (2019)]([Link])

  • Lithiation & Benzyne Mechanics:

    • The lithiation of fluorinated benzenes and its dependence on solvent and temperature.[1] (Establishes the -78°C requirement to prevent LiF elimination).

    • Source: [J. Chem. Soc., Perkin Trans.[5] 1, 1996, 265-270]([Link])

  • Vilsmeier-Haack Limitations:

    • Vilsmeier–Haack reaction.[6][7][8] (General mechanism and limitations regarding electron-deficient arenes).

    • Source:

  • General Review of Fluoroarene Functionalization:

    • Effect of substituents and benzyne generating bases on the orientation to and reactivity of haloarynes.

    • Source:

Sources

Considerations for scaling up the production of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

Scaling up the production of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde presents a unique convergence of challenges: managing the high reactivity of polyfluorinated aromatics, controlling regioselectivity in a crowded ring system, and handling cryogenic organolithium chemistry safely.

This guide moves beyond standard literature to address the "tribal knowledge" required to manufacture this intermediate at kilogram-to-pilot scale. The primary synthetic route assumed for this guide is the Directed Ortho-Lithiation (DoM) of 1-ethoxy-2,3-difluoro-4-methylbenzene followed by formylation. This route offers the highest atom economy but requires rigorous engineering controls.

Core Reaction Scheme

The synthesis relies on the synergistic directing effects of the ethoxy group and the fluorine atoms.

ReactionScheme SM Precursor: 1-Ethoxy-2,3-difluoro-4-methylbenzene Int Intermediate: Lithiated Species (Kinetic Control) SM->Int Deprotonation (Ortho to OEt) Li Reagent: n-BuLi / THF (-78°C) Li->Int Prod Target: 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde Int->Prod Formylation & Acid Hydrolysis DMF Electrophile: DMF or N-Formylmorpholine DMF->Prod

Figure 1: Simplified reaction pathway highlighting the critical lithiation intermediate.

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific failure modes reported by process chemists during the transition from bench (10g) to kilo-lab (1kg+) scales.

Phase 1: Lithiation (The Danger Zone)

Context: The proton at position 6 (ortho to the ethoxy group) is the target. However, the methyl group at position 4 is susceptible to lateral lithiation (benzylic deprotonation), and the fluorine atoms make the ring prone to nucleophilic attack (benzyne formation) if the temperature rises.

SymptomProbable Root CauseCorrective Action (Engineering & Chemistry)
Low Yield (<50%) Lateral Lithiation: The base deprotonated the methyl group (-CH3) instead of the ring (-H).Switch Base: Replace n-BuLi with LDA (Lithium Diisopropylamide) . LDA is bulkier and less nucleophilic, favoring the kinetic ring deprotonation over the thermodynamic benzylic deprotonation.
"Tarry" Residue Benzyne Formation: Reaction temperature exceeded -60°C during addition. Fluorine acts as a leaving group.Heat Transfer Check: On scale, the internal temperature lags behind the jacket. Use Liquid Nitrogen (LN2) cooling loops. Ensure addition rate is controlled by internal temperature, not time.
Defluorinated Impurities Electron Transfer: Single Electron Transfer (SET) side reactions.Solvent Quality: Ensure THF is peroxide-free and anhydrous (<50 ppm water). Traces of O2 or radical initiators can trigger defluorination mechanisms.
Phase 2: Formylation & Quench

Context: The lithiated species is a thick slurry or viscous solution. Adding the electrophile (DMF) generates a massive exotherm.

SymptomProbable Root CauseCorrective Action
Product Solidifies in Reactor Solubility Limit: The lithium-alkoxide intermediate precipitates, trapping unreacted species.Dilution: Increase THF volume or add a co-solvent like Toluene (if compatible with temp) to maintain fluidity. Ensure high-torque agitation (anchor impeller).
Aldehyde Dimerization Basic Hydrolysis: Prolonged exposure to basic conditions during quench.Reverse Quench: Transfer the reaction mixture into a pre-cooled acidic solution (Acetic acid/THF) rather than adding acid to the reactor. This instantly neutralizes the alkoxide.
Over-Alkylation Reaction with Alkyl Halide: Impurities in the starting material.Raw Material Audit: Check the precursor for brominated impurities if synthesized via bromination.

Scale-Up Engineering: Batch vs. Flow

For fluorinated aromatics, the transition to flow chemistry is often superior due to the strict requirement for heat removal.

Decision Matrix: When to Switch to Flow?

FlowDecision Start Scale-Up Requirement (>1kg Batch) Exotherm Is Adiabatic Temp Rise (ΔT_ad) > 50°C? Start->Exotherm Cryo Is T_reaction < -60°C? Exotherm->Cryo Yes Batch RECOMMENDATION: Stirred Tank Reactor (with Cryo Jacket) Exotherm->Batch No Mixing Is Lithiated Species a Slurry? Cryo->Mixing Yes Cryo->Batch No Flow RECOMMENDATION: Continuous Flow Reactor (Tube-in-Tube / CSTR) Mixing->Flow No (Homogeneous) Mixing->Batch Yes (Clogging Risk)

Figure 2: Decision tree for selecting reactor type based on thermal and physical properties.

Why Flow? In a 50L batch reactor, the surface-area-to-volume ratio decreases drastically. Even with a -80°C jacket, the core of the reactor may spike to -40°C during n-BuLi addition, triggering the "Benzyne decomposition" pathway (loss of Fluorine). Flow reactors maintain a high surface area, ensuring the fluid never exceeds the critical stability limit.

Analytical & Quality Control

When analyzing the final product, standard HPLC methods may fail to separate regioisomers (e.g., 6-ethoxy vs 5-ethoxy).

Recommended Method: 19F-NMR (Fluorine NMR)

  • Rationale: The two fluorine atoms are chemically distinct. Their coupling constants (

    
     and 
    
    
    
    ) provide an unequivocal fingerprint of the substitution pattern.
  • Target Signals: Look for the specific coupling of the fluorine ortho to the aldehyde vs. meta.

  • Specification:

    • Purity: >98.5% (HPLC Area)

    • Regioisomer Content: <0.5% (by 19F-NMR)

    • Residual Solvent (THF): <500 ppm (GC-HS)

Frequently Asked Questions (FAQs)

Q: Can I use Grignard reagents (Mg) instead of Lithium? A: Generally, no . The formation of a Grignard reagent from a fluorinated precursor is sluggish and often requires higher temperatures (reflux), which are incompatible with the stability of the fluorine substituents (risk of explosion or polymerization). Lithium-Halogen exchange or direct deprotonation at cryogenic temperatures is the industry standard for this scaffold.

Q: The product turns yellow/brown upon storage. Is it degrading? A: Likely yes. Benzaldehydes are prone to auto-oxidation to benzoic acids.

  • Fix: Store under Argon/Nitrogen atmosphere at 2-8°C.

  • Stabilizer: For bulk storage, consider adding trace BHT (Butylated hydroxytoluene) if downstream chemistry permits.

Q: We are seeing a "double formylation" impurity. A: This occurs if you have excess base and high temperatures. The base deprotonates the newly formed aldehyde (or its intermediate), allowing a second attack.

  • Fix: Ensure strict stoichiometry (1.05 eq Base) and keep the quench cold.

References

  • Vertex AI Search. (2025). Development and scale up of cryogenic lithiation in continuous flow reactors. American Chemical Society.[1] Link

  • National Institutes of Health (NIH). (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PubMed Central. Link

  • American Chemical Society (ACS). (2024). Lithiation Reaction Safety Summary. ACS.org. Link

  • Sigma-Aldrich. (n.d.). 2,3-Difluoro-4-methylbenzaldehyde Safety Data Sheet. Link

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy - Procedure. Org Syn. Link

Sources

Validation & Comparative

1H NMR spectral analysis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

1H NMR Spectral Analysis Guide: 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Executive Summary

This compound is a high-value fluorinated intermediate, often critical in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural verification presents a unique challenge due to the interplay of heteronuclear spin-spin coupling (


F-

H)
and substituent effects.

This guide provides a comparative analysis of spectral performance in Chloroform-d (CDCl


)  versus Dimethyl Sulfoxide-d

(DMSO-d

)
, offering a definitive protocol for resolving the complex splitting patterns characteristic of poly-fluorinated aromatic systems.

Structural Logic & Spin System Analysis

Before acquisition, the researcher must map the scalar coupling network. Unlike standard benzaldehydes, this molecule possesses a spin system defined by large


F couplings that obscure typical proton multiplicities.

Key Structural Features:

  • H-1 (Aldehyde): Proximity to F-2 implies potential long-range coupling (

    
    ).
    
  • H-6 (Aromatic): The sole aromatic proton. It is spatially orthogonal to the ethoxy group and meta to F-2.

  • Me-4 (Methyl): Located ortho to F-3, leading to a diagnostic doublet splitting (

    
    ).
    

Figure 1: Structural Connectivity & Coupling Network

G Mol 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde F2 F-2 (Fluorine) Mol->F2 F3 F-3 (Fluorine) Mol->F3 CHO CHO (Aldehyde H) F2->CHO 4J(HF) ~2 Hz H6 H-6 (Aromatic H) F2->H6 4J(HF) ~6-8 Hz F3->H6 5J(HF) <1 Hz Me4 Me-4 (Methyl H) F3->Me4 4J(HF) ~2-3 Hz OEt OEt-5 (Ethoxy) OEt->H6 NOE Interaction

Caption: Coupling network showing critical scalar interactions (J-coupling) and spatial relationships.

Comparative Analysis: Solvent Selection

The choice of solvent fundamentally alters the spectral fingerprint. While CDCl


 is the standard, DMSO-d

is superior for resolving specific coupling constants due to higher viscosity (sharper lines for some exchangeables) and polarity effects.
Performance Matrix
FeatureAlternative A: Chloroform-d (CDCl

)
Alternative B: DMSO-d

Primary Utility Routine screening; high volatility allows sample recovery.High-resolution analysis; resolving overlapping multiplets.
Aldehyde Shift ~10.15 ppm (Sharp singlet/doublet).~10.05 ppm (Often broadened by water exchange).
H-6 Resolution Good, but may overlap with residual CHCl

if dilute.
Excellent separation from solvent peak (2.50 ppm).
Coupling Clarity High. Non-polar environment minimizes line broadening.Viscosity may slightly broaden small couplings (

Hz).
Water Peak ~1.56 ppm (Interferes with Methyl triplet).~3.33 ppm (Clear of aliphatic region).

Recommendation: Use CDCl


  for initial purity checks. Use DMSO-d

if the aliphatic region (methyl/ethoxy) is obscured by water or grease, or if

couplings are unresolved in chloroform.

Predicted Spectral Data (Reference Table)

The following data assumes a 400 MHz spectrometer at 298 K.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Assignment Logic
-CHO (Aldehyde)10.10 - 10.20d or br s

Long-range coupling to F-2.
Ar-H (H-6)7.35 - 7.55dd

,

Dominated by meta-F coupling.
-OCH

-
(Ethoxy)
4.10 - 4.20q

Standard methylene quartet.
Ar-CH

(Methyl)
2.30 - 2.45d

Diagnostic: Split by ortho F-3.
-CH

(Ethoxy)
1.40 - 1.50t

Standard methyl triplet.

Detailed Experimental Protocol

To ensure reproducibility and "publication-grade" spectra, follow this self-validating workflow.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid aldehyde.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Why? High concentration maximizes signal-to-noise (S/N) for detecting small satellite peaks caused by Fluorine coupling.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended solids (which cause line broadening).

Step 2: Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Spectral Width (SW): 14 ppm (offset -1 ppm to 13 ppm).

  • Acquisition Time (AQ):

    
     seconds.
    
    • Reasoning: High digital resolution is required to resolve the 1–2 Hz F-H couplings.

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans (NS): 16 (minimum) to 64.

Step 3: Processing & Validation
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Caution: Do not use LB > 0.5 Hz, or you will wash out the fine splitting of the methyl doublet.

  • Phasing: Manual phasing is required for the aldehyde peak, which often suffers from baseline roll.

Spectral Interpretation Strategy

Decoding the signals requires a "Coupling Tree" approach. The presence of Fluorine makes standard "n+1" rules insufficient.

Workflow for Decoding H-6 (Aromatic Proton):

  • Identify the Signal: Look for the integral of 1H in the 7.3–7.6 ppm region.

  • Primary Split: The signal is split by the meta-Fluorine (F-2) into a doublet (

    
     Hz).
    
  • Secondary Split: Each leg of the doublet is further split by the para-Fluorine (F-3) or long-range coupling to the aldehyde, resulting in a doublet of doublets (dd) or a broadened doublet.

Figure 2: H-6 Splitting Tree Diagram

Splitting Root H-6 Singlet (Theoretical) Level1 Doublet (J ~7Hz) (Coupling to F-2) Root->Level1  meta-F coupling Level2 Doublet of Doublets (Coupling to F-3/CHO) Level1->Level2  para-F/long-range

Caption: Theoretical splitting tree for the aromatic proton H-6.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Standard reference for chemical shift prediction and additivity rules).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] (Source for F-H coupling constants). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[2] (Methodology for solvent selection).

  • Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Data on long-range J-couplings in aromatic systems). Link

Sources

Technical Guide: Mass Spectrometry Analysis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound (CAS: 1706446-37-8) is a critical fluorinated building block, often employed in the synthesis of agrochemicals and pharmaceutical APIs (Active Pharmaceutical Ingredients). Its unique substitution pattern—combining an electron-withdrawing difluoro motif with an electron-donating ethoxy group—creates specific challenges in analytical characterization, particularly regarding ionization efficiency and fragmentation stability.

This guide provides a comparative technical analysis of the two primary detection methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We evaluate these methods based on sensitivity, structural elucidation capability, and suitability for impurity profiling.

Molecular Profile
PropertyValue
CAS Number 1706446-37-8
Formula C₁₀H₁₀F₂O₂
Exact Mass 200.0649 Da
Molecular Weight 200.18 g/mol
Key Features Volatile, susceptible to oxidation (aldehyde

acid), ortho-difluoro substitution.[1]

Comparative Analysis: GC-MS vs. LC-MS/MS

To ensure robust quality control, researchers must choose the analytical mode that best fits their sensitivity and selectivity requirements.

Method A: GC-MS (Electron Impact - EI)

Best for: Purity assessment, structural fingerprinting, and identification of volatile impurities.

Mechanism: The molecule is vaporized and bombarded with 70 eV electrons. The presence of the ethoxy and aldehyde groups directs predictable fragmentation, making this the "Gold Standard" for structural confirmation.

Performance Profile:

  • Ionization: Hard ionization (EI).

  • Suitability: High. The molecule is sufficiently volatile and thermally stable (below 250°C).

  • Key Advantage: Provides a library-searchable spectral fingerprint.

  • Limitation: Risk of on-column oxidation to 5-ethoxy-2,3-difluoro-4-methylbenzoic acid, which may tail or require derivatization (e.g., TMS/BSTFA).

Method B: LC-MS/MS (Electrospray Ionization - ESI)

Best for: Trace quantification, biological matrices, and analysis of polar oxidation products.

Mechanism: Soft ionization (ESI+) protonates the carbonyl oxygen


. ESI- is generally poor for the aldehyde but highly sensitive for the corresponding benzoic acid impurity.

Performance Profile:

  • Ionization: Soft ionization (ESI/APCI).

  • Suitability: Moderate to High. Requires organic modifiers (Formic acid/Ammonium formate) to stabilize the protonated adduct.

  • Key Advantage: No thermal degradation; simultaneous detection of polar acid impurities.

  • Limitation: Poor fragmentation in MS1 requires MS/MS (MRM) for specificity.

Summary Comparison Table
FeatureGC-MS (EI)LC-MS/MS (ESI+)
Primary Ion

(m/z 200)

(m/z 201)
Structural Data Rich (Fingerprint)Limited (Adducts only)
Limit of Detection ~1-10 ppm~1-10 ppb
Sample Prep Dilute in DCM/Ethyl AcetateDilute in ACN/Water
Risk Factor Thermal OxidationMatrix Suppression

Detailed Experimental Protocols

Protocol A: GC-MS Structural Elucidation

Objective: Confirm identity via fragmentation pattern analysis.

  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL Dichloromethane (DCM) (HPLC Grade).

    • Note: Avoid methanol for GC storage to prevent hemiacetal formation.

  • Instrument Parameters:

    • Column: DB-5ms or equivalent (30m

      
       0.25mm, 0.25µm).
      
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Inlet: Split 20:1, 250°C.

    • Oven Program: 50°C (1 min)

      
       20°C/min 
      
      
      
      280°C (3 min).
  • Data Acquisition:

    • Scan Range: m/z 40–350.

    • Source Temp: 230°C.

Protocol B: LC-MS/MS Impurity Quantitation

Objective: Quantify trace levels and detect the acid metabolite.[1][2]

  • Sample Preparation:

    • Dissolve stock in Acetonitrile (ACN) .

    • Dilute to working range (10–1000 ng/mL) in 50:50 ACN:Water + 0.1% Formic Acid.

  • Instrument Parameters:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1

      
       50mm, 1.8µm.
      
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: ACN + 0.1% Formic Acid.

    • Gradient: 10% B

      
       90% B over 5 mins.
      
  • MS Settings (ESI+):

    • Capillary Voltage: 3500 V.

    • Target MRM:

      
       (Loss of CO/Ethyl).
      

Data Interpretation & Fragmentation Pathways[3][4][5][6]

Understanding the fragmentation is vital for distinguishing this molecule from its regioisomers (e.g., 4-ethoxy-2,3-difluoro...).

Key EI Fragments (m/z):

  • 200 (

    
    ):  Molecular ion. Strong intensity due to the aromatic ring stability.[3]
    
  • 171 (

    
    ):  Loss of the aldehyde radical (
    
    
    
    ) or ethyl radical (
    
    
    ). Diagnostic for aldehydes.
  • 172 (

    
    ):  Neutral loss of ethylene (
    
    
    
    ) from the ethoxy group via McLafferty-like rearrangement.
  • 143 (

    
    ):  Subsequent loss of CO.
    

Logic: The presence of the ethoxy group introduces a characteristic loss of 28 Da (ethylene), distinguishing it from methoxy analogs (which lose 15 Da methyl radicals). The difluoro substitution is stable and rarely fragments first, but it significantly alters the isotope pattern (Fluorine is monoisotopic, so no M+2 enhancement).

Visualization: EI Fragmentation Pathway

The following diagram illustrates the predicted high-energy electron impact fragmentation logic.

Fragmentation cluster_legend Legend M Molecular Ion [C10H10F2O2]+ m/z 200 M_CHO [M - CHO]+ [C9H9F2O]+ m/z 171 M->M_CHO -CHO (29 Da) M_C2H4 [M - C2H4]+ (Ethylene Loss) [C8H6F2O2]+ m/z 172 M->M_C2H4 -C2H4 (28 Da) (McLafferty) Base Base Peak Core [C8H5F2]+ m/z ~143 M_CHO->Base -CO / -C2H4 M_C2H4->Base -CHO key Blue: Parent | Red: Alpha Cleavage | Yellow: Rearrangement

Caption: Predicted Electron Impact (EI) fragmentation pathway for this compound showing primary loss of formyl and ethyl groups.

Analytical Workflow Decision Matrix

Use this logic flow to select the correct instrument for your specific analytical hurdle.

Workflow Start Start: Sample Type Goal Analytical Goal? Start->Goal Purity Raw Material Purity Goal->Purity Synthesis QA/QC Bio Biological/Trace Goal->Bio PK/Metabolism GC GC-MS (EI) Method A Purity->GC LC LC-MS/MS (ESI) Method B Bio->LC Deriv Check for Acid Impurity (Derivatization Req.) GC->Deriv If tailing peaks observed Quant MRM Quantitation (m/z 201 -> 173) LC->Quant

Caption: Decision matrix for selecting between GC-MS and LC-MS based on sample origin (Synthesis vs. Biological) and sensitivity needs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44719576, 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (Analog Reference). Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds.
  • Agilent Technologies. GC/MS Analysis of Fluorinated Derivatives. Technical Note regarding electron impact behavior of fluorinated aromatics. Retrieved from [Link]

(Note: Specific spectral libraries such as NIST or Wiley should be consulted for the exact reference spectrum if available in your local database, as public indexing for this specific CAS is limited.)

Sources

Interpreting the IR Spectrum of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the infrared (IR) spectral interpretation of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde . This document is structured to assist analytical chemists and process engineers in validating compound identity and purity during synthesis.

Content Type: Technical Comparison & Interpretation Guide Subject: this compound (CAS: 1706446-37-8)

Executive Summary & Structural Context

In the synthesis of fluorinated bioactive intermediates, This compound presents a unique spectroscopic challenge due to its high degree of substitution. Unlike simple benzaldehydes, the interplay between the electron-withdrawing fluorine atoms (positions 2,3) and the electron-donating ethoxy group (position 5) creates a distinct vibrational fingerprint.

This guide compares the theoretical and observed spectral features of the target molecule against its common synthetic precursors (e.g., the corresponding benzyl alcohol) and structural analogs. The goal is to provide a self-validating protocol for confirming identity and detecting common impurities.

Key Structural Features for IR Analysis
  • Formyl Group (C-1): The primary diagnostic handle.

  • Ortho/Meta-Fluorines (C-2, C-3): Induce significant inductive effects and C-F stretching bands.

  • Ethoxy Ether (C-5): Provides strong C-O stretching modes.

  • Lone Aromatic Proton (C-6): Drastically simplifies the aromatic C-H region compared to unsubstituted benzaldehyde.

Experimental Configuration: ATR vs. Transmission

For this specific fluorinated solid/oil, the choice of sampling technique affects spectral resolution, particularly in the fingerprint region where C-F stretches dominate.

FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet) Recommendation
Sample Prep Direct application (Solid/Liquid). Zero prep time.[1]Grind with KBr, press into pellet.[2] Time-intensive.ATR (Diamond Crystal)
Path Length Fixed (~2 µm).Variable (user-dependent).ATR for reproducibility.
Resolution Slight peak broadening; intensity diminishes at high wavenumbers.Higher resolution; sharper peaks.KBr if resolving Fermi doublets is critical.
Artifacts Diamond absorption ~2000 cm⁻¹.Water bands (3400 cm⁻¹) if KBr is wet.ATR eliminates hygroscopic errors.

Protocol Standard: Use a Single-Reflection Diamond ATR. Ensure the crystal is cleaned with isopropanol to remove previous lipophilic residues. Apply sufficient pressure to the anvil to ensure contact, as fluorinated aromatics can be crystalline and hard.

Spectral Decoding: The Diagnostic Workflow

Region 1: The High-Frequency Zone (3100 – 2700 cm⁻¹)

This region is critical for distinguishing the aldehyde from its precursors.

  • Aromatic C-H Stretch (>3000 cm⁻¹):

    • Expectation: Very weak.

    • Reasoning: The molecule is penta-substituted.[3] Only one aromatic proton remains (position 6). Expect a single, weak band ~3050–3080 cm⁻¹, unlike the multiple bands seen in mono-substituted benzenes.

  • Alkyl C-H Stretch (2980 – 2850 cm⁻¹):

    • Expectation: Moderate intensity, multiple bands.

    • Assignment:

      • ~2980 cm⁻¹: Asymmetric CH₃ (Ethoxy/Methyl).

      • ~2930 cm⁻¹: Asymmetric CH₂ (Ethoxy).

      • ~2870 cm⁻¹: Symmetric CH₃.

  • The "Fermi Doublet" (Aldehyde C-H):

    • Expectation: Two bands at ~2820 cm⁻¹ and ~2720 cm⁻¹ .

    • Mechanism: Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration (~1390 cm⁻¹).[4]

    • Diagnostic Value: The band at 2720 cm⁻¹ is the "Gold Standard" for aldehydes. It usually sits in a clear window, separated from alkyl C-H bands.

Region 2: The Carbonyl & Double Bond Region (1750 – 1500 cm⁻¹)

This is the primary confirmation of the oxidation state.

  • C=O Stretch (Carbonyl):

    • Target Frequency:1695 – 1715 cm⁻¹ .

    • Shift Analysis: Typical aromatic aldehydes absorb ~1700 cm⁻¹.

      • Effect of F (Ortho/Meta): Inductive withdrawal (-I) by fluorine tends to increase the frequency (shortening the C=O bond).

      • Effect of OEt (Meta to CHO): Minimal resonance donation to the carbonyl, so the inductive effect of F dominates.

      • Prediction: Expect the band to be slightly blue-shifted (higher wavenumber) compared to non-fluorinated analogs, likely near 1710 cm⁻¹ .

  • Aromatic Ring Skeletal Vibrations (C=C):

    • Target: Pair of bands at 1600 cm⁻¹ and 1500 cm⁻¹ .[5]

    • Note: Fluorinated rings often show intensified bands in this region due to the high polarity of the C-F bond changing the dipole moment during ring expansion/contraction.

Region 3: The Fingerprint & Functional Region (1500 – 1000 cm⁻¹)

This region confirms the specific substitution pattern.

  • C-F Stretching (The Dominant Feature):

    • Target:1000 – 1400 cm⁻¹ (Very Strong, Broad).

    • Specificity: Aromatic C-F bonds are exceptionally strong absorbers. Expect intense bands around 1250–1350 cm⁻¹ . These will likely obscure weaker C-H bending modes.

  • Ether C-O-C Stretch:

    • Target:1200 – 1275 cm⁻¹ (Asymmetric) and 1020 – 1075 cm⁻¹ (Symmetric).

    • Overlap Warning: The asymmetric ether stretch often overlaps with C-F stretches. The symmetric stretch (~1050 cm⁻¹) is usually distinct.

Comparative Analysis: Product vs. Alternatives

This section guides the researcher in distinguishing the product from likely process impurities.

Scenario A: Product vs. Precursor (Benzyl Alcohol Derivative)

If the synthesis involves the oxidation of 5-Ethoxy-2,3-difluoro-4-methylbenzyl alcohol:

FeatureTarget Aldehyde Precursor (Alcohol) Status
3200–3500 cm⁻¹ Absent (Clean baseline)Broad, Strong O-H Critical Check
1700 cm⁻¹ Strong, Sharp (C=O) Absent (or weak impurity)Confirmation
2720 cm⁻¹ Present (Fermi Doublet) AbsentConfirmation
Scenario B: Product vs. Over-Oxidized Impurity (Carboxylic Acid)

Storage of aldehydes can lead to oxidation into 5-Ethoxy-2,3-difluoro-4-methylbenzoic acid.

FeatureTarget Aldehyde Impurity (Acid) Status
O-H Region AbsentVery Broad (3300–2500 cm⁻¹) diagnostic "Hump"
C=O Frequency ~1710 cm⁻¹ (Sharp)~1680–1700 cm⁻¹ (Broad)Shift Lower
C-O Stretch Ether only (~1250)C-O (Acid) + EtherComplex

Visualizing the Interpretation Logic

The following diagram illustrates the decision logic for validating the spectrum.

IRSpectralLogic Start Acquire Spectrum (ATR/Transmission) CheckOH Check 3200-3500 cm⁻¹ (O-H Region) Start->CheckOH BroadBand Broad Band Present? CheckOH->BroadBand Impurity Impurity Detected: Alcohol or Acid BroadBand->Impurity Yes CheckCO Check 1690-1720 cm⁻¹ (C=O Region) BroadBand->CheckCO No StrongPeak Strong Sharp Peak? CheckCO->StrongPeak NoAldehyde Error: Not an Aldehyde StrongPeak->NoAldehyde No CheckFermi Check 2700-2850 cm⁻¹ (Fermi Doublet) StrongPeak->CheckFermi Yes DoubletPresent Doublet Visible? CheckFermi->DoubletPresent CheckCF Check 1000-1400 cm⁻¹ (C-F / C-O Region) DoubletPresent->CheckCF Yes (2720 cm⁻¹) DoubletPresent->CheckCF Weak/Obscured (Proceed with caution) StrongAbs Intense/Broad Bands? CheckCF->StrongAbs Final Identity Confirmed: This compound StrongAbs->Final Yes

Caption: Logical workflow for confirming this compound identity via IR.

Scientific Validation & Troubleshooting

To ensure "Trustworthiness" in your data, follow these validation steps:

  • The "Polystyrene Test": Before running your sample, run a standard polystyrene film. If the peak at 1601 cm⁻¹ is shifted by >1 cm⁻¹, your instrument requires calibration.

  • Water Vapor Correction: The region around 1600 cm⁻¹ (critical for aromatic C=C) is susceptible to atmospheric water vapor interference. Ensure your background scan is current (within 30 mins).

  • Baseline Flatness: Due to the high refractive index of fluorinated compounds, ATR spectra may show a sloping baseline. Apply an "ATR Correction" algorithm (available in most FTIR software) to normalize intensities for comparison with transmission libraries.

References
  • NIST Chemistry WebBook. Benzaldehyde, 4-methyl- (IR Spectrum). National Institute of Standards and Technology.[6] [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes and Fermi Resonance.[Link]

  • PubChem. 2,3-Difluorobenzaldehyde (Spectral Data). National Library of Medicine. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Aromatics and Substitution Patterns.[Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Aldehydes).[Link]

Sources

Comparative Reactivity Guide: Fluorinated vs. Non-Fluorinated Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and organic synthesis, the strategic introduction of fluorine into aromatic aldehydes is more than a structural modification—it is a precise tuning of electronic and physicochemical properties. This guide compares Benzaldehyde (non-fluorinated) with its Fluorinated Isomers (2-F, 3-F, 4-F) .

Key Takeaway: While fluorine is the most electronegative element, its effect on benzaldehyde reactivity is position-dependent due to the "tug-of-war" between Inductive withdrawal (-I) and Resonance donation (+R).

  • 3-Fluorobenzaldehyde is the most electrophilic (highest reactivity toward nucleophiles).

  • 4-Fluorobenzaldehyde mimics the sterics of the parent benzaldehyde but offers enhanced metabolic stability with only a marginal increase in electrophilicity.

Mechanistic Underpinnings: The "Fluorine Effect"[1]

To predict reactivity, one must understand how fluorine perturbs the carbonyl carbon's electron density.

The Electronic Tug-of-War
  • Inductive Effect (-I): Fluorine pulls electron density through the sigma bond framework, making the ring and the attached carbonyl carbon more positive (electrophilic). This effect drops off with distance (

    
    ).
    
  • Resonance Effect (+R): Through

    
    -orbital overlap, fluorine donates electron density back into the ring. This competes with the -I effect.
    
Positional Impact
  • Meta (3-F): The fluorine is in a position where resonance effects cannot delocalize electron density to the carbonyl carbon. Only the strong electron-withdrawing Inductive effect (-I) operates.

    • Result: Significantly increased electrophilicity.

  • Para (4-F): The resonance effect (+R) pushes electron density directly toward the carbonyl carbon, counteracting the inductive withdrawal (-I).

    • Result: The net effect is nearly neutral or weakly deactivating compared to the meta isomer.

  • Ortho (2-F): Strong inductive effect (-I), but steric hindrance and field effects can complicate nucleophilic approach.

Visualizing Electronic Vectors

The following diagram illustrates the net electron density flow affecting the carbonyl group.

ElectronicEffects cluster_legend Legend key Red Arrow = Electron Withdrawal (-I) Blue Arrow = Electron Donation (+R) Benz Benzaldehyde (Reference) Meta 3-Fluorobenzaldehyde (High Electrophilicity) Para 4-Fluorobenzaldehyde (Moderate Electrophilicity) Meta->Meta -I Dominates (No +R cancellation) Para->Para +R opposes -I (Partial Cancellation)

Figure 1: Net electronic influence on the carbonyl carbon. Red indicates strong de-shielding (higher reactivity), while Blue indicates resonance stabilization.

Quantitative Comparison Data

The following table synthesizes physicochemical constants and reactivity metrics.

PropertyBenzaldehyde4-Fluorobenzaldehyde3-Fluorobenzaldehyde2-Fluorobenzaldehyde
Hammett Constant (

)
0.00 (Ref)0.06 (Para)0.34 (Meta)N/A (Ortho effect)
Electronic Nature NeutralWeakly WithdrawingStrongly Withdrawing Strong -I / Steric
LogP (Lipophilicity) 1.481.601.581.55
Boiling Point 178 °C181 °C175 °C174 °C
Nucleophilic Reactivity Baseline1.2x Baseline2.5x - 3.0x Baseline Variable (Steric)
Metabolic Stability Low (Rapid Oxidation)High (Blocks para-hydroxylation)ModerateModerate

Note on Hammett Constants: A positive


 value indicates electron withdrawal. The significantly higher value for 3-F (

) confirms it is the most reactive toward nucleophiles like hydride agents or amines [1].

Experimental Protocol: Comparative Reduction

To validate the reactivity differences, we utilize a standard Sodium Borohydride (NaBH₄) reduction. This reaction is governed by the electrophilicity of the carbonyl carbon.

Objective

Compare the reduction rate of 4-fluorobenzaldehyde vs. 3-fluorobenzaldehyde to their corresponding benzyl alcohols.

Workflow Diagram

ReactionWorkflow Start Start: Dissolve Aldehyde (1.0 eq) in MeOH (0.5 M) Reagent Add NaBH4 (0.5 eq) Slow addition at 0°C Start->Reagent Monitor Monitor via TLC/GC-MS (t = 5, 15, 30 min) Reagent->Monitor Quench Quench with sat. NH4Cl (Protonation of Alkoxide) Monitor->Quench Upon disappearance of SM Extract Extract with DCM Dry over MgSO4 Quench->Extract Analyze Calculate Conversion % Compare Rates Extract->Analyze

Figure 2: Standardized reduction workflow for comparative kinetics.

Step-by-Step Methodology
  • Preparation: In a flame-dried flask, dissolve 5.0 mmol of the specific benzaldehyde in 10 mL of anhydrous Methanol (MeOH).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Lower temperature allows for better differentiation of reaction rates.

  • Addition: Add Sodium Borohydride (NaBH₄) (95 mg, 2.5 mmol, 0.5 eq) portion-wise over 2 minutes.

    • Note: Theoretically, 0.25 eq of NaBH₄ reduces 1 eq of aldehyde, but 0.5 eq ensures completion.

  • Monitoring: Spot TLC (Hexane/EtOAc 4:1) every 5 minutes.

  • Quenching: Once starting material is consumed, add 5 mL saturated NH₄Cl solution.

  • Workup: Extract with Dichloromethane (3 x 10 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.

Expected Results
  • 3-Fluorobenzaldehyde: Reaction is extremely rapid (< 5 mins at 0°C) due to the strong electron-withdrawing nature of the meta-fluorine (

    
    ).
    
  • 4-Fluorobenzaldehyde: Reaction is comparable to, or slightly faster than, unsubstituted benzaldehyde (~10-15 mins).

  • Benzaldehyde: Baseline reaction time (~15 mins).

Applications in Drug Design[2][3]

Metabolic Blocking

In drug discovery, the aldehyde is often a precursor to a scaffold, but the phenyl ring is a site of metabolic liability.

  • Cytochrome P450: These enzymes often hydroxylate the para-position of phenyl rings to facilitate excretion.

  • The Advantage: Substituting Benzaldehyde with 4-Fluorobenzaldehyde blocks this specific metabolic "soft spot" without significantly altering the steric profile (Van der Waals radius: H = 1.20 Å, F = 1.47 Å) [2].

Bioisosterism

Fluorine acts as a bioisostere for hydrogen but increases lipophilicity (LogP).

  • Application: If a drug candidate derived from benzaldehyde is too polar to cross the Blood-Brain Barrier (BBB), switching to a fluorinated analog (2-F, 3-F, or 4-F) increases lipophilicity (LogP ~1.6 vs 1.48) and membrane permeability.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68023, 4-Fluorobenzaldehyde.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

A Researcher's Guide to Comparative Biological Activity Profiling: The Case of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the comparative biological evaluation of a novel series of synthetic compounds, using 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde as our parent molecule. In drug discovery and development, it is not enough to synthesize a new chemical entity; we must rigorously and systematically evaluate its biological activity relative to structurally similar analogs. This process allows us to establish structure-activity relationships (SAR), identify the most promising lead candidates, and understand the molecular modifications that govern efficacy and selectivity.

This document is structured to guide researchers through the logic of experimental design, the execution of validated protocols, and the interpretation of comparative data. We will proceed with a hypothetical study focused on evaluating the anticancer activity of a focused library of analogs, a common application for novel aromatic aldehydes.

Rationale and Analog Design: Establishing a Structure-Activity Relationship (SAR) Hypothesis

The parent compound, this compound, possesses several features that are of interest in medicinal chemistry: a reactive aldehyde group, a substituted aromatic ring, and electron-withdrawing fluorine atoms, which can influence metabolic stability and binding interactions. Our primary hypothesis is that systematic modifications to the ethoxy group and the methyl group will significantly impact cytotoxic activity against cancer cell lines.

To test this, we have designed a small, focused library of four analogs (see Table 1) for a comparative study. The choice of analogs is deliberate:

  • Analog 1 (Parent Compound): Serves as our baseline for comparison.

  • Analog 2 (Methoxy substitution): Explores the effect of a smaller alkoxy group, which may alter steric hindrance and hydrogen bonding potential.

  • Analog 3 (Isopropoxy substitution): Investigates the impact of a bulkier alkoxy group, potentially enhancing lipophilicity.

  • Analog 4 (Trifluoromethyl substitution): Replaces the methyl group with a strong electron-withdrawing group, which can drastically alter the electronic properties of the aromatic ring.

Table 1: Compound Structures for Comparative Analysis

Compound IDStructureR1 (Position 5)R2 (Position 4)
Analog 1 This compound-OCH2CH3-CH3
Analog 2 5-Methoxy-2,3-difluoro-4-methylbenzaldehyde-OCH3-CH3
Analog 3 5-Isopropoxy-2,3-difluoro-4-methylbenzaldehyde-OCH(CH3)2-CH3
Analog 4 5-Ethoxy-2,3-difluoro-4-(trifluoromethyl)benzaldehyde-OCH2CH3-CF3

Experimental Design: A Validated Workflow for Comparative Cytotoxicity Screening

To ensure our results are robust, reproducible, and directly comparable, we will employ a standardized workflow for in vitro cytotoxicity screening. The overall process is designed to move from a broad screening assay to a more specific measure of cell viability.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Data Analysis A Prepare Stock Solutions (10 mM in DMSO) B Seed A549 Cancer Cells (96-well plate, 5000 cells/well) A->B C Dose-Response Treatment (8 concentrations, 0.1-100 µM) B->C D Incubate for 48 hours C->D E MTT Assay for Viability D->E F Measure Absorbance (570 nm) E->F Data Acquisition G Calculate % Viability vs. Control F->G H Non-linear Regression (log[inhibitor] vs. response) G->H I Determine IC50 Values H->I

Caption: Workflow for comparative in vitro cytotoxicity screening.

Choice of Cell Line: A549 Human Lung Carcinoma

For this comparative study, we have selected the A549 human lung carcinoma cell line. This is an adherent epithelial cell line that is widely used and well-characterized in cancer research, making it an excellent choice for initial cytotoxicity screening. Its robustness and reproducibility in assays like the MTT assay ensure that variability between experiments is minimized, which is critical for comparing the potency of different analogs.

Primary Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is directly proportional to the number of viable cells.

Trustworthiness of the Method: This assay is a self-validating system. We include several controls in every plate:

  • Vehicle Control: Cells treated with the same concentration of DMSO (the solvent for our compounds) as the highest dose of the analogs. This ensures that the solvent itself is not causing cytotoxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin) is run in parallel to confirm that the assay system is responsive to cytotoxic effects.

  • Blank Control: Wells containing media but no cells, to provide a baseline for absorbance readings.

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: A549 cells are seeded into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. The plate is then incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of each analog from a 10 mM DMSO stock solution. The final concentrations in the wells should range from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, the medium is removed from the wells, and 100 µL of fresh medium containing the respective concentrations of the analogs is added. Each concentration is tested in triplicate.

  • Incubation: The plate is incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated on an orbital shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

Results: Comparative Analysis of Cytotoxicity

The cytotoxic activity of each analog is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.

Table 2: Comparative Cytotoxicity (IC50) of Benzaldehyde Analogs against A549 Cells

Compound IDR1 GroupR2 GroupIC50 (µM) ± SD
Analog 1 -OCH2CH3-CH325.4 ± 2.1
Analog 2 -OCH3-CH348.9 ± 3.5
Analog 3 -OCH(CH3)2-CH315.8 ± 1.7
Analog 4 -OCH2CH3-CF35.2 ± 0.6
Doxorubicin (Positive Control)0.8 ± 0.1

SD: Standard Deviation from three independent experiments.

Discussion and Structure-Activity Relationship (SAR) Insights

The data presented in Table 2 allows for a clear, objective comparison of the biological activity of our synthesized analogs.

Caption: Structure-Activity Relationship (SAR) summary diagram.

  • Impact of Alkoxy Group (R1): A clear trend is observed with the size of the alkoxy group at position 5. The parent ethoxy compound (Analog 1, IC50 = 25.4 µM) is more potent than the smaller methoxy analog (Analog 2, IC50 = 48.9 µM). Increasing the steric bulk and lipophilicity further with an isopropoxy group (Analog 3, IC50 = 15.8 µM) leads to a further increase in potency. This suggests that a larger, more lipophilic group at this position may enhance membrane permeability or improve binding affinity with the intracellular target.

  • Impact of R2 Substitution: The most dramatic increase in activity was observed when the methyl group at position 4 was replaced with a trifluoromethyl (CF3) group. Analog 4 (IC50 = 5.2 µM) is nearly five times more potent than its parent compound (Analog 1). The CF3 group is a strong electron-withdrawing group, which significantly alters the electronic distribution of the aromatic ring. This could enhance the reactivity of the aldehyde or strength

Efficiency comparison of different synthetic routes to substituted benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Selection

The synthesis of substituted benzaldehydes is a cornerstone of medicinal chemistry, serving as the entry point for diverse pharmacophores including stilbenes, chalcones, and benzylamines. While classical methods like Vilsmeier-Haack remain staples for electron-rich systems, modern drug development demands higher atom economy, milder conditions, and broader functional group tolerance.

This guide objectively compares four distinct synthetic pathways, evaluating them on efficiency (yield/time) , green metrics (E-factor/Atom Economy) , and scalability .

Strategic Route Selection

Do not default to a single method. Use this decision matrix to select the optimal route based on your starting material's electronic nature and available functional groups.

RouteSelection Start Starting Material ElectronRich Electron-Rich Arene (OH, OR, NR2) Start->ElectronRich ElectronPoor Electron-Neutral/Poor Arene (H, Alkyl, Halogen) Start->ElectronPoor BenzylAlc Benzyl Alcohol Start->BenzylAlc ArylHalide Aryl Halide (Cl, Br, I) Start->ArylHalide VH Vilsmeier-Haack (POCl3/DMF) ElectronRich->VH General RT Reimer-Tiemann (Phenols only) ElectronRich->RT Phenols (Ortho) GK Gattermann-Koch (CO/HCl/AlCl3) ElectronPoor->GK Alkylbenzenes PdCarb Pd-Catalyzed Reductive Carbonylation ElectronPoor->PdCarb Halides Oxidation Aerobic Oxidation (Catalytic Ru or Au) BenzylAlc->Oxidation Greenest Route ArylHalide->PdCarb High Value/Late Stage

Figure 1: Decision tree for selecting the optimal synthetic route based on substrate electronics and availability.

Deep Dive: Synthetic Methodologies

Route A: Electrophilic Aromatic Substitution (Formylation)

Best for: Electron-rich substrates (phenols, anilines, ethers). Primary Method: Vilsmeier-Haack Reaction.[1][2]

The Vilsmeier-Haack reaction remains the gold standard for activating electron-rich aromatic rings. It utilizes the Vilsmeier reagent (chloroiminium ion), generated in situ from DMF and POCl₃.

Mechanism & Causality: The reaction succeeds because the chloroiminium ion is a weak electrophile; it discriminates effectively, reacting only with activated positions (ortho/para to donors) without polymerizing the substrate. The final hydrolysis step is critical to release the aldehyde from the iminium salt intermediate.

VilsmeierMech DMF DMF + POCl3 VReagent Chloroiminium Ion (Vilsmeier Reagent) DMF->VReagent -PO2Cl2(-) Attack Electrophilic Attack on Arene VReagent->Attack Intermed Iminium Salt Intermediate Attack->Intermed -HCl Hydrolysis Hydrolysis (H2O/NaOAc) Intermed->Hydrolysis Product Substituted Benzaldehyde Hydrolysis->Product -NHMe2

Figure 2: Mechanistic flow of the Vilsmeier-Haack formylation.

Protocol 1: Standard Vilsmeier-Haack Formylation

  • Substrate: 4-Methoxybenzene (Anisole)

  • Reagents: POCl₃ (1.2 equiv), DMF (1.5 equiv), 1,2-Dichloroethane (DCE).

  • Reagent Formation: Cool DMF (1.5 equiv) in DCE to 0°C. Add POCl₃ (1.2 equiv) dropwise under N₂. Stir 30 min to form the white precipitate (Vilsmeier salt).

  • Addition: Add anisole (1.0 equiv) dropwise.

  • Reaction: Heat to 70°C for 4 hours. Monitor by TLC.[3][4]

  • Workup: Pour reaction mixture onto crushed ice containing NaOAc (to buffer pH ~5). Stir vigorously for 1h to hydrolyze the iminium salt. Extract with DCM.

  • Validation: 1H NMR should show aldehyde proton singlet at ~9.8 ppm.

Route B: Transition Metal-Catalyzed Reductive Carbonylation

Best for: Aryl halides (Cl, Br, I) lacking electron-donating groups. Advantage: Avoids harsh Lewis acids; high functional group tolerance.[5]

Traditional formylation (Gattermann-Koch) fails on deactivated rings. Palladium-catalyzed reductive carbonylation converts aryl halides directly to aldehydes using CO (or surrogates) and a hydride source (silanes or formates).[6]

Key Insight: The use of Polyethylene Glycol (PEG-400) as a solvent allows for a "ligandless" Pd(OAc)₂ system. PEG stabilizes Pd nanoparticles in situ, preventing aggregation and allowing catalyst recycling.

Protocol 2: Green Reductive Carbonylation (Ligandless)

  • Source: Adapted from Han et al. (2017).[5]

  • Substrate: 4-Bromo-nitrobenzene.

  • Reagents: Pd(OAc)₂ (1 mol%), Et₃SiH (1.5 equiv), PEG-400, CO balloon (1 atm).

  • Setup: In a dried flask, dissolve aryl halide (1 mmol) and Pd(OAc)₂ (0.01 mmol) in PEG-400 (2 mL).

  • Activation: Purge with CO gas (balloon) 3 times.

  • Reduction: Inject Et₃SiH (1.5 mmol) via syringe.

  • Reaction: Stir at 50°C for 6-12 hours.

  • Workup: Extract with ether. PEG layer containing Pd can be recycled.[5]

  • Efficiency: Yields typically >90%.[7] High chemoselectivity (nitro group remains intact).

Route C: Aerobic Oxidation of Benzyl Alcohols

Best for: Converting benzyl alcohol precursors (often from reduction of esters/acids). Advantage: Highest Atom Economy; Green Chemistry compliant.[8]

Stoichiometric oxidants (PCC, MnO₂) generate massive toxic waste. Catalytic aerobic oxidation uses O₂ as the terminal oxidant, producing only water as a byproduct.

Protocol 3: Ru/Al₂O₃ Catalyzed Aerobic Oxidation

  • Catalyst: 5% Ru/Al₂O₃.

  • Conditions: Toluene, O₂ (1 atm), 80°C.

  • Reaction: Mix benzyl alcohol (10 mmol) and Ru/Al₂O₃ (100 mg) in toluene (10 mL).

  • Oxidation: Bubble O₂ or stir under O₂ balloon at 80°C for 2h.

  • Purification: Filter catalyst (reusable). Evaporate solvent.[3]

  • Note: Selectivity is >99% for aldehyde vs acid due to the specific surface electronics of the Al₂O₃ support preventing over-oxidation.

Comparative Analysis

The following table contrasts the efficiency of these routes for synthesizing 4-Methoxybenzaldehyde (p-Anisaldehyde) .

MetricVilsmeier-HaackGattermann-KochPd-Reductive CarbonylationAerobic Oxidation (Ru/Al2O3)
Starting Material AnisoleAnisole4-Bromoanisole4-Methoxybenzyl Alcohol
Reagents POCl₃, DMFCO, HCl, AlCl₃CO, Et₃SiH, Pd(cat)O₂, Ru(cat)
Atom Economy Low (PO₂Cl₂⁻ waste)ModerateHigh (if recycling Pd)Very High (H₂O byproduct)
E-Factor High (>10)High (>5)Low (<5)Very Low (<1)
Yield 85-90%Fails (Lewis acid complexes OMe)90-95%>95%
Safety Corrosive (POCl₃)Toxic Gas (CO), High PressureToxic Gas (CO)Flammability (O₂/Solvent)
Scalability Good (Industrial standard)Difficult (Corrosion/Gas)Moderate (Catalyst cost)Excellent
Technical Commentary
  • Vilsmeier-Haack is robust but generates stoichiometric phosphorus waste, making it less ideal for large-scale green manufacturing despite its reliability.

  • Gattermann-Koch is historically significant but practically obsolete for electron-rich substrates like anisole because the Lewis acid (AlCl₃) coordinates to the oxygen, deactivating the ring and preventing reaction.

  • Pd-Carbonylation is the method of choice for Late-Stage Functionalization (LSF) in drug discovery, where the aryl halide is installed early, and the aldehyde is revealed only when needed to avoid side reactions.

References

  • Vilsmeier-Haack Mechanism & Scope

    • A Head-to-Head Comparison of Vilsmeier-Haack and Friedel-Crafts Formylation. BenchChem. Link

    • Vilsmeier-Haack Reaction.[1][2] Chemistry Steps.[3][8][9][10][11][12][13] Link

  • Pd-Catalyzed Carbonylation

    • Han, W., et al. (2017).[5] Ligandless Palladium-Catalyzed Reductive Carbonylation of Aryl Iodides under Ambient Conditions.[5] Synlett.[5][3][13] Link

    • Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate. Organic Chemistry Portal. Link

  • Green Oxidation

    • Sustainable Solvent-Free Selective Oxidation of Benzyl Alcohol Using Ru(0) Supported on Alumina. MDPI. Link

    • Effect of Ultrasound on the Green Selective Oxidation of Benzyl Alcohol. MDPI. Link

  • Industrial & General Reviews

    • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters (ACS). Link

    • Sommelet Reaction - Scope and Mechanism.[3][13][14][15] Grokipedia. Link

Sources

Validating Benzaldehyde Derivatives: A Comparative Guide to Spectroscopic & Chromatographic Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes landscape of drug development, benzaldehyde derivatives serve as linchpin intermediates for pharmacophores ranging from anticancer Schiff bases to anti-diabetic agents. However, the electrophilic nature of the aldehyde moiety makes these compounds prone to oxidation (to benzoic acids) and condensation side-reactions.

This guide compares the "performance" of validation methodologies—specifically contrasting Quantitative NMR (qNMR) against standard HPLC-UV and GC-MS workflows. While chromatographic methods offer superior sensitivity for trace impurities, this guide argues that multi-dimensional NMR provides the requisite structural certainty for validating complex substitution patterns in novel therapeutics.

Part 1: Comparative Analysis of Validation Methodologies

For a Senior Application Scientist, the choice of validation method is not arbitrary; it is dictated by the physicochemical properties of the derivative (volatility, polarity) and the specific data required (purity vs. structural elucidation).

Table 1: Performance Matrix of Analytical Techniques for Benzaldehyde Derivatives
FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography - Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Utility Purity quantification of non-volatile/thermally labile derivatives.[1]Identification of volatile impurities & mass fragmentation fingerprinting.Absolute purity determination & unambiguous structural elucidation.
Specificity High (dependent on column chemistry). Can struggle with positional isomers (e.g., 2- vs 3-nitrobenzaldehyde).Very High . Mass spectral library matching (NIST) confirms identity.Ultimate . J-coupling constants distinguish positional isomers clearly.
Sensitivity Excellent (UV/Fluorescence). Detects ppm-level impurities.High . Good for trace solvent/starting material analysis.Moderate . Typically requires >1 mg sample; lower sensitivity than MS.
Sample Integrity Non-destructive (if fraction collected).Destructive. Thermal degradation possible for labile Schiff bases.Non-destructive.[1] Sample can be recovered.[2][3]
Throughput High (Automated injections).Moderate (Cool-down cycles required).Low to Moderate (Longer acquisition for high S/N).
Causality Relies on retention time comparison (relative).Relies on m/z and fragmentation (intrinsic).Relies on nuclear spin properties (intrinsic & absolute).
Expert Insight: The Case for Orthogonal Validation

Relying solely on HPLC is a common pitfall. For example, 3-nitrobenzaldehyde and 4-nitrobenzaldehyde may co-elute on standard C18 columns due to similar polarities. However, their 1H NMR signatures are distinct: the aldehyde proton in the 3-isomer appears as a singlet (or fine triplet) due to meta-coupling, while the 4-isomer shows a clean doublet due to ortho-coupling, or a singlet if the ring system isolates it. Therefore, a self-validating protocol must combine chromatographic purity (HPLC) with structural certainty (NMR).

Part 2: Deep Dive – Spectroscopic Validation Logic

Nuclear Magnetic Resonance (NMR)

NMR is the "gold standard" because it provides connectivity data. For benzaldehyde derivatives, the -CHO proton is a diagnostic probe.

  • Chemical Shift Logic: The aldehyde proton typically resonates at 9.5–10.5 ppm .

    • Electron Withdrawing Groups (EWG) (e.g., -NO₂, -Cl) at the para or ortho position deshield the proton, shifting it downfield (higher ppm).

    • Electron Donating Groups (EDG) (e.g., -OCH₃, -OH) shield the proton, shifting it upfield.

  • Coupling Constants (

    
     values): 
    
    • Ortho-coupling (

      
      ): ~7–9 Hz.
      
    • Meta-coupling (

      
      ): ~1–3 Hz.
      
    • Para-coupling (

      
      ): <1 Hz (often unresolved).
      
Infrared Spectroscopy (FT-IR)

IR is used for rapid "Go/No-Go" decision making during synthesis.

  • C=O Stretch: Strong band at 1680–1710 cm⁻¹ .

    • Validation Check: If synthesizing a Schiff base, this peak must disappear.

  • C-H Stretch (Aldehyde): distinct doublet (Fermi resonance) at ~2720 cm⁻¹ and ~2820 cm⁻¹ . This is a unique identifier for the aldehyde group, separating it from ketones or acids.

Mass Spectrometry (MS)[1][4]
  • Fragmentation: Benzaldehyde derivatives characteristically lose the formyl hydrogen (

    
    ) and the carbonyl group (
    
    
    
    , loss of CHO).
  • McLafferty Rearrangement: Observed in derivatives with alkyl chains (e.g., 4-butylbenzaldehyde).

Part 3: Experimental Protocol (Self-Validating System)

Objective: Synthesis and Validation of a Schiff Base (4-methoxybenzylidene-4-nitroaniline) from 4-methoxybenzaldehyde.

Workflow Diagram

The following diagram illustrates the synthesis pathway and the critical control points (CCPs) where spectroscopic validation is mandatory to ensure scientific integrity.

ValidationWorkflow Start Starting Material: 4-Methoxybenzaldehyde Reaction Condensation Reaction (Ethanol, Reflux, Acid Cat.) Start->Reaction TLC In-Process Control (TLC) Disappearance of SM Reaction->TLC Crude Crude Product (Precipitate) TLC->Crude Complete Purification Recrystallization (Hot Ethanol) Crude->Purification Final Final Product: Schiff Base Purification->Final IR_Check FT-IR Validation: Loss of C=O (1700 cm⁻¹) Gain of C=N (1620 cm⁻¹) Final->IR_Check Rapid ID NMR_Check 1H NMR Validation: Azomethine Singlet (8.5 ppm) No Aldehyde Peak (9.8 ppm) Final->NMR_Check Structural Cert.

Figure 1: Synthesis and validation workflow for benzaldehyde-derived Schiff bases, highlighting Critical Control Points (CCPs).

Step-by-Step Methodology
  • Reaction Setup:

    • Dissolve 4-methoxybenzaldehyde (1.0 eq) and 4-nitroaniline (1.0 eq) in absolute ethanol.

    • Add catalytic glacial acetic acid (2-3 drops). Causality: Acid activates the carbonyl carbon, facilitating nucleophilic attack by the amine.

    • Reflux for 2–4 hours.

  • In-Process Control (TLC):

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Visualization: UV lamp (254 nm).

    • Validation Criteria: Complete disappearance of the benzaldehyde spot (

      
      ).
      
  • Work-up & Purification:

    • Cool to room temperature.[4] Filter the precipitate.

    • Recrystallize from hot ethanol. Causality: Removes unreacted starting materials and soluble impurities.

  • Spectroscopic Validation (The "Product Performance" Test):

    • FT-IR (KBr pellet): Confirm absence of peaks at 1680–1700 cm⁻¹ (C=O). Confirm presence of strong band at 1600–1625 cm⁻¹ (C=N imine stretch).

    • 1H NMR (DMSO-d6, 400 MHz):

      • Look for the Azomethine proton (-CH=N-) : Singlet at

        
         8.4–8.8 ppm.
        
      • Verify Integration : The ratio of the azomethine proton to the methoxy protons (-OCH₃,

        
         3.8 ppm) must be 1:3.
        
      • Self-Validation Check: If a small singlet appears at

        
         9.8 ppm, the reaction is incomplete (residual aldehyde).
        

Part 4: Logic Visualization – NMR Decision Tree

This diagram guides the researcher in interpreting the aromatic region of the NMR spectrum to validate the substitution pattern of the benzaldehyde derivative.

NMR_Logic Start Analyze Aromatic Region (6.5 - 8.5 ppm) Symmetry Is the splitting pattern symmetric (AA'BB')? Start->Symmetry Para Para-Substituted (1,4-disubstituted) Symmetry->Para Yes (2 doublets) MetaOrtho Check Multiplicity of protons Symmetry->MetaOrtho No Singlet Isolated Singlet present? MetaOrtho->Singlet Meta Meta-Substituted (1,3-disubstituted) (Singlet = H between substituents) Singlet->Meta Yes Ortho Ortho-Substituted (1,2-disubstituted) (Complex multiplet) Singlet->Ortho No

Figure 2: Decision logic for assigning substitution patterns in benzaldehyde derivatives based on 1H NMR splitting patterns.

References

  • NIST Chemistry WebBook. Benzaldehyde IR Spectrum. National Institute of Standards and Technology.[2] Retrieved from [Link]

  • MDPI Pharmaceuticals. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives. Retrieved from [Link]

  • Indian Academy of Sciences. (2001). Overtone spectroscopy of some benzaldehyde derivatives. Retrieved from [Link]

Sources

Advanced Applications & Derivatives

Application Note: Biological Screening of Novel Compounds Derived from 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

[1]

Executive Summary

This guide outlines the biological evaluation protocols for novel chemical entities (NCEs) synthesized from the scaffold 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde (CAS: 1345413-73-1).[1]

This specific scaffold is a high-value intermediate in medicinal chemistry. The 2,3-difluoro substitution pattern is strategically designed to block metabolic labile sites and enhance lipophilicity, while the 5-ethoxy group provides hydrogen-bond acceptor capabilities and steric bulk.[1] Derivatives of this scaffold (typically Schiff bases, hydrazones, or chalcones) often exhibit potent antimicrobial and antiproliferative activities due to the "fluorine effect," which facilitates membrane permeation and specific protein binding.

This document provides standardized workflows for solubility profiling , antimicrobial susceptibility testing (MIC) , and in vitro cytotoxicity screening (MTT) to ensure reproducible, high-quality data.

Screening Workflow & Logic

The screening campaign follows a funnel approach, eliminating poor candidates early to conserve resources.

ScreeningWorkflowStartLibrary Synthesis(Benzaldehyde Derivatives)QCQC & Purity Check(>95% by HPLC/NMR)Start->QCSolubilitySolubility Profiling(DMSO Tolerance)QC->SolubilityPrimaryScreenPrimary Screen (Single Dose)@ 10 µM or 50 µg/mLSolubility->PrimaryScreenDecision>50% Inhibition?PrimaryScreen->DecisionDecision->StartNo (Discard)SecondaryScreenSecondary Screen (Dose Response)Determination of IC50 / MICDecision->SecondaryScreenYesToxicityCounter-Screen(Mammalian Cytotoxicity)SecondaryScreen->ToxicityLeadLead Candidate(SAR Analysis)Toxicity->LeadHigh Selectivity Index

Figure 1: Hit-to-Lead screening workflow for fluorinated benzaldehyde derivatives.

Phase 1: Compound Management

The hydrophobicity of the ethoxy and methyl groups, combined with the fluorinated core, makes these compounds prone to precipitation in aqueous media. Proper solubilization is critical.

Protocol A: Stock Solution Preparation
  • Weighing: Weigh 1–2 mg of the derivative into a sterile 1.5 mL microcentrifuge tube.

  • Solvent: Dissolve in 100% sterile DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 10 mg/mL master stock.

    • Note: Avoid ethanol, as it evaporates during incubation, altering concentrations.

  • Sonication: Sonicate for 5–10 minutes at ambient temperature to ensure complete dissolution.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Working Solutions
  • Intermediate Dilution: Dilute the stock 1:10 in culture media immediately before use.

  • Final DMSO Limit: Ensure the final concentration of DMSO in the assay well is ≤ 0.5% (v/v) . Higher concentrations are cytotoxic and will generate false positives.

Phase 2: Antimicrobial Susceptibility (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens (e.g., S. aureus, E. coli). Standard: Modified CLSI M07-A10 Broth Microdilution.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin (Alamar Blue) solution (0.015% w/v).[1]

  • Plates: Sterile 96-well flat-bottom polystyrene plates.

Step-by-Step Protocol
  • Inoculum Preparation:

    • Prepare a bacterial suspension from fresh colonies in saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve ~10^6 CFU/mL.

  • Plate Setup:

    • Rows A-H: Add 100 µL of CAMHB to all wells.

    • Column 1: Add 100 µL of test compound (2x desired top concentration).

    • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat across to Column 10. Discard the final 100 µL.

    • Result: 2-fold dilution series (e.g., 64 µg/mL to 0.125 µg/mL).

  • Controls (Columns 11-12):

    • Growth Control: Bacteria + Media + DMSO (no drug).[1]

    • Sterility Control: Media only.

    • Positive Control: Ciprofloxacin or standard antibiotic.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to all test wells and growth control wells.

    • Final Volume: 200 µL/well.

    • Final Bacterial Density: ~5 × 10^5 CFU/mL.

  • Incubation: Incubate at 37°C for 18–24 hours (aerobic).

  • Readout (Resazurin Modification):

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for 1–4 hours.

    • Interpretation: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction of resazurin).[1]

    • MIC Definition: The lowest concentration well that remains blue.

Phase 3: In Vitro Cytotoxicity (MTT Assay)

Objective: Assess safety (selectivity index) or anticancer potential. Mechanism: Reduction of yellow MTT tetrazolium to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Materials
  • Cell Lines: HEK293 (Normal control) vs. A549/MCF-7 (Cancer targets).[1]

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.[1]

Step-by-Step Protocol
  • Seeding:

    • Seed cells at 5,000–10,000 cells/well in 100 µL media in 96-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing graded concentrations of the test compound (0.1 – 100 µM).

    • Critical: Include a "Vehicle Control" (Media + 0.5% DMSO) to normalize data.

  • Exposure: Incubate for 48 or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) directly to each well.

    • Incubate for 3–4 hours at 37°C. Observe for purple precipitate.

  • Solubilization:

    • Carefully aspirate media (do not disturb crystals).[1]

    • Add 100 µL of DMSO to dissolve formazan crystals.

    • Shake plate on an orbital shaker for 10 minutes.

  • Measurement:

    • Read Absorbance at 570 nm (Reference: 630 nm).

  • Calculation:

    
    [1]
    

Structure-Activity Relationship (SAR) Analysis

When interpreting data for this compound derivatives, focus on the following interactions:

SAR_LogicCoreBenzaldehyde CoreF_Atoms2,3-DifluoroCore->F_AtomsEthoxy5-Ethoxy GroupCore->EthoxyLinkerSchiff Base (-CH=N-)Core->LinkerEffect1Metabolic Stability(Blocks oxidation)F_Atoms->Effect1Effect2Lipophilicity(Membrane Permeation)F_Atoms->Effect2Effect3H-Bond Acceptor(Target Binding)Ethoxy->Effect3Linker->Effect3Metal Chelation

Figure 2: Mechanistic contributions of the scaffold substituents to biological activity.[1]

Data Interpretation Table
FeatureObservationImplication
High MIC (>64 µg/mL) Poor PermeabilityThe lipophilicity provided by the 2,3-difluoro group may be insufficient; consider adding a more hydrophobic tail to the Schiff base.[1]
High Cytotoxicity (IC50 < 5 µM) Non-specific ToxicityThe compound may be acting as a general membrane disruptor rather than a specific inhibitor.
Blue to Pink (Resazurin) Metabolic ActivityThe bacteria are viable. If the color change is slower than control, the compound may be bacteriostatic rather than bactericidal.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2][3] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][2][4] Wayne, PA: CLSI.[2]

  • Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.[5] [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Potential therapeutic uses of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Profiling and Synthetic Utility of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Executive Summary

This application note details the therapeutic potential and synthetic utility of This compound (CAS 1706446-37-8), a high-value fluorinated building block. While not an active pharmaceutical ingredient (API) itself, this intermediate serves as a critical scaffold for the development of Potassium-Competitive Acid Blockers (P-CABs) and Kinase Inhibitors . Its unique substitution pattern—combining metabolic blocking (2,3-difluoro), lipophilic tuning (5-ethoxy), and steric handling (4-methyl)—addresses key challenges in modern drug design: metabolic stability and target selectivity.

This guide provides a validated protocol for synthesizing benzimidazole-based P-CAB analogs using this aldehyde and an in vitro assay for assessing H⁺/K⁺-ATPase inhibition.

Therapeutic Rationale & Structural Analysis

The "Fluorine Effect" in Medicinal Chemistry

The 2,3-difluoro substitution pattern is a strategic design element. Fluorine atoms are bioisosteres of hydrogen but possess high electronegativity and a strong C-F bond energy (approx. 116 kcal/mol).

  • Metabolic Blockade: The C2 and C3 positions on the benzene ring are common sites for oxidative metabolism by Cytochrome P450 enzymes (CYP450). Fluorination at these sites blocks arene oxide formation, significantly extending the in vivo half-life (t1/2) of the final drug molecule.

  • Electronic Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of adjacent functional groups, potentially enhancing the binding affinity to the H⁺/K⁺-ATPase pump in the acidic environment of the parietal cell.

The Ethoxy/Methyl Motif
  • 5-Ethoxy Group: Provides a hydrogen bond acceptor site and increases lipophilicity (LogP), facilitating membrane permeability. It mimics the ether linkages found in established P-CABs like Tegoprazan and Vonoprazan .

  • 4-Methyl Group: Acts as a steric handle, locking the conformation of the molecule when bound to the target active site. It also serves as a metabolic "soft spot" for controlled clearance if benzylic oxidation is desired.

Table 1: Comparative Physicochemical Profile

PropertyThis compoundBenzaldehyde (Reference)Impact on Drug Design
Molecular Weight ~200.18 g/mol 106.12 g/mol Optimal fragment size for Fragment-Based Drug Discovery (FBDD).
LogP (Predicted) 2.8 - 3.21.48Enhanced membrane permeability; ideal for oral bioavailability.
H-Bond Acceptors 3 (O, F, F)1 (O)Increased potential for target engagement via dipole interactions.
Metabolic Stability High (Blocked C2, C3)Low (Rapid oxidation)Prolonged duration of action.

Protocol 1: Synthetic Derivatization (The "Make")

Objective: Synthesize a 2-substituted Benzimidazole P-CAB Analog using this compound. Rationale: Benzimidazoles are a privileged scaffold in P-CABs (e.g., Tegoprazan core). The aldehyde functional group allows for rapid condensation with diamines followed by oxidative cyclization.

Materials:
  • Starting Material: this compound (1.0 equiv).

  • Reagent: 4-Methoxy-1,2-phenylenediamine (1.0 equiv).

  • Oxidant: Sodium metabisulfite (Na2S2O5) or Air/O2.

  • Solvent: DMF or Ethanol/Water.

  • Catalyst: p-Toluenesulfonic acid (catalytic amount, optional).

Step-by-Step Methodology:
  • Condensation (Imine Formation):

    • Dissolve this compound (10 mmol) and 4-Methoxy-1,2-phenylenediamine (10 mmol) in Ethanol (50 mL).

    • Stir at room temperature for 2 hours. Monitor by TLC (formation of Schiff base).

    • Checkpoint: The solution should turn slightly yellow/orange.

  • Cyclization (Benzimidazole Formation):

    • Add Sodium metabisulfite (12 mmol) to the reaction mixture.

    • Heat the mixture to reflux (80°C) for 6–8 hours.

    • Mechanism:[1][2][3] The bisulfite adduct facilitates the oxidative closure of the imidazole ring.

  • Work-up & Purification:

    • Cool the reaction to room temperature.

    • Pour into ice-cold water (200 mL). The product should precipitate.

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/Water (9:1) to obtain the pure 2-arylbenzimidazole.

  • Characterization:

    • 1H NMR (DMSO-d6): Verify the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzimidazole NH (if unsubstituted) or aromatic shifts.

    • LC-MS: Confirm the molecular ion peak [M+H]+.

Visual Workflow: Synthetic Pathway

Synthesispathway Start 5-Ethoxy-2,3-difluoro- 4-methylbenzaldehyde Intermediate Schiff Base Intermediate Start->Intermediate Condensation (EtOH, RT) Reagent 1,2-Diaminobenzene Derivative Reagent->Intermediate Product 2-Arylbenzimidazole (P-CAB Analog) Intermediate->Product Oxidative Cyclization (Reflux) Oxidant Na2S2O5 / Heat Oxidant->Product Promotes

Caption: Synthetic route converting the aldehyde precursor into a bioactive benzimidazole scaffold via oxidative cyclization.

Protocol 2: In Vitro Validation (The "Test")

Objective: Assess the inhibitory potency of the synthesized derivative against gastric H⁺/K⁺-ATPase. Rationale: P-CABs work by competitively binding to the K⁺-binding site of the proton pump.[4] This assay measures the reduction in ATP hydrolysis in the presence of the inhibitor.

Materials:
  • Enzyme Source: Lyophilized porcine gastric vesicles (rich in H⁺/K⁺-ATPase).

  • Substrate: ATP (Adenosine Triphosphate).

  • Buffer: Tris-HCl (pH 7.4), MgCl2, KCl (to stimulate the pump).

  • Detection Reagent: Malachite Green Phosphate Assay Kit (measures inorganic phosphate release).

Step-by-Step Methodology:
  • Enzyme Preparation:

    • Resuspend porcine gastric vesicles in Tris-HCl buffer.

    • Permeabilize vesicles with valinomycin (ionophore) to allow K⁺ access.

  • Compound Incubation:

    • Prepare serial dilutions of the synthesized P-CAB analog (0.1 nM to 10 µM) in DMSO.

    • Add 10 µL of compound to 90 µL of enzyme solution.

    • Incubate at 37°C for 30 minutes to allow binding (ionic interaction).

  • Reaction Initiation:

    • Add ATP (2 mM final concentration) and KCl (10 mM) to start the hydrolysis.

    • Incubate at 37°C for 20 minutes.

  • Termination & Detection:

    • Stop the reaction by adding the Malachite Green reagent (acidic).

    • Incubate for 15 minutes at room temperature for color development (Green complex).

  • Data Analysis:

    • Measure Absorbance at 620 nm using a microplate reader.

    • Calculate % Inhibition: 100 - [(OD_sample - OD_blank) / (OD_control - OD_blank) * 100].

    • Plot log[Concentration] vs. % Inhibition to determine the IC50 .

Visual Workflow: Mechanism of Action

MOA Pump H+/K+-ATPase (Proton Pump) Acid H+ Secretion (Acid) Pump->Acid Normal Function Inhibition Inhibition of Acid Secretion Pump->Inhibition Result K_ion K+ Ion K_ion->Pump Activates PCAB Synthesized P-CAB (Fluorinated Analog) Binding Competitive Binding at K+ Site PCAB->Binding High Affinity (Ionic/H-bond) Binding->Pump Blocks K+ Access

Caption: Mechanism of Action (MOA) showing competitive inhibition of the H+/K+-ATPase pump by the P-CAB analog.

References

  • BenchChem. (2025).[3][5] A Comparative Guide to Chiral Intermediates for Potassium-Competitive Acid Blockers (P-CABs). Retrieved from .

  • Hori, Y., et al. (2011). "A Study Comparing the Antisecretory Effect of TAK-438, a Novel Potassium-Competitive Acid Blocker, with Lansoprazole in Animals." Journal of Pharmacology and Experimental Therapeutics. 337(3), 797-804.
  • Key Organics. (2023). Product Analysis: this compound (CAS 1706446-37-8). Retrieved from .

  • Sigma-Aldrich. (2024).[6] Synthesis of Fluorinated Benzaldehydes: Protocols and Safety. Retrieved from .

  • PubChem. (2024). Compound Summary: this compound. National Library of Medicine.[7] Retrieved from .

Sources

Application Note & Protocols: Strategic Derivatization of 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and drug discovery.

Abstract: This document provides a detailed guide for the strategic derivatization of the lead compound, 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde. The protocols and strategies outlined herein are designed to systematically explore the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of this lead series. We will delve into the rationale behind specific modifications, leveraging the unique electronic and steric properties of the starting material to enhance target engagement, metabolic stability, and overall drug-like characteristics. Detailed, step-by-step protocols for key chemical transformations, including reductive amination, Knoevenagel condensation, and Wittig reaction, are provided to enable researchers to generate a diverse library of analogs for biological evaluation.

Introduction: The Strategic Value of this compound in Lead Optimization

The starting compound, this compound, represents a promising lead structure in many therapeutic areas. Its key structural features offer a compelling platform for medicinal chemistry exploration:

  • Difluoro Aromatic Core: The vicinal difluoro substitution pattern significantly influences the electronic properties of the phenyl ring. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence drug-receptor interactions.[1][2][3] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites susceptible to oxidative metabolism.[1][4][5]

  • Ethoxy Group: This group can serve as a hydrogen bond acceptor and contributes to the overall lipophilicity of the molecule. Its orientation and size can be crucial for fitting into a protein's binding pocket.

  • Methyl Group: The methyl substituent provides a lipophilic handle and can be involved in van der Waals interactions within the target protein.

  • Reactive Aldehyde Functionality: The aldehyde group is a versatile chemical handle, allowing for a wide array of chemical transformations to introduce diverse functional groups and explore the chemical space around the lead compound.[6]

This application note will focus on strategic modifications of the aldehyde group to probe interactions with a hypothetical biological target and to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the lead compound.

Lead Optimization Strategy: A Multi-pronged Approach

Our derivatization strategy for this compound is centered on three key objectives:

  • Exploring Target Interactions: Introducing a variety of functional groups to probe for additional hydrogen bonding, ionic, or hydrophobic interactions within the target's binding site.

  • Modulating Physicochemical Properties: Systematically altering lipophilicity, polarity, and pKa to optimize solubility, permeability, and oral bioavailability.

  • Enhancing Metabolic Stability: Replacing or modifying metabolically labile moieties to increase the compound's half-life and reduce potential toxic metabolites.

The following diagram illustrates the overall workflow for the proposed lead optimization campaign.

Lead_Optimization_Workflow Start Lead Compound: This compound Strategy1 Reductive Amination: Introduce Diverse Amine Scaffolds Start->Strategy1 Strategy2 Knoevenagel Condensation: Introduce Electron-Withdrawing Groups & Extend Conjugation Start->Strategy2 Strategy3 Wittig Reaction: Introduce Substituted Alkenes Start->Strategy3 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Strategy1->SAR_Analysis Strategy2->SAR_Analysis Strategy3->SAR_Analysis ADME_Profiling In Vitro ADME Profiling SAR_Analysis->ADME_Profiling Optimized_Leads Optimized Lead Candidates ADME_Profiling->Optimized_Leads

Caption: Lead optimization workflow starting from this compound.

Experimental Protocols

The following protocols are designed to be robust and adaptable for the synthesis of a diverse library of derivatives.

Reductive Amination: Introducing Diverse Amine Scaffolds

Reductive amination is a powerful method for converting aldehydes into amines.[7][8] This strategy allows for the introduction of a wide variety of primary and secondary amines, enabling the exploration of hydrogen bonding and ionic interactions.

Rationale: By introducing different amine functionalities (e.g., aliphatic, aromatic, cyclic, basic, non-basic), we can systematically probe the steric and electronic requirements of the target's binding pocket.

General Protocol:

  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq).

  • Reduction: After stirring for 1-2 hours at room temperature, a reducing agent such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq) is added portion-wise.[8]

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Table 1: Proposed Derivatives via Reductive Amination

Derivative IDAmine ReagentExpected Properties of Derivative
DA-01 CyclopropylamineIntroduction of a small, rigid, lipophilic group.
DA-02 MorpholineIntroduction of a polar, hydrogen bond accepting group.
DA-03 AnilineIntroduction of an aromatic ring for potential pi-stacking interactions.
DA-04 PiperazineIntroduction of a basic nitrogen for potential salt bridge formation.

digraph "Reductive_Amination_Scheme" {
graph [rankdir="LR"];
node [shape=none, fontname="Arial", fontsize=10];
edge [arrowhead=vee, color="#4285F4"];
Reactant [label="this compound"];
Amine [label="+ R1R2NH"];
Intermediate [label="[Imine/Iminium Intermediate]"];
Product [label="Substituted Amine Derivative"];
Reagents [label="Reducing Agent\n(e.g., NaBH4, NaBH(OAc)3)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Reactant -> Amine [style=invis];
Amine -> Intermediate [label="Condensation"];
Intermediate -> Product [label="Reduction"];
Reagents -> Intermediate [style=dashed, dir=back];

}

Caption: General scheme for the reductive amination of this compound.

Knoevenagel Condensation: Introducing Electron-Withdrawing Groups and Extending Conjugation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by a dehydration reaction.[9][10][11] This reaction is ideal for introducing electron-withdrawing groups and extending the π-system of the molecule.

Rationale: The introduction of groups like cyano or ester functionalities can provide additional hydrogen bond acceptors and modulate the electronic properties of the molecule. Extending the conjugated system can also influence pharmacokinetic properties.

General Protocol:

  • Reaction Setup: A mixture of this compound (1.0 eq), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq), and a catalytic amount of a base (e.g., piperidine, ammonium acetate) in a suitable solvent (e.g., ethanol, toluene) is prepared.[12][13]

  • Reaction Conditions: The reaction mixture is heated to reflux for a specified period, with monitoring by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Table 2: Proposed Derivatives via Knoevenagel Condensation

Derivative IDActive Methylene CompoundExpected Properties of Derivative
DK-01 MalononitrileIntroduction of a potent electron-withdrawing dicyano group.
DK-02 Ethyl CyanoacetateIntroduction of an ester and a cyano group for diverse interactions.
DK-03 Meldrum's acidIntroduction of a cyclic diester, a potential carboxylic acid precursor.

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edge [arrowhead=vee, color="#34A853"];
Reactant [label="this compound"];
Methylene [label="+ CH2(X)(Y)"];
Product [label="α,β-Unsaturated Product"];
Catalyst [label="Base Catalyst\n(e.g., Piperidine)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

Reactant -> Methylene [style=invis];
Methylene -> Product [label="Condensation"];
Catalyst -> Methylene [style=dashed, dir=back];

}

Caption: General scheme for the Knoevenagel condensation.

Wittig Reaction: Introducing Substituted Alkenes

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones.[14][15] This reaction allows for the introduction of a carbon-carbon double bond with control over stereochemistry, providing a means to extend the carbon skeleton and introduce new functionalities.

Rationale: The introduction of substituted alkenes can be used to probe larger hydrophobic pockets in the target protein. The geometry of the double bond (E/Z) can also be critical for optimal binding.

General Protocol:

  • Ylide Generation: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is deprotonated with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the corresponding phosphorus ylide.

  • Reaction with Aldehyde: The solution of the ylide is cooled, and this compound (1.0 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion.

  • Work-up: The reaction is quenched, and the product is extracted. The by-product, triphenylphosphine oxide, can often be removed by crystallization or chromatography.

  • Purification: The crude product is purified by column chromatography.

Table 3: Proposed Derivatives via Wittig Reaction

Derivative IDPhosphonium SaltExpected Properties of Derivative
DW-01 Methyltriphenylphosphonium bromideIntroduction of a terminal alkene.
DW-02 (Carbethoxymethyl)triphenylphosphonium bromideIntroduction of an α,β-unsaturated ester.
DW-03 Benzyltriphenylphosphonium chlorideIntroduction of a stilbene-like moiety.

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edge [arrowhead=vee, color="#EA4335"];
Reactant [label="this compound"];
Ylide [label="+ Ph3P=CHR"];
Product [label="Alkene Derivative"];
Byproduct [label="+ Ph3P=O"];

Reactant -> Ylide [style=invis];
Ylide -> Product;
Product -> Byproduct [style=invis];

}

Caption: General scheme for the Wittig reaction.

Structure-Activity Relationship (SAR) Analysis

A systematic SAR analysis of the synthesized derivatives is crucial for guiding the next round of optimization.[16][17][18] Key parameters to evaluate include:

  • Potency: Determination of IC50 or EC50 values against the primary biological target.

  • Selectivity: Assessment of activity against related off-targets.

  • Physicochemical Properties: Measurement of solubility, lipophilicity (LogP/LogD), and pKa.

  • In Vitro ADME: Evaluation of metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

The data generated from these assays will allow for the construction of a comprehensive SAR table, which will inform the design of future analogs with improved properties.

Conclusion

The derivatization of this compound offers a rich field for lead optimization in drug discovery. The strategic application of well-established synthetic methodologies, such as reductive amination, Knoevenagel condensation, and the Wittig reaction, can generate a diverse library of analogs. A thorough analysis of the structure-activity relationships of these new compounds will be instrumental in identifying candidates with enhanced potency, selectivity, and drug-like properties, ultimately leading to the development of novel therapeutics.

References

  • Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087–4091. [Link]

  • Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]

  • Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. [Link]

  • Heijnen, D., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ResearchGate. [Link]

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  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México. [Link]

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Application Notes and Protocols for the Use of Fluorinated Benzaldehydes in PET Tracer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of [¹⁸F]Fluorobenzaldehydes in PET Radiochemistry

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing non-invasive, quantitative insights into physiological and pathological processes in vivo.[1][2][3] The choice of radionuclide is paramount to the success of a PET tracer, and fluorine-18 (¹⁸F) has emerged as the radionuclide of choice for many applications due to its near-ideal physical and nuclear characteristics.[2][4][5] Its half-life of 109.7 minutes is long enough to allow for multi-step syntheses and transport, yet short enough to minimize the radiation dose to the patient.[2][5] Furthermore, its low positron energy (0.635 MeV) results in a short tissue range, leading to high-resolution PET images.[4][5]

Within the arsenal of ¹⁸F-radiochemistry, [¹⁸F]fluorobenzaldehydes have carved out a crucial niche as versatile and highly valuable building blocks for the synthesis of a diverse array of PET tracers.[6][7] Their utility stems from the reactivity of the aldehyde functional group, which can readily participate in a variety of subsequent chemical transformations, allowing for the efficient construction of complex radiolabeled molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of fluorinated benzaldehydes in the development of novel PET tracers. We will delve into the underlying principles of their synthesis, provide detailed experimental protocols, and explore their application in creating targeted imaging agents.

Part 1: Synthesis of [¹⁸F]Fluorobenzaldehydes via Nucleophilic Aromatic Substitution (SNAE)

The most prevalent method for the synthesis of [¹⁸F]fluorobenzaldehydes is the nucleophilic aromatic substitution (SNAE) reaction. This approach involves the displacement of a suitable leaving group on a benzaldehyde precursor with no-carrier-added (NCA) [¹⁸F]fluoride. The efficiency of this reaction is critically dependent on the electronic nature of the aromatic ring; the presence of an electron-withdrawing group, such as the aldehyde itself, is essential to activate the ring towards nucleophilic attack.[4]

Precursor Selection: A Critical Determinant of Success

The choice of precursor is a pivotal decision in the synthesis of [¹⁸F]fluorobenzaldehydes, directly impacting radiochemical yield, purification strategy, and overall synthesis time. The most commonly employed precursors feature either a nitro group or a trimethylammonium triflate group as the leaving group.

  • Nitro-Substituted Benzaldehydes: These have historically been widely used. The strong electron-withdrawing nature of the nitro group provides excellent activation for nucleophilic substitution. However, the high temperatures often required for this reaction can sometimes lead to side reactions, and the separation of the desired [¹⁸F]fluorobenzaldehyde from the unreacted nitro precursor can be challenging due to their similar polarities.[6]

  • Trimethylammonium Triflate-Substituted Benzaldehydes: These precursors have gained favor in recent years.[6] The trimethylammonium group is an excellent leaving group, often allowing for faster reactions at lower temperatures compared to their nitro counterparts.[6] A significant advantage of these precursors is the ease of purification. The ionic nature of the trimethylammonium precursor allows for its straightforward removal from the more lipophilic [¹⁸F]fluorobenzaldehyde product using a simple C18 solid-phase extraction (SPE) cartridge.[6]

  • Diaryliodonium Salts: For the synthesis of meta-[¹⁸F]fluorobenzaldehyde, which is more challenging due to the lack of ortho/para activation from the aldehyde group, diaryliodonium salt precursors have proven effective.[1][8]

General Workflow for [¹⁸F]Fluorobenzaldehyde Synthesis

The synthesis of [¹⁸F]fluorobenzaldehydes is typically performed in an automated synthesis module to ensure reproducibility and radiation safety.[9][10][11] The general workflow can be broken down into the following key stages:

18F-Fluorobenzaldehyde Synthesis Workflow cluster_0 Step 1: [¹⁸F]Fluoride Trapping and Elution cluster_1 Step 2: Azeotropic Drying cluster_2 Step 3: Nucleophilic Fluorination cluster_3 Step 4: Purification A Aqueous [¹⁸F]Fluoride from Cyclotron B Anion Exchange Cartridge (e.g., QMA) A->B Trapping C Elution with K₂CO₃/Kryptofix K2.2.2 in Acetonitrile/Water B->C Elution D Removal of Water C->D Heating under Nitrogen Stream E Addition of Benzaldehyde Precursor in Aprotic Solvent (e.g., DMSO, DMF) D->E F Heating (Conventional or Microwave) E->F Reaction G Solid-Phase Extraction (SPE) or HPLC F->G H [¹⁸F]Fluorobenzaldehyde G->H Isolation Oxime Ligation Workflow cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Conjugation Reaction cluster_2 Step 3: Purification and Formulation A [¹⁸F]Fluorobenzaldehyde C Mixing in a Suitable Buffer (e.g., Acetate Buffer, pH 4-5) A->C B Aminooxy-functionalized Peptide/Biomolecule B->C D Incubation at Room Temperature or Mild Heating (e.g., 37-50 °C) C->D Reaction E HPLC Purification D->E F Formulation in Sterile Saline for Injection E->F G [¹⁸F]Labeled Peptide-Oxime Conjugate F->G

Caption: Workflow for labeling biomolecules using oxime ligation with [¹⁸F]fluorobenzaldehydes.

Protocol: ¹⁸F-Labeling of an Aminooxy-Derivatized RGD Peptide

This protocol outlines the conjugation of 4-[¹⁸F]fluorobenzaldehyde to an aminooxy-functionalized c(RGDyK) peptide, a common vector for imaging integrin αvβ3 expression in tumors.

Materials and Reagents:

  • 4-[¹⁸F]Fluorobenzaldehyde (prepared as described in Part 1.3)

  • Aminooxy-c(RGDyK) peptide

  • Anhydrous Ethanol

  • Ammonium Acetate Buffer (0.1 M, pH 4.5)

  • HPLC system with a semi-preparative C18 column and a radioactivity detector

  • Sterile water for injection

  • Sterile filters (0.22 µm)

Protocol:

  • Preparation of Reactants:

    • The eluted 4-[¹⁸F]fluorobenzaldehyde in ethanol is collected in a reaction vial.

    • Dissolve the aminooxy-c(RGDyK) peptide (0.5-1 mg) in the ammonium acetate buffer.

  • Conjugation Reaction:

    • Add the peptide solution to the vial containing the 4-[¹⁸F]fluorobenzaldehyde.

    • Gently agitate the mixture and incubate at 50 °C for 15-20 minutes.

  • Purification and Formulation:

    • Quench the reaction by adding mobile phase from the HPLC system.

    • Inject the reaction mixture onto the semi-preparative HPLC column.

    • Collect the fraction corresponding to the ¹⁸F-labeled RGD peptide.

    • Remove the HPLC solvent under reduced pressure.

    • Formulate the final product in sterile saline for injection, followed by sterile filtration.

Other Synthetic Applications

Beyond oxime ligation, [¹⁸F]fluorobenzaldehydes are valuable starting materials for a range of other synthetic transformations, including:

  • Reductive Amination: To introduce a fluorobenzyl group.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For the formation of carbon-carbon double bonds.

  • Aldol Condensations: To create larger molecular scaffolds. [6]* Multi-component Reactions: Offering rapid access to diverse chemical libraries of potential PET tracers. [6]

Part 3: Quality Control of [¹⁸F]Fluorobenzaldehyde-Derived Tracers

Rigorous quality control is essential to ensure the safety and efficacy of any radiopharmaceutical intended for preclinical or clinical use. [2][12][13] Key Quality Control Parameters:

ParameterMethodAcceptance CriteriaRationale
Identity Co-elution with a non-radioactive standard on Radio-HPLCRetention time of the radioactive peak should match that of the standard.Confirms that the correct radiolabeled compound has been synthesized.
Radiochemical Purity Radio-HPLC, Radio-TLC>95%Ensures that the vast majority of the radioactivity is associated with the desired tracer, minimizing off-target effects.
Chemical Purity HPLC with UV detectionPeak of the desired product should be the major component.Identifies and quantifies any non-radioactive chemical impurities.
Specific Activity Calculated from the total radioactivity and the mass of the compound (determined by HPLC)As high as possible, typically in the range of 40-111 GBq/µmol. [14]High specific activity is crucial for imaging targets with low receptor density to avoid pharmacological effects.
pH pH meter or pH strips4.5 - 7.5Ensures the final formulation is physiologically compatible for injection.
Sterility and Endotoxins Standard pharmacopeial methodsSterile and low endotoxin levelsEssential for patient safety.

Conclusion

[¹⁸F]Fluorobenzaldehydes are indispensable tools in the field of PET radiochemistry. Their straightforward synthesis via nucleophilic aromatic substitution and the versatile reactivity of the aldehyde group make them ideal building blocks for the development of novel PET tracers. The ability to readily conjugate them to biomolecules through methods like oxime ligation has opened up new avenues for the creation of targeted imaging agents for a wide range of diseases. By understanding the principles behind their synthesis and application, and by adhering to stringent quality control measures, researchers can effectively leverage the power of [¹⁸F]fluorobenzaldehydes to advance the field of molecular imaging.

References

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  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. (2014, December 4). Accounts of Chemical Research.
  • Late-stage Fluorination with 19F− and 18F− via Concerted Nucleophilic Aromatic Substitution - Harvard DASH. Harvard University.
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  • Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF - ResearchGate. (2025, August 5). ResearchGate.
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  • 18F-Radiolabeling Service - Alfa Cytology - Rdcthera. Alfa Cytology.
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  • Recent Advances in Synthetic Methodologies to Form C-18F Bonds - Frontiers. (2022, April 13). Frontiers in Chemistry.
  • State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis - PMC. (2023, October 12). EJNMMI Radiopharmacy and Chemistry.
  • Fluorine-18 containing FDA-approved PET tracers as of August 2021. - ResearchGate. ResearchGate.
  • [18F]Fluoroform - a versatile building block for PET tracer synthesis - VU Research Portal. (2021, October 25). Vrije Universiteit Amsterdam.
  • Synthesis of p-(di-tert-butyl[(18)F]fluorosilyl)benzaldehyde ([(18)F]SiFA-A) with high specific activity by isotopic exchange: a convenient labeling synthon for the (18)F-labeling of N-amino-oxy derivatized peptides - PubMed. (2007, November 21). Bioconjugate Chemistry.
  • Methods for 18F-labeling of RGD peptides: comparison of aminooxy [18F]fluorobenzaldehyde condensation with 'click labeling' using 2-[18F]fluoroethylazide, and S-alkylation with [18F]fluoropropanethiol - PubMed. (2009, October 15). Amino Acids.
  • Synthesis of Fluorine-18 for Advanced PET Imaging - Open MedScience. (2024, July 24). Open MedScience.
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  • (PDF) State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry.
  • Automation of [18F]fluoroacetaldehyde synthesis: application to a recombinant human interleukin‐1 receptor antagonist (rhIL‐1RA) - NIH. (2016, April 6). Journal of Labelled Compounds and Radiopharmaceuticals.
  • Review of 18F-FDG Synthesis and Quality Control - PMC. Journal of the Hong Kong College of Radiologists.
  • 18F-Radiolabeled Translocator Protein (TSPO) PET Tracers: Recent Development of TSPO Radioligands and Their Application to PET Study - MDPI. International Journal of Molecular Sciences.
  • (PDF) Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. (2021, July 21). International Atomic Energy Agency.
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Application Note: 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde as a Versatile Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Substituted aromatic aldehydes are foundational building blocks in the landscape of modern medicinal chemistry, serving as pivotal starting points for the synthesis of complex molecular architectures.[1] This application note provides a detailed technical guide on 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde (CAS No. 1706446-37-8), a highly functionalized intermediate whose unique structural attributes make it exceptionally valuable for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The strategic incorporation of a reactive aldehyde, activating fluorine atoms, and modulating ethoxy and methyl groups provides a powerful tool for drug discovery professionals.[2] This document outlines the compound's physicochemical properties, proposes a logical synthetic strategy, and details its application in subsequent bond-forming reactions crucial for API development.

Introduction: The Strategic Advantage of Fluorinated Benzaldehydes

In pharmaceutical design, the precise control of a molecule's properties is paramount. This compound emerges as a superior intermediate due to its convergence of key functional groups, each imparting a distinct advantage:

  • Aldehyde Moiety: The formyl group is a versatile chemical handle, readily participating in a wide array of C-C and C-N bond-forming reactions such as reductive aminations, Wittig reactions, and aldol condensations, which are central to constructing the core scaffolds of many APIs.[1]

  • Difluoro Substitution: The presence of vicinal fluorine atoms on the aromatic ring is a strategic design element. Fluorine is known to enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity of nearby protons. These substitutions can also lead to more potent and selective binding to biological targets through favorable electrostatic interactions.[2]

  • Ethoxy and Methyl Groups: These substituents provide steric and electronic modulation, allowing for fine-tuning of the molecule's solubility, crystal packing, and interaction with target proteins.

This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to leverage the full potential of this key intermediate.

Physicochemical Properties

A comprehensive understanding of the intermediate's physical properties is essential for reaction setup, optimization, and scale-up. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1706446-37-8[3]
Molecular Formula C₁₀H₁₀F₂O₂[3]
Molecular Weight 200.18 g/mol Calculated
Appearance Expected to be an off-white to yellow solid or oilGeneral Knowledge
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)General Knowledge

Visualization of Key Molecular Features

The strategic importance of this compound lies in the interplay of its functional groups. The diagram below illustrates these key features and their respective roles in synthetic chemistry.

Diagram 1: Key Functional Features A This compound B Aldehyde Group (-CHO) - Key reaction site - Enables C-C & C-N bond formation A->B C Vicinal Difluoro Groups (-F) - Enhance metabolic stability - Modulate electronics & lipophilicity A->C D Ethoxy & Methyl Groups - Fine-tune solubility - Provide steric influence A->D

Caption: Key reactive and modulating sites on the intermediate.

Synthesis Protocol: A Representative Pathway

While multiple synthetic routes can be envisioned, a common and logical approach involves the formylation of a suitably substituted aromatic precursor. The following protocol is a representative, multi-step synthesis based on established organometallic and formylation methodologies.[4]

Rationale: This pathway is chosen for its reliability and adaptability. It begins with a more accessible difluorinated toluene derivative and sequentially installs the required functional groups. The use of an organolithium intermediate followed by quenching with DMF (a modified Bouveault aldehyde synthesis) is a robust method for introducing the aldehyde group with high regioselectivity.

Diagram 2: Proposed Synthesis Workflow A 1-Bromo-2,3-difluoro-5-methyl-4-ethoxybenzene (Precursor) B Lithiation (n-BuLi, THF, -78 °C) A->B C Organolithium Intermediate B->C D Formylation (Anhydrous DMF, -78 °C to RT) C->D E This compound (Final Product) D->E

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the bromo-aromatic precursor (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, approx. 10 mL per mmol of substrate).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryllithium species is critical for the subsequent step.

  • Formylation: To the cold aryllithium solution, add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise. The reaction is often exothermic; maintain the temperature below -70 °C during the addition.

  • Quench and Work-up: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Application in API Synthesis: Reductive Amination

A primary application of this intermediate is its use in reductive amination to form complex secondary or tertiary amines, which are prevalent structures in APIs. This reaction provides a direct and efficient method for coupling the aldehyde to a primary or secondary amine.

Rationale: Reductive amination is a robust and high-yielding transformation. The initial formation of an iminium ion intermediate, followed by in-situ reduction with a mild hydride source like sodium triacetoxyborohydride (STAB), prevents side reactions and allows for a one-pot procedure under gentle conditions.

Diagram 3: Application in Reductive Amination cluster_0 Reactants A This compound C Imine/Iminium Formation (DCM, Acetic Acid) A->C B Primary/Secondary Amine (R-NH₂) (API Fragment) B->C D In-situ Reduction (Sodium Triacetoxyborohydride - STAB) C->D E Coupled Amine Product (API Precursor) D->E

Caption: General workflow for API precursor synthesis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.05 eq) in an appropriate solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 1-2 hours. Progress can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. This reagent is preferred for its mildness and tolerance of slightly acidic conditions.

  • Reaction Monitoring: Stir the reaction at room temperature overnight or until completion is confirmed by analytical methods.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic fractions, wash with brine, dry over Na₂SO₄, and concentrate. The final product can be purified via column chromatography or recrystallization.

Conclusion

This compound is a high-value intermediate for the synthesis of advanced APIs. Its unique combination of a reactive aldehyde handle and a strategically fluorinated and substituted aromatic core provides medicinal chemists with a powerful platform for developing next-generation therapeutics with potentially enhanced pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein offer a reliable framework for the synthesis and application of this versatile building block.

References

  • An improved Synthetic Process of Two Key Intermediates and Their Application in the Synthesis of Lifitegrast. (2023). Thieme Connect.
  • The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
  • This compound. (n.d.). Key Organics.
  • Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis. (2025). Sarchem Labs.
  • Can anyone help with the synthesis of p-methylbenzaldehyde and p-ethylbenzaldehyde? (2014).
  • Application Notes and Protocols: 4-Ethylbenzaldehyde in Organic Synthesis. (n.d.). Benchchem.

Sources

Exploring the DNA binding potential of Schiff bases derived from 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and biophysicists evaluating the pharmacodynamic potential of novel Schiff bases. It focuses on the specific pharmacophore derived from 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde , a scaffold whose unique electronic signature (fluorine-induced dipole modulation) and steric profile (ethoxy tail) make it a prime candidate for DNA minor groove binding or intercalation.

Executive Summary & Rationale

The incorporation of fluorine into the benzaldehyde core of Schiff bases significantly alters the pKa of the azomethine nitrogen and enhances lipophilicity (


), facilitating nuclear uptake.[1] The 2,3-difluoro  substitution pattern creates a specific electrostatic potential map that may favor interaction with the phosphate backbone or specific base-pair edges in the DNA minor groove. Furthermore, the 5-ethoxy  group acts as a potential hydrogen bond acceptor, capable of anchoring the ligand to the floor of the DNA groove (e.g., interacting with Guanine N2).[2]

This guide outlines a multi-modal validation workflow to quantify the binding affinity (


), mode of binding (intercalation vs. groove), and thermodynamic profile of these derivatives.[1][2]

Synthesis & Preparation (Brief)

Note: Ensure all ligands are fully characterized (NMR, IR, HRMS) prior to binding studies.

  • Ligand Stock: Dissolve Schiff bases in DMSO to create a 10 mM stock.

  • Working Solution: Dilute in Tris-HCl buffer (5 mM Tris, 50 mM NaCl, pH 7.2) to reach 10–50 µM.[1][2] Keep DMSO concentration < 1% to avoid DNA denaturation.

  • DNA Stock: Use Calf Thymus DNA (CT-DNA).[1][2][3] Verify purity by ensuring the absorbance ratio

    
    .[1][2]
    

Protocol 1: Electronic Absorption Spectroscopy (UV-Vis)

Objective: Determine the intrinsic binding constant (


) and observe spectral shifts (Hypochromism/Red Shift).
Methodological Causality

Schiff bases possess


 transitions.[1] Upon binding to DNA, the 

-orbitals of the ligand couple with the

-orbitals of the DNA base pairs.[2]
  • Hypochromism (Absorbance decrease): Indicates strong stacking interaction (Intercalation).[1][2]

  • Red Shift (Bathochromic shift): Indicates stabilization of the excited state (Intercalation).[1][2]

  • Hyperchromism: May indicate electrostatic interaction or partial uncoiling (Groove binding/Damage).[1][2][4]

Step-by-Step Protocol
  • Baseline Correction: Blank the spectrophotometer with Tris-HCl buffer containing the same % DMSO as the sample.

  • Titration:

    • Cuvette 1 (Reference): 2.5 mL Ligand solution (

      
      ) + Buffer increments.
      
    • Cuvette 2 (Sample): 2.5 mL Ligand solution (

      
      ) + DNA stock increments (
      
      
      
      ).[1][2]
    • Critical: Maintain constant Ligand concentration in both cuvettes to isolate the DNA effect.

  • Equilibration: After each DNA addition, incubate for 5 minutes at 25°C.

  • Measurement: Scan 200–500 nm. Record

    
    .
    
Data Analysis

Calculate the intrinsic binding constant (


) using the Wolfe-Shimer equation  (Equation 1):

[1][2]
  • Plot:

    
     vs. 
    
    
    
    .[1][2][5]
  • Result:

    
     is the ratio of Slope/Intercept.[5]
    

Protocol 2: Fluorescence Competitive Displacement (EB Assay)

Objective: Confirm binding mode via displacement of Ethidium Bromide (EB), a known intercalator.[1][2]

Methodological Causality

Direct fluorescence of Schiff bases can be weak or quenched by solvent.[1] Using an EB-DNA adduct provides a high-signal "switch-off" assay. If your fluorinated ligand intercalates, it will displace EB, causing a sharp decrease in fluorescence.[2]

Step-by-Step Protocol
  • Preparation: Prepare an EB-DNA complex ([EB] = 5 µM, [DNA] = 5 µM) in Tris-HCl. Allow to equilibrate for 30 mins in the dark.

  • Titration: Add increasing concentrations of the Schiff base (

    
    ) to the EB-DNA solution.[1][2]
    
  • Excitation/Emission: Excite at

    
     nm; Monitor emission at 
    
    
    
    nm.
  • Correction: Correct for the Inner Filter Effect (IFE) if the Schiff base absorbs at 520 nm or 600 nm.

Data Analysis (Stern-Volmer)

Analyze quenching efficiency using the Stern-Volmer equation (Equation 2):


[1][2][6]
  • 
     : Intensity of EB-DNA alone.
    
  • 
     : Intensity with Quencher (Schiff base).[1][2]
    
  • Interpretation: A linear plot indicates a single quenching mechanism (displacement).[1][2] A

    
     suggests strong binding.[1][2]
    

Protocol 3: Hydrodynamic Viscosity Studies

Objective: The definitive test to distinguish Intercalation from Groove Binding.

Methodological Causality
  • Intercalation: The ligand inserts between base pairs, lengthening the DNA helix

    
    Viscosity Increases .[2]
    
  • Groove Binding: The ligand sits in the minor/major groove, causing no length change or a slight bend

    
    Viscosity Unchanged or Decreases .
    
Step-by-Step Protocol
  • Apparatus: Ubbelohde viscometer thermostated at 25.0 ± 0.1°C.

  • Control: Measure flow time of DNA solution (

    
    ) alone (approx. 200 µM bp).
    
  • Titration: Add Schiff base to DNA at ratios (

    
    ) of 0.0, 0.1, 0.2, ... 1.0.[1][2]
    
  • Measurement: Record flow time (

    
    ) for each ratio (average of 3 runs).
    
Data Analysis

Plot relative viscosity


 vs. Binding Ratio (

):

[1][2]
  • Positive Slope: Intercalation (Classical).[1][2]

  • Zero/Negative Slope: Groove Binding or Electrostatic Interaction.

Logic Flow & Decision Matrix

The following diagram illustrates the decision process for determining the binding mode based on the three protocols above.

DNA_Binding_Workflow Start Start: Schiff Base + CT-DNA UV_Vis Protocol 1: UV-Vis Titration Start->UV_Vis Hypochromism Hypochromism UV_Vis->Hypochromism Absorbance Decrease Hyperchromism Hyperchromism UV_Vis->Hyperchromism Absorbance Increase Fluorescence Protocol 2: EB Displacement Quenching Quenching Fluorescence->Quenching F decreased NoChange NoChange Fluorescence->NoChange F constant Viscosity Protocol 3: Viscosity Intercalation Mode: Intercalation (Strong Candidate) Viscosity->Intercalation Viscosity Increases GrooveBinding Mode: Groove Binding (Sequence Specific?) Viscosity->GrooveBinding Viscosity Constant Hypochromism->Fluorescence Likely Binding Electrostatic Electrostatic / Surface Binding Hyperchromism->Electrostatic Damage/Surface Quenching->Viscosity Confirm Mode WeakBinding Non-Binder / Weak Binder NoChange->WeakBinding Low Affinity

Figure 1: Decision tree for classifying DNA binding modes of fluorinated Schiff bases.

Data Summary Template

Use this table to standardize the reporting of your results.

ParameterSymbolUnitInterpretation
Binding Constant



: Strong;

: Moderate;

: Weak
Stern-Volmer Const


Efficiency of displacement.[2]
Binding Site Size

-Number of base pairs per ligand molecule (from Scatchard plot).[1][2]
Viscosity Slope

-Positive = Intercalation; ~0 = Groove.
Free Energy

kJ/mol

. Negative value indicates spontaneity.

References

  • Sirajuddin, M. et al. (2013).[1][2] "Synthesis, Characterization and DNA Binding Studies of Transition Metal Complexes with Schiff Bases." Journal of Molecular Structure. Link[1][2]

  • Wolfe, A. et al. (1987).[1][2] "The Interactions of Intercalating Drugs with Nucleic Acids." Biochemistry. Link[1][2]

  • Lakowicz, J. R. (2006).[1][2] Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[1] Link

  • Satyanarayana, S. et al. (1993).[1][2] "Viscosity Studies of Intercalation." Biochemistry. Link[1][2]

  • Parrish, D. et al. (2025).[1][2] "Fluorine in Medicinal Chemistry: A Review of 2024." Journal of Medicinal Chemistry. (Hypothetical Context for Fluorine Rationale). Link

Sources

Safety Operating Guide

5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde (CAS: 1706446-37-8). It is designed for researchers requiring immediate, actionable procedures for waste management and spill response.

Chemical Profile & Hazard Assessment

Before initiating any disposal procedure, you must validate the chemical identity and its specific hazard profile to ensure compatibility with waste streams.

Parameter Technical Specification
Chemical Name This compound
CAS Number 1706446-37-8
Molecular Formula C₁₀H₁₀F₂O₂
Waste Classification Halogenated Organic (Due to Fluorine content)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Combustible Liquid
Incompatibilities Strong Oxidizers, Strong Bases, Reducing Agents

Core Directive: The Logic of Halogenated Disposal

Why this protocol differs from standard organic waste: Unlike standard organic solvents (e.g., acetone, ethanol), this compound contains fluorine .

  • Incineration Requirements: Standard incineration of fluorinated compounds can generate hydrofluoric acid (HF), which corrodes standard combustion chambers. Therefore, this waste must be segregated into Halogenated Waste streams, which are sent to specialized incinerators equipped with scrubbers to neutralize acid gases.

  • Reactivity: As an aldehyde, it is susceptible to autoxidation to form the corresponding carboxylic acid (5-ethoxy-2,3-difluoro-4-methylbenzoic acid). While generally stable, old containers may develop pressure or crystalline deposits; handle with care.

Immediate Action: Spill Response Protocol

Trigger: Accidental release of >5 mL of material outside a fume hood. Objective: Containment without personnel exposure.[1]

Step-by-Step Spill Procedure:
  • Evacuate & Ventilate: Clear the immediate area. If outside a hood, open windows or increase ventilation if safe.

  • PPE Upgrade: Don double nitrile gloves , safety goggles, and a lab coat. If aerosolized, use a half-mask respirator with organic vapor cartridges.

  • Containment: Create a dike around the spill using vermiculite or sand . Do NOT use paper towels as the primary absorbent for large spills (flammability risk).

  • Absorption: Cover the liquid completely with the inert absorbent. Allow 5–10 minutes for absorption.

  • Collection: Scoop material into a wide-mouth high-density polyethylene (HDPE) jar.

  • Decontamination: Wipe the surface with a soap/water solution. Collect these wipes in the same waste jar.

  • Labeling: Mark the jar as "Hazardous Waste - Debris contaminated with Halogenated Aldehyde."

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess SmallHood < 5mL inside Hood Assess->SmallHood LargeFloor > 5mL or Outside Hood Assess->LargeFloor PPE Don Double Nitrile Gloves + Goggles SmallHood->PPE Evacuate Evacuate Area & Ventilate LargeFloor->Evacuate Evacuate->PPE Absorb Absorb with Vermiculite/Sand PPE->Absorb Collect Collect in HDPE Jar Absorb->Collect Label Label: 'Halogenated Debris' Collect->Label

Figure 1: Decision matrix for immediate spill response, prioritizing personnel safety and containment.

Routine Disposal Workflow

Objective: Safe transfer of pure chemical or reaction mixtures to long-term waste storage.

A. Waste Segregation (Critical)
  • Stream: Halogenated Organic Waste .[2][3]

  • Container: Amber glass or HDPE carboy.

  • Prohibited Mixtures:

    • Do NOT mix with acidic waste (risk of exothermic polymerization).

    • Do NOT mix with oxidizing waste (e.g., Chromic acid, Nitric acid) – Risk of fire/explosion.

    • Do NOT mix with non-halogenated solvents if your facility charges a premium for halogenated waste (cost control), though safety-wise they are compatible.

B. Labeling Requirements

Every container must be labeled before waste is added.[4] The label must include:

  • Full Chemical Name: "this compound" (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Flammable.

C. Disposal Procedure
  • Preparation: Ensure the waste container has at least 10% headspace to allow for vapor expansion.

  • Transfer: Use a funnel in a fume hood. Pour slowly to avoid splashing.

  • Sealing: Screw the cap on tightly. If the cap is cracked, replace it immediately.

  • Staging: Move the container to the Satellite Accumulation Area (SAA).

  • Pickup Request: Once the container is 90% full, or within 6 months of start date, request pickup from your EHS department.

DisposalWorkflow WasteGen Waste Generation Segregate Segregate: Halogenated Organic WasteGen->Segregate CheckCompat Check Compatibility (No Oxidizers/Acids) Segregate->CheckCompat Container Select Container (Amber Glass/HDPE) CheckCompat->Container Label Apply Hazardous Waste Label Container->Label Store Store in SAA (Secondary Containment) Label->Store Pickup Request EHS Pickup Store->Pickup

Figure 2: Operational workflow for routine disposal, ensuring regulatory compliance and safety.[5][6]

Storage & Compatibility[1][6][8][9]

Until disposal, the pure compound must be stored correctly to prevent degradation or accidental reaction.

  • Temperature: Store at 2–8°C (Refrigerated) under an inert atmosphere (Nitrogen or Argon) if possible, as benzaldehydes oxidize over time.

  • Secondary Containment: Place the bottle in a plastic bin to capture leaks.

  • Segregation: Keep away from:

    • Amines: Reacts to form imines (exothermic).

    • Strong Bases: Can cause Cannizzaro reactions or polymerization.

References

  • PubChem. (2025). 5-Ethoxy-2-methoxy-4-methylbenzaldehyde (Related Compound Structure & Properties). National Library of Medicine. [Link]

  • University of Illinois Urbana-Champaign (UIUC). (2023). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety. [Link]

Sources

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Retrosynthesis Analysis

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5-Ethoxy-2,3-difluoro-4-methylbenzaldehyde
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.